molecular formula C7H3F2IO2 B1590954 4,5-Difluoro-2-iodobenzoic acid CAS No. 130137-05-2

4,5-Difluoro-2-iodobenzoic acid

Cat. No.: B1590954
CAS No.: 130137-05-2
M. Wt: 284 g/mol
InChI Key: NHXDCVFTXJVUGK-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-iodobenzoic acid (CAS 130137-05-2) is a valuable halogenated building block in organic and medicinal chemistry. Its molecular formula is C 7 H 3 F 2 IO 2 and it has a molecular weight of approximately 284.00 g/mol . This compound serves as a crucial precursor for the synthesis of cyclic hypervalent iodine(III) reagents, which are widely recognized as versatile, non-metallic, and green oxidants in various synthetic transformations . Researchers value 4,5-Difluoro-2-iodobenzoic acid for its role in developing novel organocatalysts and reagents for reactions such as decarboxylative couplings, C-H oxidations, and alkene functionalizations . The fluorine substituents on the benzoic acid ring can fine-tune the electronic properties and reactivity of the resulting hypervalent iodine compounds, making them effective catalysts for selective oxidation processes and the construction of complex molecular architectures . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDCVFTXJVUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566714
Record name 4,5-Difluoro-2-iodobenzoic acid
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Molecular Weight

284.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130137-05-2
Record name 4,5-Difluoro-2-iodobenzoic acid
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Record name 4,5-Difluoro-2-iodobenzoic acid
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Foundational & Exploratory

Technical Whitepaper: 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Utility Scaffold: From Pharmaceutical Pharmacophore to Hypervalent Iodine Catalyst

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) represents a specialized halogenated building block in modern organic synthesis.[1][2] Unlike generic benzoic acid derivatives, this molecule possesses a unique "triad of reactivity": the carboxylic acid moiety for amidation/cyclization, the labile ortho-iodine for cross-coupling or hypervalent oxidation, and the 4,5-difluoro substitution pattern for bioisosteric modulation.

This guide analyzes its critical role in two distinct domains:

  • Medicinal Chemistry: As a core scaffold for synthesizing fused nitrogen heterocycles (e.g., quinazolines, benzothiazoles) utilized in orexin receptor antagonists and kinase inhibitors.

  • Organocatalysis: As a precursor to in situ generated hypervalent iodine(III) species, enabling metal-free C-H functionalization strategies.[3]

Chemical Identity & Structural Analysis[4]

The molecule is defined by the steric pressure of the iodine atom at the 2-position (ortho), which forces the carboxylic acid group out of planarity, facilitating unique cyclization pathways. The 4,5-difluoro motif increases lipophilicity and metabolic stability, making it a valuable fragment for drug candidates.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 4,5-Difluoro-2-iodobenzoic acid
CAS Number 130137-05-2
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 284.00 g/mol
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical range for this class)
Boiling Point ~305 °C (Predicted)
Acidity (pKa) ~2.5–3.0 (Enhanced acidity due to ortho-I and F-induction)
Solubility Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water

Synthetic Pathways (The "How-To")

The most reliable synthesis avoids direct electrophilic iodination of 3,4-difluorobenzoic acid, which often yields regioisomeric mixtures. Instead, a Sandmeyer-type transformation starting from the aniline precursor ensures 100% regiocontrol.

Synthesis Workflow Diagram

The following diagram outlines the critical path from the aniline precursor to the final acid, highlighting key reagents and process controls.

SynthesisPath Start 2-Amino-4,5- difluorobenzoic acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 HCl activation Inter Diazonium Salt (Intermediate) Step1->Inter Formation Step2 Sandmeyer Iodination (KI, H2O, RT) Inter->Step2 N2 displacement Final 4,5-Difluoro-2- iodobenzoic acid Step2->Final Precipitation

Caption: Regioselective synthesis via Sandmeyer reaction. The diazonium intermediate is generated in situ and displaced by iodide.

Detailed Experimental Protocol (Sandmeyer Strategy)

Objective: Synthesis of 4,5-difluoro-2-iodobenzoic acid from 2-amino-4,5-difluorobenzoic acid.

Reagents:

  • 2-Amino-4,5-difluorobenzoic acid (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Potassium Iodide (KI, 2.5 equiv)

  • Hydrochloric Acid (HCl, conc.)

  • Ice/Water[4]

Step-by-Step Methodology:

  • Acidification: Suspend the starting aniline in water (approx. 5 mL/g) and cool to 0°C in an ice bath. Slowly add concentrated HCl (2.5 equiv) while stirring. The amine may precipitate as the hydrochloride salt.

  • Diazotization: Dissolve NaNO₂ in a minimal amount of water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C . Stir for 30 minutes. The solution should become clear as the diazonium salt forms.

  • Iodination: Dissolve KI in water. Add this solution slowly to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas will occur.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. The product, 4,5-difluoro-2-iodobenzoic acid, will precipitate as a solid.

  • Workup: Filter the solid. To remove excess iodine, wash the filter cake with a 10% sodium thiosulfate (Na₂S₂O₃) solution, followed by water.

  • Purification: Recrystallize from ethanol/water if high purity (>98%) is required for catalytic applications.

Advanced Applications & Reactivity Profile

Medicinal Chemistry: Heterocycle Construction

The 2-iodo and 1-carboxyl groups act as a "molecular pincer."

  • Quinazolinones: Reaction with amidines or ureas via Cu-catalyzed Ullmann-type coupling followed by condensation.

  • Isoindolinones: Palladium-catalyzed carbonylation or Heck cyclization.

  • Orexin Antagonists: This specific scaffold is cited in patent literature for synthesizing orexin receptor antagonists, used in treating insomnia and sleep disorders.[5]

Organocatalysis: The Hypervalent Iodine Cycle

A cutting-edge application of this molecule is its use as a pre-catalyst for metal-free oxidations. Under oxidative conditions (e.g., with Oxone), the iodine(I) is oxidized to iodine(III), forming a cyclic benziodoxole species (similar to IBX/DMP) that catalyzes C-H functionalization.

Mechanism: The electron-withdrawing fluorine atoms at positions 4 and 5 destabilize the iodine-carbon bond less than nitro groups but sufficiently modulate the Lewis acidity of the iodine(III) center, enhancing catalytic turnover in oxidative cyclizations (e.g., forming benzothiazoles from thiobenzanilides).

CatalyticCycle Precursor I(I) Precursor (The Acid) Active Active I(III) Species Precursor->Active Oxidation Oxidant Oxidation (Oxone/TfOH) Complex Ligand Exchange Active->Complex Substrate Substrate Substrate Binding Complex->Precursor Product Release ProductRel Reductive Elimination

Caption: Catalytic cycle where 4,5-difluoro-2-iodobenzoic acid acts as a pre-catalyst, cycling between I(I) and hypervalent I(III).

Safety & Handling (GHS Standards)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • Storage: Keep in a dark, dry place at 2–8°C. Iodine-carbon bonds can be light-sensitive over long periods; amber vials are recommended.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Sandmeyer reaction due to potential NOₓ evolution.

References

  • Shakeena, K., et al. (2016). Hypervalent Iodine Catalyzed Cascade C−H Functionalization: An Atom-Economical Strategy to Access Diverse 2-Substituted Benzothiazoles.[3] European Journal of Organic Chemistry.[3] [Link]

  • Google Patents.Heterocyclic compound and use thereof (Orexin Antagonists). WO2016171248A1.

Sources

A Comprehensive Technical Guide to 4,5-Difluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4,5-Difluoro-2-iodobenzoic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a detailed, field-proven synthesis protocol, and illuminate its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Physicochemical Properties of 4,5-Difluoro-2-iodobenzoic Acid

4,5-Difluoro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts a unique combination of reactivity and metabolic stability to molecules that incorporate it.

The molecular weight of 4,5-Difluoro-2-iodobenzoic acid is a fundamental parameter for any experimental work. It is precisely 284.00 g/mol .[1][2] This value is crucial for accurate reagent measurement and stoichiometric calculations in synthetic protocols.

A summary of its key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource
Molecular Formula C₇H₃F₂IO₂[1][3][4]
Molecular Weight 284.00 g/mol [1][2]
CAS Number 130137-05-2[4][5]
Appearance White to off-white powder/solid[5]
Purity Typically ≥97%[5]
Boiling Point (Predicted) 305.7 ± 42.0 °C[3]
Flashing Point (Predicted) 138.7 °C[3]
Density (Predicted) 2.144 ± 0.06 g/cm³[3]
Storage Room temperature, in a dry, sealed container, protected from light[1][2]

The strategic placement of the fluorine and iodine atoms significantly influences the molecule's utility. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. The iodine atom, a versatile halogen, serves as an excellent handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[1]

Synthesis of 4,5-Difluoro-2-iodobenzoic Acid: A Validated Protocol

The synthesis of 4,5-Difluoro-2-iodobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The following protocol outlines a common and reliable synthetic route, starting from commercially available precursors. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Experimental Protocol:

Step 1: Nitration of 2,4-Difluorobenzoic Acid

  • Rationale: Introduction of a nitro group onto the aromatic ring is a key step to direct the subsequent introduction of the iodine atom. The electron-withdrawing fluorine atoms direct the nitration to the 5-position.

  • Procedure:

    • To a stirred solution of 2,4-difluorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

    • Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to facilitate the subsequent diazotization reaction.

  • Procedure:

    • Suspend the nitrated intermediate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂/Pd-C).

    • Heat the reaction mixture to reflux and monitor for completion.

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Diazotization and Iodination (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into an aryl iodide. The diazonium salt intermediate is highly reactive and readily undergoes substitution with iodide.

  • Procedure:

    • Dissolve the amino intermediate in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer, filter, and concentrate to yield the crude 4,5-Difluoro-2-iodobenzoic acid.

Step 4: Purification

  • Rationale: Purification is critical to remove any unreacted starting materials or byproducts, ensuring the final product meets the high-purity standards required for pharmaceutical applications.

  • Procedure:

    • Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective method for purifying the final product.

    • Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications or to remove closely related impurities.

Synthesis_Workflow Start 2,4-Difluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Reduction Reduction (e.g., SnCl₂ or H₂/Pd-C) Nitration->Reduction Diazotization Diazotization (NaNO₂, H⁺) Reduction->Diazotization Iodination Iodination (KI) Diazotization->Iodination Purification Purification (Recrystallization or Chromatography) Iodination->Purification End 4,5-Difluoro-2-iodobenzoic Acid Purification->End

Caption: Synthetic workflow for 4,5-Difluoro-2-iodobenzoic acid.

Critical Applications in Drug Discovery and Development

4,5-Difluoro-2-iodobenzoic acid is a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5] Its utility stems from the unique combination of its functional groups, which allows for strategic and selective modifications.

The presence of the iodine atom makes it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables medicinal chemists to readily introduce a wide array of substituents at the 2-position of the benzoic acid ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Furthermore, the fluorine atoms at the 4- and 5-positions play a crucial role in modulating the pharmacokinetic properties of drug candidates.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.

  • Improve Membrane Permeability: The lipophilicity of fluorine can enhance a molecule's ability to cross biological membranes.

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be critical for receptor binding and solubility.

The benzoic acid moiety itself provides a handle for further derivatization, such as amide bond formation, to connect the core scaffold to other parts of a target molecule.

Drug_Discovery_Applications Main 4,5-Difluoro-2-iodobenzoic Acid Carboxylic Acid Iodine Difluoro Substituents Amide Amide Bond Formation Main:f0->Amide Linker Attachment Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Main:f1->Coupling Introduction of Diversity Properties Modulation of Physicochemical Properties Main:f2->Properties Enhanced PK/PD Result1 Novel Bioactive Molecules Amide->Result1 Coupling->Result1 Result2 Improved Drug Candidates Properties->Result2

Caption: Role of 4,5-Difluoro-2-iodobenzoic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,5-Difluoro-2-iodobenzoic acid. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

4,5-Difluoro-2-iodobenzoic acid, with a molecular weight of 284.00 g/mol , is a strategically designed building block that offers significant advantages in the field of drug discovery and development. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse and complex molecular architectures. The incorporation of fluorine atoms provides a powerful tool for optimizing the metabolic and pharmacokinetic profiles of drug candidates. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for any researcher aiming to leverage this potent intermediate in their pursuit of novel therapeutics.

References

  • ChemBK. (2024, April 9). 4,5-Difluoro-2-Iodobenzoic A. Retrieved from [Link]

  • LookChem. (n.d.). 4,5-difluoro-2-iodobenzoic acid. weifang yangxu group co.,ltd. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,5-Difluoro-2-iodobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, August 5). 2-Iodobenzoic acid. Retrieved from [Link]

  • Zhejiang Alfa Chemical Co., Ltd. (n.d.). 4, 5-Difluoro-2-Iodobenzoic Acid CAS No. 130137-05-2. Retrieved from [Link]

  • MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Wikipedia. (2023, May 29). 4-Iodobenzoic acid. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (2015, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]

Sources

1H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,5-Difluoro-2-iodobenzoic Acid

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-2-iodobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of chemical shifts and coupling constants, and a standardized experimental protocol for spectral acquisition. By integrating fundamental NMR principles with practical insights, this guide serves as an essential resource for the structural elucidation and characterization of this and similar halogenated aromatic compounds.

Introduction: The Structural Significance of 4,5-Difluoro-2-iodobenzoic Acid

4,5-Difluoro-2-iodobenzoic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid benzene core is decorated with a carboxylic acid group, an iodine atom, and two fluorine atoms, creating a unique electronic and steric environment. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. By probing the magnetic environments of the hydrogen nuclei (protons), we can deduce a wealth of information about the molecule's connectivity and stereochemistry. In the case of 4,5-Difluoro-2-iodobenzoic acid, the ¹H NMR spectrum is characterized by the signals of the two remaining aromatic protons, whose chemical shifts and coupling patterns are profoundly influenced by the neighboring substituents.

This guide will first establish a theoretical framework for predicting the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid. This will be followed by a detailed interpretation of the expected spectrum, focusing on the nuanced effects of the iodo, fluoro, and carboxyl groups. Finally, a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring reproducibility and accuracy in the laboratory.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical structure of 4,5-Difluoro-2-iodobenzoic acid dictates that there are two chemically non-equivalent protons on the aromatic ring, labeled as H-3 and H-6.

Caption: Structure of 4,5-Difluoro-2-iodobenzoic acid with proton numbering.

Predicting Chemical Shifts (δ)

The chemical shifts of aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents on the ring.[1][2] The benzene proton chemical shift is approximately 7.3 ppm.[1] We can estimate the chemical shifts of H-3 and H-6 using an additive model based on substituent chemical shift (SCS) increments.

Substituent Effects:

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.

  • -I (Iodo): An electronegative atom that exhibits a deshielding inductive effect, but its overall effect can be complex due to its polarizability and anisotropic effects.

  • -F (Fluoro): A highly electronegative atom that is inductively electron-withdrawing but can be a π-donor through resonance. This leads to a deshielding effect, particularly at the ortho position.

Calculation of Predicted Chemical Shifts:

  • For H-3: This proton is ortho to the iodine at C-2 and meta to the fluorine at C-4 and the carboxylic acid at C-1.

  • For H-6: This proton is ortho to the carboxylic acid at C-1 and the fluorine at C-5, and meta to the iodine at C-2.

Given the strong deshielding effects of the ortho -COOH and -F groups, H-6 is expected to be significantly downfield compared to H-3. The iodine atom at C-2 will also deshield H-3. The two fluorine atoms will have a cumulative deshielding effect on both protons. Aromatic protons in general resonate between 6.5 and 8.0 ppm.[4]

Predicting Spin-Spin Coupling (J)

The multiplicity of the signals for H-3 and H-6 is determined by their coupling to neighboring protons and fluorine atoms.

  • Proton-Proton (H-H) Coupling: H-3 and H-6 are para to each other. The para coupling constant (⁵JHH) is typically very small (0-1 Hz) and often not resolved.[5]

  • Proton-Fluorine (H-F) Coupling: This is the most significant factor determining the multiplicity of the signals. The magnitude of the H-F coupling constant depends on the number of bonds separating the proton and the fluorine atom.[6][7]

    • H-3 Couplings:

      • Coupling to F-4 (ortho, ³JHF): Expected to be in the range of 6-10 Hz.

      • Coupling to F-5 (meta, ⁴JHF): Expected to be smaller, around 2-5 Hz.

    • H-6 Couplings:

      • Coupling to F-5 (ortho, ³JHF): Expected to be in the range of 6-10 Hz.

      • Coupling to F-4 (meta, ⁴JHF): Expected to be smaller, around 2-5 Hz.

Predicted Multiplicities:

  • Signal for H-3: Due to coupling with two non-equivalent fluorine atoms, the signal for H-3 is expected to be a doublet of doublets (dd) .

  • Signal for H-6: Similarly, the signal for H-6 is expected to be a doublet of doublets (dd) .

The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a much higher chemical shift (typically >10 ppm) and will not couple with the aromatic protons.[8]

G cluster_protons Aromatic Protons cluster_fluorines Fluorine Atoms H3 H-3 F4 F-4 H3->F4 ³JHF (ortho) F5 F-5 H3->F5 ⁴JHF (meta) H6 H-6 H6->F4 ⁴JHF (meta) H6->F5 ³JHF (ortho)

Caption: Spin-spin coupling interactions in 4,5-Difluoro-2-iodobenzoic acid.

Interpreted ¹H NMR Spectrum

Based on the theoretical predictions, the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid is expected to exhibit the following features:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~ 7.5 - 7.8Doublet of Doublets (dd)³J(H3-F4) ≈ 6-10 Hz, ⁴J(H3-F5) ≈ 2-5 Hz
H-6~ 8.0 - 8.3Doublet of Doublets (dd)³J(H6-F5) ≈ 6-10 Hz, ⁴J(H6-F4) ≈ 2-5 Hz
-COOH> 10Broad Singlet-

Rationale for Assignments:

  • The downfield shift of H-6 is attributed to the strong deshielding effects of the ortho carboxylic acid and fluorine substituents.

  • The doublet of doublets pattern for both protons arises from coupling to two magnetically non-equivalent fluorine atoms.

  • The larger coupling constant for each signal corresponds to the ortho H-F coupling, while the smaller coupling constant corresponds to the meta H-F coupling.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized procedure for acquiring the ¹H NMR spectrum of 4,5-Difluoro-2-iodobenzoic acid.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4,5-Difluoro-2-iodobenzoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.[9][10]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Final Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).

G A Weigh Sample (5-10 mg) C Dissolve Sample in Solvent A->C B Select Deuterated Solvent B->C D Filter into NMR Tube C->D E Place in Spectrometer D->E

Sources

Technical Analysis: Vibrational Spectroscopy of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4,5-Difluoro-2-iodobenzoic acid CAS: 130137-05-2 Role: Critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib). Application: Quality Control (QC) and structural verification in pharmaceutical manufacturing.

This guide provides a high-level technical analysis of the Infrared (IR) spectrum of 4,5-Difluoro-2-iodobenzoic acid. Designed for analytical chemists and process engineers, it synthesizes theoretical vibrational mechanics with comparative spectral data to establish a self-validating protocol for compound identification.

Part 1: Structural Context & Vibrational Logic

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent oscillators. The 4,5-difluoro-2-iodobenzoic acid molecule presents a unique "fingerprint" driven by the interplay between the electron-withdrawing fluorine atoms and the heavy, polarizable iodine atom on the benzoic acid core.

Molecular Vibrational Map

The following diagram illustrates the correlation between specific structural moieties and their expected vibrational frequencies.

VibrationalMap Molecule 4,5-Difluoro-2-iodobenzoic Acid COOH Carboxylic Acid Group (COOH) Molecule->COOH Ring Tetrasubstituted Benzene Ring Molecule->Ring Halogens Halogen Substituents (F, I) Molecule->Halogens OH_Stretch O-H Stretch (H-bonded Dimer) 2500-3300 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch 1680-1710 cm⁻¹ COOH->CO_Stretch CC_Ring Ar C=C Stretch 1450-1600 cm⁻¹ Ring->CC_Ring CH_OOP C-H OOP Bending (Isolated H) 850-900 cm⁻¹ Ring->CH_OOP Halogens->Ring Inductive Effect CF_Stretch C-F Stretch 1000-1400 cm⁻¹ Halogens->CF_Stretch

Figure 1: Structural decomposition of vibrational modes for 4,5-Difluoro-2-iodobenzoic acid.

Part 2: Experimental Protocol

For reproducible results, strict adherence to sample preparation protocols is required. The high melting point and crystalline nature of this intermediate favor solid-state analysis.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Crystal: Diamond or ZnSe.

  • Pressure: High contact pressure is essential to suppress scattering from the crystalline powder.

  • Advantages: Rapid, no sample destruction, minimal moisture interference.

  • Note: Peak intensities may vary slightly from transmission spectra due to depth of penetration effects.

Method B: KBr Pellet (Transmission)
  • Ratio: 1-2 mg sample : 100 mg dry KBr.

  • Grinding: Grind to a fine powder (< 2 µm particle size) to avoid the Christiansen effect (baseline slope).

  • Press: 10 tons for 2 minutes under vacuum.

  • Advantages: Higher resolution for weak overtones; classic reference standard.

Part 3: Spectral Analysis & Assignments

The following assignments are derived from first principles of organic spectroscopy and comparative analysis of analogous halogenated benzoic acids (e.g., 2-iodobenzoic acid, pentafluorobenzoic acid).

The High-Frequency Region (4000 – 2000 cm⁻¹)
  • O-H Stretching (Acid Dimer):

    • Range: 2500 – 3300 cm⁻¹ (Very Broad)

    • Characteristics: This band is the hallmark of carboxylic acids. It appears as a broad, jagged "mountain" caused by strong hydrogen bonding between acid dimers. It often overlaps with the C-H stretching region (3000-3100 cm⁻¹).

    • Diagnostic Value: Disappearance of this band indicates salt formation or esterification.

The Double Bond Region (2000 – 1500 cm⁻¹)
  • C=O Stretching (Carbonyl):

    • Range: 1680 – 1710 cm⁻¹ (Strong, Sharp)

    • Mechanistic Insight:

      • Base Value: Benzoic acid C=O is typically ~1685 cm⁻¹.

      • Fluorine Effect: The electron-withdrawing F atoms (inductive effect) tend to stiffen the bond, potentially shifting it to higher wavenumbers.

      • Iodine Effect: The bulky ortho-iodine can cause steric inhibition of resonance, twisting the carboxyl group out of the ring plane. This reduces conjugation and can further raise the frequency slightly compared to unsubstituted benzoic acid.

  • Aromatic C=C Stretching:

    • Range: 1450 – 1600 cm⁻¹

    • Characteristics: Multiple sharp bands indicating the benzene ring skeleton. The heavy halogen substitution often intensifies these bands due to changes in dipole moments.

The Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the most specific information for structural verification.

  • C-F Stretching:

    • Range: 1000 – 1400 cm⁻¹ (Very Strong)

    • Characteristics: Carbon-Fluorine bonds possess a strong dipole, resulting in intense absorption bands. Look for prominent peaks in the 1200–1350 cm⁻¹ range, often stronger than the C=O stretch.

  • C-O Stretching (Acid):

    • Range: ~1280 – 1320 cm⁻¹

    • Coupling: Often coupled with O-H in-plane bending.

  • C-H Out-of-Plane (OOP) Bending:

    • Range: 850 – 900 cm⁻¹

    • Pattern: The 1,2,4,5-substitution pattern leaves two isolated hydrogen atoms (positions 3 and 6). Isolated aromatic protons typically show sharp OOP bending vibrations in this region. This is a crucial check for correct regiochemistry.

Summary Table of Diagnostic Bands
Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
O-H (Acid) Stretch2500 – 3300Broad, MedDimer form; "fermi resonance" often visible.
C=O (Acid) Stretch1680 – 1710StrongSensitive to H-bonding and conjugation.
Ar C=C Stretch1580, 1480Med-StrongRing skeletal vibrations.
C-F Stretch1200 – 1350Very StrongBroad, intense multi-peak region.
C-O Stretch~1290StrongCarboxylic acid C-O.
Ar C-H OOP Bend860 – 900MediumDiagnostic for isolated H (1,2,4,5-pattern).
C-I Stretch< 600WeakOften below standard cutoff; affects ring modes.

Part 4: Quality Control & Impurity Detection

In the synthesis of Trametinib, this intermediate must be distinguished from potential impurities such as the non-iodinated precursor (3,4-difluorobenzoic acid) or the aniline derivative.

QC Workflow

The following decision tree outlines the logical process for validating the compound using IR spectroscopy.

QC_Workflow Start Acquire Spectrum (Sample 130137-05-2) Check_OH Check 2500-3300 cm⁻¹ Broad Band Present? Start->Check_OH Check_CO Check 1680-1710 cm⁻¹ Sharp C=O Peak? Check_OH->Check_CO Yes Fail_Salt Fail: Possible Salt Form (Missing O-H, shifted C=O) Check_OH->Fail_Salt No Check_CF Check 1200-1350 cm⁻¹ Intense C-F Signals? Check_CO->Check_CF Yes Fail_Precursor Fail: Wrong Substitution (Check Fingerprint/NMR) Check_CO->Fail_Precursor No Check_Fingerprint Check 800-900 cm⁻¹ Pattern matches Ref? Check_CF->Check_Fingerprint Yes Check_CF->Fail_Precursor No Pass Identity Confirmed: 4,5-Difluoro-2-iodobenzoic acid Check_Fingerprint->Pass Match Check_Fingerprint->Fail_Precursor Mismatch

Figure 2: Logic gate for IR-based Quality Control of the Trametinib intermediate.

Distinguishing Features
  • Vs. 3,4-Difluorobenzoic acid: The introduction of the heavy Iodine atom at the 2-position will shift the aromatic ring breathing modes (fingerprint region) to lower frequencies compared to the non-iodinated precursor.

  • Vs. 4,5-Difluoro-2-iodoaniline: The aniline will lack the broad O-H acid band and the C=O carbonyl peak. Instead, it will show sharp N-H stretching doublets around 3300-3500 cm⁻¹.

References

  • Trametinib Synthesis & Intermediates

    • Patent: GlaxoSmithKline.[1] "Pyrido[4,3-d]pyrimidine derivatives." WO 2005/121142. (Describes the use of 4,5-difluoro-2-iodobenzoic acid in the synthesis of MEK inhibitors).

    • Source:

  • General IR Theory of Benzoic Acids

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on functional group assignments).
    • Source:

  • Halogenated Benzoic Acid Data

    • NIST Chemistry WebBook. "2-Iodobenzoic acid IR Spectrum." (Used for comparative analysis of the ortho-iodo effect).
    • Source:

  • Compound Data

    • PubChem. "4,5-Difluoro-2-iodobenzoic acid (CID 24866649)."
    • Source:

Sources

Theoretical properties of 4,5-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical & Practical Profile: 4,5-Difluoro-2-iodobenzoic Acid

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) represents a highly specialized halogenated scaffold in modern organic synthesis. Distinguished by its "orthogonal reactivity," this molecule offers three distinct chemical handles—a carboxylic acid, an aryl iodide, and two differentially activated fluorine atoms—allowing for sequential, site-selective functionalization. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics , bioactive heterocycles (e.g., quinazolines, indazoles), and fluorinated liquid crystals . This guide provides a comprehensive theoretical analysis of its physicochemical properties, synthetic routes, and reactivity patterns, grounded in mechanistic organic chemistry.

Molecular Architecture & Electronic Theory

The utility of 4,5-difluoro-2-iodobenzoic acid stems from the interplay between its substituents. Understanding these electronic vectors is prerequisite to predicting its behavior in complex syntheses.

Electronic Effects & Acidity (pKa)

The benzoic acid core is perturbed by three electron-withdrawing groups (EWGs):

  • Ortho-Iodine Effect: The bulky iodine atom at C2 exerts a steric "ortho effect," forcing the carboxyl group out of planarity with the benzene ring. This reduces resonance stabilization of the acid but increases the acidity of the proton due to inductive electron withdrawal and relief of steric strain upon ionization.

  • Difluoro Substitution: Fluorine atoms at C4 and C5 are strongly electronegative ($ \chi \approx 3.98

    
    -I$), they significantly deplete electron density from the aromatic ring, stabilizing the carboxylate anion.
    

Predicted pKa: While unsubstituted benzoic acid has a pKa of 4.2, the cumulative electron-withdrawing effects of the 2-iodo and 4,5-difluoro motifs shift the predicted pKa to the 2.0 – 2.5 range, making it considerably more acidic than its non-halogenated precursors.

Lipophilicity & Solubility
  • LogP (Predicted): ~2.8 – 3.[1]2. The presence of iodine (lipophilic) and fluorine (lipophilic/metabolically stable) increases the partition coefficient relative to benzoic acid.

  • Solubility: Low aqueous solubility in its neutral form; highly soluble in organic solvents (DMSO, DMF, MeOH) and aqueous alkaline solutions (as the carboxylate salt).

Synthetic Utility: The "Orthogonal" Reactivity Profile

The molecule's power lies in its ability to undergo chemoselective transformations at specific sites without protecting groups.

Reactivity Map
  • C1 (Carboxylic Acid): Standard coupling (EDC/NHS) to form amides or esters.

  • C2 (Aryl Iodide): The weakest C-X bond ($ \approx 65 \text{ kcal/mol} $). Prime site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • C4 (Fluorine): Regioselective

    
     . The fluorine at C4 is para to the electron-withdrawing carboxyl group (and meta to the iodine). This position is significantly more activated toward nucleophilic attack than C5 (which is meta to the carboxyl).
    
  • C5 (Fluorine): Relatively inert to

    
     compared to C4, unless C4 is already substituted with a stronger EWG.
    

ReactivityMap cluster_logic Regioselectivity Logic Core 4,5-Difluoro-2-iodobenzoic Acid Suzuki C2: Suzuki/Sonogashira Coupling (Pd-Catalyzed C-C Bond Formation) Core->Suzuki Weak C-I Bond Amide C1: Amide/Ester Formation (Acid Chloride/Coupling Agents) Core->Amide Nucleophilic Acyl Substitution SNAr C4: Regioselective SNAr (Displacement by Amines/Alkoxides) Core->SNAr Activated by p-COOH Logic1 C4 is Para to EWG (COOH) >> Highly Activated Logic2 C5 is Meta to EWG (COOH) >> Less Activated

Figure 1: Orthogonal reactivity map highlighting the chemoselective handles of the scaffold.

Synthetic Methodologies

Synthesis of the Core Scaffold

Direct iodination of 3,4-difluorobenzoic acid is often non-selective. The industrial standard relies on the Sandmeyer Reaction starting from 4,5-difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid).

Protocol (Theoretical Workflow):

  • Diazotization: 4,5-Difluoroanthranilic acid is suspended in aqueous

    
    . Sodium nitrite (
    
    
    
    ) is added at 0–5°C to generate the diazonium salt.
  • Iodination: An aqueous solution of Potassium Iodide (KI) is added slowly. The reaction is warmed to ambient temperature (or heated to 60°C) to facilitate nitrogen displacement.

  • Purification: The crude solid is filtered, washed with sodium thiosulfate (to remove free iodine), and recrystallized from Ethanol/Water.

SynthesisWorkflow Start 3,4-Difluoroaniline Inter1 5,6-Difluoroisatin Start->Inter1 Chloral Hydrate, NH2OH (Sandmeyer Isatin Synthesis) Inter2 4,5-Difluoroanthranilic Acid Inter1->Inter2 H2O2, NaOH (Oxidative Cleavage) Diazo Diazonium Salt Intermediate Inter2->Diazo NaNO2, H2SO4, 0°C Product 4,5-Difluoro-2-iodobenzoic Acid Diazo->Product KI, CuI (cat), Heat (Sandmeyer Iodination)

Figure 2: Industrial synthesis workflow via the Isatin/Anthranilic acid route.

Regioselective Protocol (C4-Functionalization)

Objective: Selective introduction of a cyclic amine (e.g., piperazine) at C4.

  • Reagents: 4,5-Difluoro-2-iodobenzoic acid (1.0 eq), N-nucleophile (1.1 eq), Base (

    
     or DIPEA, 2.5 eq).
    
  • Solvent: Polar aprotic (DMSO or DMF) is required to stabilize the Meisenheimer complex.

  • Conditions: Heat to 80–100°C.

  • Mechanism: The nucleophile attacks C4. The negative charge is delocalized onto the carboxylate group (para-resonance), stabilizing the transition state. Attack at C5 is disfavored as it cannot delocalize charge onto the EWG.

Spectroscopic Characterization (Predicted)

Verification of the core structure relies on identifying the specific coupling patterns of the aromatic protons.


H NMR (400 MHz, DMSO-

):
  • 
     13.5 ppm (br s, 1H):  Carboxylic acid proton (
    
    
    
    ).
  • 
     8.2–8.4 ppm (dd, 1H, H6):  This proton is adjacent to the carboxylic acid (deshielding zone) and Fluorine-5.
    
    • Splitting: Doublet of doublets (

      
      , 
      
      
      
      ).
  • 
     7.8–8.0 ppm (dd, 1H, H3):  This proton is sandwiched between the Iodine and Fluorine-4.
    
    • Splitting: Doublet of doublets (

      
      , 
      
      
      
      ).

F NMR: 
  • Distinct signals for F4 and F5, likely in the range of -120 to -140 ppm. The F4 signal will shift significantly upon

    
     substitution, serving as a diagnostic tool for reaction monitoring.
    

Applications in Drug Discovery

  • Quinolone Antibiotics: This scaffold is a direct precursor to 3-carboxy-4-quinolones. The C1-acid and C2-iodine (after conversion to an ester/acetyl group) allow for cyclization, while the C4/C5 fluorines mimic the substitution pattern of blockbuster drugs like Sparfloxacin .

  • Bioisosterism: The iodine atom can serve as a metabolic blocker or a handle for installing bulky lipophilic groups to fill hydrophobic pockets in enzyme active sites.

  • PROTAC Linkers: The orthogonal reactivity allows this molecule to serve as a "hub" for connecting E3 ligase ligands to warheads, with the fluorines providing fine-tuned physicochemical properties.

References

  • Synthesis of Fluoroanthranilic Acids

    • Title: "Intermediates in the preparation of 4,5-difluoroanthranillic acid."[2]

    • Source: U.S.
    • URL
  • Regioselectivity in Polyfluorinated Systems

    • Title: "Regioselective Preparation of 3-Alkoxy-4,5-difluoroanilines by SNAr."
    • Source: Semantic Scholar (Brandt et al., 2012).
    • URL:[Link][3][4][5][6]

  • General Reactivity of 2-Iodobenzoic Acids

    • Title: "2-Iodobenzoic acid: properties and applications in organic synthesis."[7]

    • Source: ChemicalBook.
  • Physical Properties & CAS Verification

    • Title: "4,5-Difluoro-2-iodobenzoic Acid Product Page."[7]

    • Source: BLD Pharm.

Sources

Technical Whitepaper: Analytical Control Strategy for 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS 130137-05-2) is a critical building block in medicinal chemistry, particularly in the synthesis of fluoroquinolones and as a coupling partner in Suzuki-Miyaura or Sonogashira cross-coupling reactions due to the labile C-I bond.

However, the unique substitution pattern presents specific analytical challenges. The iodine atom introduces photosensitivity, while the difluoro-substitution pattern creates potential for difficult-to-separate regioisomeric impurities. This guide outlines a dual-method control strategy: High-Performance Liquid Chromatography (HPLC) for specific impurity profiling and Non-Aqueous Titration for absolute assay (weight-based purity).

Chemical Profile & Critical Quality Attributes (CQAs)

Before establishing protocols, we must define the physicochemical constraints of the analyte.

PropertySpecificationTechnical Note
Chemical Name 4,5-Difluoro-2-iodobenzoic acid
CAS Number 130137-05-2Verified Registry
Formula C₇H₃F₂IO₂
Molecular Weight 284.00 g/mol
pKa (Calc.) ~2.5 - 3.0Fluorine atoms increase acidity relative to benzoic acid (pKa 4.2).
Solubility DMSO, DMF, MethanolSparingly soluble in water; requires organic co-solvent.
Stability PhotosensitiveThe C-I bond is susceptible to homolytic cleavage under UV/Vis light.
Critical Impurity Landscape

Synthesis typically involves the iodination of 3,4-difluorobenzoic acid or Sandmeyer reactions on anthranilic acid derivatives.

  • Impurity A (Regioisomer): 2,3-Difluoro-6-iodobenzoic acid (arising from non-selective iodination).

  • Impurity B (De-iodinated): 3,4-Difluorobenzoic acid.

  • Impurity C (Inorganic): Copper or Iodide salts (if Sandmeyer route is used).

Method I: Chromatographic Purity (HPLC)

Objective: To separate the main peak from organic impurities, specifically regioisomers and de-iodinated byproducts.

Mechanistic Rationale

Benzoic acid derivatives are ionizable. To obtain sharp peaks and reproducible retention times on a C18 column, the mobile phase pH must be maintained at least 2 units below the pKa of the analyte. For 4,5-difluoro-2-iodobenzoic acid, a pH of ~2.0 is required to keep the carboxylic acid in its neutral (protonated) state, increasing hydrophobic interaction with the stationary phase.

Experimental Protocol

Equipment: HPLC with DAD/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Chromatographic Conditions:

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 230 nm (Fluorine absorbance) and 254 nm (Aromatic ring)
Injection Vol 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.02080
20.02080
20.19010
25.09010 (Re-equilibration)

Sample Preparation: Dissolve 25 mg of the substance in 25 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Store in amber vials to prevent photo-degradation during the sequence.

Method Logic Visualization

HPLC_Logic Start Method Development Solubility Solubility Check: Insoluble in pure water Start->Solubility MP_Selection Mobile Phase Selection: Acidic Buffer required (pH < 2.5) Solubility->MP_Selection Requires Organic Modifier Column Stationary Phase: C18 (Hydrophobic Retention) MP_Selection->Column Suppress Ionization Detection Detection: UV 254nm (Aromatic) UV 230nm (Fluorine aux) Column->Detection

Figure 1: Decision tree for HPLC method parameters ensuring protonation of the carboxylic acid.

Method II: Quantitative Assay (Non-Aqueous Titration)

Objective: To determine the absolute purity (weight %) of the substance. HPLC only provides Area %, which ignores inorganic salts or solvent residues.

Mechanistic Rationale

4,5-Difluoro-2-iodobenzoic acid is a weak acid. In aqueous environments, the inflection point during titration is often shallow and difficult to detect. By using a non-aqueous solvent (DMF or Ethanol) and a strong organic base titrant (Tetrabutylammonium hydroxide or Sodium Methoxide), we enhance the acidic character of the analyte, resulting in a sharp, distinct endpoint [1].

Experimental Protocol

Reagents:

  • Solvent: Dimethylformamide (DMF), neutralized.[1][2][3]

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol or 0.1 N Sodium Methoxide.

  • Indicator: Thymol Blue (0.3% in Methanol) or Potentiometric Electrode (Glass-Calomel).

Procedure:

  • Blank Determination: Add 20 mL of neutralized DMF to the titration vessel. If using Thymol Blue, add 2 drops and titrate with 0.1 N TBAH until the color changes to distinct blue. Record volume as

    
    .
    
  • Sample Titration: Accurately weigh ~200 mg (

    
    ) of 4,5-Difluoro-2-iodobenzoic acid.
    
  • Dissolution: Transfer to the vessel containing 20 mL DMF. Stir magnetically until fully dissolved.

  • Titration: Titrate with 0.1 N TBAH.

    • Visual: End point is the permanent color change to blue.

    • Potentiometric: Plot mV vs. mL; determine the inflection point (second derivative).

  • Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant (0.1 N)
    
  • 
    : Factor of titrant (standardization factor)
    
  • 
    : Molecular Weight (284.00)[4]
    
Analytical Workflow Diagram

Workflow cluster_tests Analytical Panel Raw Raw Material (4,5-Difluoro-2-iodobenzoic acid) ID Identity (IR / H-NMR) Raw->ID Purity Purity (Area %) (HPLC - C18) Raw->Purity Assay Assay (w/w %) (Non-Aq Titration) Raw->Assay Release CoA Generation & Release ID->Release Purity->Release Assay->Release

Figure 2: Integrated analytical workflow distinguishing between Identity, Chromatographic Purity, and Quantitative Assay.

Handling, Stability, and Troubleshooting

Light Sensitivity

The C-I bond energy is relatively low (~57 kcal/mol). Exposure to ambient laboratory light (fluorescent) can cause gradual de-iodination, leading to the formation of Impurity B (3,4-difluorobenzoic acid) and free iodine (turning samples pink/purple).

  • Protocol: All analytical solutions must be prepared in amber glassware . Autosampler compartments should be darkened.

Solubility Issues

If the sample precipitates during HPLC injection (causing high backpressure):

  • Ensure the sample diluent matches the starting mobile phase (e.g., 10% ACN / 90% Water) or use a "sandwich" injection technique.

  • However, due to low water solubility, a 50:50 ACN:Water diluent is recommended, but injection volume must be kept low (≤10 µL) to prevent peak distortion.

References

  • BenchChem. (2025).[2] Non-Aqueous Titration Protocols for Benzoate Compounds. Retrieved from

  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration Procedure. Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Retrieved from

  • Bld Pharm. (2024). 4,5-Difluoro-2-Iodobenzoic acid Safety and Properties. Retrieved from

  • TandF Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved from

Sources

A Comprehensive Technical Guide to the Storage and Handling of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Asset

4,5-Difluoro-2-iodobenzoic acid (CAS No. 130137-05-2) is a poly-functionalized aromatic compound of significant interest in modern synthetic chemistry. Its unique substitution pattern—featuring a carboxylic acid, two fluorine atoms, and an iodine atom on a benzene ring—renders it a highly valuable building block.[1] Researchers in drug discovery and materials science utilize this intermediate for the synthesis of complex molecular architectures, leveraging the distinct reactivity of each functional group.[1][2] The iodine atom, for instance, is a versatile handle for cross-coupling reactions, while the fluorine atoms can impart desirable metabolic stability and binding properties to target molecules.

Given its reactivity and high-purity requirements in sensitive downstream applications, the integrity of 4,5-Difluoro-2-iodobenzoic acid is paramount. Improper storage can lead to degradation, introducing impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes. This guide provides a detailed, science-backed framework for the optimal storage and handling of this reagent, ensuring its long-term stability and performance.

Core Chemical and Physical Characteristics

A foundational understanding of the compound's properties is essential for designing an effective storage strategy. The data presented below has been aggregated from supplier technical data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₃F₂IO₂[3]
Molecular Weight 284.00 g/mol [3]
Appearance White to off-white crystalline powder or solid[1][4]
Melting Point Not consistently reported; related iodobenzoic acids have melting points ranging from 162°C to 273°C.[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[7][8]

The Science of Stability: Potential Degradation Pathways

The molecular structure of 4,5-Difluoro-2-iodobenzoic acid contains specific liabilities that dictate its stability. The primary points of vulnerability are the carbon-iodine (C-I) bond and, to a lesser extent, its susceptibility to strong oxidants.

Photodecomposition: The Carbon-Iodine Bond Liability

The C-I bond is the weakest link in the molecule and is susceptible to cleavage by high-energy photons, particularly in the UV spectrum. This is a well-documented characteristic of iodoaromatic compounds.[7]

  • Mechanism: Absorption of light energy can promote an electron to an antibonding orbital, leading to homolytic cleavage of the C-I bond. This generates radical species that can then participate in a cascade of secondary reactions, leading to discoloration (typically yellow to brown) and the formation of a complex mixture of impurities.

  • Causality: Storing the compound in clear containers or exposing it to direct sunlight or even ambient laboratory light for prolonged periods will accelerate this degradation. The consequence is a reduction in purity and the introduction of potentially reactive byproducts.

Oxidative Degradation

While stable under ambient atmospheric conditions, 4,5-Difluoro-2-iodobenzoic acid should not be stored with strong oxidizing agents.[4]

  • Mechanism: The iodine atom can be oxidized from its +1 state to higher hypervalent states (e.g., +3 or +5). While related compounds like 2-iodoxybenzoic acid (IBX) are useful reagents, their unintended formation is highly undesirable.[5] Some hypervalent iodine compounds, particularly IBX, are known to be explosive under heat or impact, making accidental contamination a significant safety risk.[9]

  • Causality: Storing this reagent in proximity to or allowing cross-contamination with strong oxidizers (e.g., peroxides, nitric acid, permanganates) creates a hazardous situation and compromises the chemical's integrity.[4]

Influence of Moisture

While solid carboxylic acids are generally stable against hydrolysis, the presence of excessive moisture is detrimental for any high-purity analytical standard or synthetic precursor.[7]

  • Mechanism: Adsorbed water can facilitate clumping of the powder, making it difficult to handle and weigh accurately. In the long term, it could potentially participate in subtle degradation pathways, especially if other catalysts (like light or trace metal impurities) are present.

  • Causality: Storage in a humid environment or in a poorly sealed container will allow the material to adsorb atmospheric moisture, compromising its physical state and potentially its long-term chemical purity.

Recommended Storage & Handling Protocols

Based on the scientific principles outlined above, the following protocols constitute a self-validating system for maintaining the quality and safety of 4,5-Difluoro-2-iodobenzoic acid.

Primary Storage Environment

The goal is to create a multi-barrier defense against light, oxygen, and moisture.

ParameterRecommendationScientific Rationale
Container Amber glass bottle with a PTFE-lined cap.Amber glass blocks UV light, preventing photodecomposition.[7] Glass and PTFE are chemically inert to the compound.
Atmosphere Backfill the container with an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hygroscopic absorption.[10]
Temperature Store in a cool, dry, and dark place. Recommended: 2-8°C (refrigerated).Cool temperatures slow the rate of any potential decomposition reactions.[11] A dedicated, ventilated chemical cabinet is essential.
Location Store away from strong oxidizing agents, acids, and bases.Prevents accidental contact with incompatible materials, mitigating safety hazards and chemical reactions.[4]
Step-by-Step Handling and Dispensing Protocol

This protocol is designed to minimize exposure to atmospheric contaminants and ensure user safety.

  • Preparation: Before opening, allow the refrigerated container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood or a well-ventilated area to avoid inhalation of fine dust particles.[11][12]

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and chemical safety glasses with side shields or a face shield.[10][12]

  • Dispensing: Briefly open the container in the fume hood. Use a clean, dry spatula to dispense the required amount. Avoid creating airborne dust.

  • Resealing: Immediately after dispensing, wipe the bottle threads to ensure a good seal. Purge the headspace of the container with a gentle stream of inert gas (if available) before tightly closing the cap.

  • Cleanup: Clean any spills promptly by mechanically recovering the solid (sweeping carefully) and placing it in a designated waste container.[8]

  • Return to Storage: Promptly return the sealed container to its designated refrigerated storage location.

Visualization: Workflow for Reagent Reception and Storage

The following diagram outlines the logical workflow for a researcher upon receiving a new shipment of 4,5-Difluoro-2-iodobenzoic acid, ensuring it is properly managed from the outset.

G cluster_0 Initial Receipt & Inspection cluster_1 Storage Protocol Decision start Receive Shipment of 4,5-Difluoro-2-iodobenzoic acid inspect Inspect Container Seal & Integrity start->inspect check_label Verify Compound Identity & CAS Number inspect->check_label is_immediate_use For Immediate Use? check_label->is_immediate_use short_term Store in desiccator at room temperature, away from light. is_immediate_use->short_term Yes long_term_prep Equilibrate container to room temp. is_immediate_use->long_term_prep No (Long-Term) log_storage log_storage short_term->log_storage inert_gas Work in fume hood. Backfill with N2/Ar. long_term_prep->inert_gas refrigerate Store at 2-8°C in amber bottle, away from oxidizers. inert_gas->refrigerate refrigerate->log_storage Log in Chemical Inventory with Storage Location

Caption: Decision workflow for proper storage of 4,5-Difluoro-2-iodobenzoic acid.

References

  • Shijiazhuang Lickon Additive Manufacture Co., Ltd. (n.d.). 4, 5-Difluoro-2-Iodobenzoic Acid CAS No. 130137-05-2. [Link]

  • UYANIK, M., & ISHIHARA, K. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Symmetry, 10(11), 629. [Link]

  • Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Wikipedia. (n.d.). 2-Iodobenzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-iodobenzoic acid is a high-value pharmacophore intermediate, critical in the synthesis of fluoroquinolone antibiotics and polyfunctionalized heterocycles via Suzuki-Miyaura or Sonogashira cross-coupling reactions.

This application note details a robust, scalable protocol for synthesizing 4,5-difluoro-2-iodobenzoic acid from 4,5-difluoroanthranilic acid (2-amino-4,5-difluorobenzoic acid) . Unlike direct electrophilic iodination, which suffers from poor regioselectivity on electron-deficient rings, this Sandmeyer-type approach guarantees regiocontrol by utilizing the amino group as a specific directing handle.

Key Advantages of this Protocol:

  • Regiospecificity: 100% control over iodine placement (C2 position).

  • Scalability: Avoids cryogenic conditions (e.g., organolithium reagents) required by alternative ortho-lithiation routes.

  • Purity: Self-purifying workup removes iodine byproducts effectively.

Retrosynthetic Analysis & Pathway

The synthesis relies on the conversion of a primary aromatic amine to an aryl iodide via a diazonium salt intermediate. The electron-withdrawing nature of the two fluorine atoms at positions 4 and 5 stabilizes the diazonium intermediate but requires strict temperature control during the initial nitrosation to prevent hydrolysis to the phenol.

Reaction Pathway Diagram

G Start 4,5-Difluoroanthranilic Acid (Precursor) Acid Solubilization (HCl or H2SO4) Start->Acid Protonation Diazo Diazonium Salt (Intermediate) Acid->Diazo NaNO2, < 5°C Nitrosation Iodine Iodine Substitution (KI, aqueous) Diazo->Iodine Sandmeyer-type Substitution Product 4,5-Difluoro-2-iodobenzoic Acid (Target) Iodine->Product -N2 (gas) -KCl

Figure 1: Synthetic workflow from amine precursor to iodinated target.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4,5-Difluoroanthranilic acid Starting Material1.0Purity >98% recommended
Hydrochloric Acid (12M) Acid Source2.5 - 3.0Molar excess required for amine salt formation
Sodium Nitrite (NaNO₂) Diazotizing Agent1.1Prepare as 2.5M aq. solution
Potassium Iodide (KI) Nucleophile1.5 - 2.0Excess drives reaction to completion
Urea ScavengerTraceDestroys excess HNO₂
Sodium Bisulfite (NaHSO₃) Quenching AgentN/ARemoves free Iodine (I₂)
Detailed Procedure
Step 1: Amine Salt Formation
  • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with 4,5-difluoroanthranilic acid (10.0 g, 57.8 mmol).

  • Add Water (40 mL) and stir to create a suspension.

  • Slowly add Concentrated HCl (15 mL, ~180 mmol) dropwise.

    • Observation: The suspension may thicken initially as the hydrochloride salt forms. Ensure efficient stirring.

  • Cool the mixture to 0–5°C using an ice/salt bath.

Step 2: Diazotization
  • Dissolve Sodium Nitrite (4.4 g, 63.6 mmol) in minimal water (10 mL).

  • Add the NaNO₂ solution dropwise to the reaction flask, maintaining the internal temperature below 5°C .

    • Critical Process Parameter (CPP): Exceeding 5°C risks hydrolysis of the diazonium salt to the corresponding phenol (4,5-difluoro-2-hydroxybenzoic acid).

  • Stir at 0–5°C for 20 minutes. The mixture should become a clear or slightly turbid solution.

  • Test for excess Nitrite: Place a drop of the reaction mixture on starch-iodide paper. An immediate blue/black color indicates sufficient nitrite.

  • Urea Wash: Add small amounts of solid Urea until the starch-iodide test is negative (optional but recommended to prevent side reactions with KI).

Step 3: Iodination (Sandmeyer-type)
  • Dissolve Potassium Iodide (14.4 g, 86.7 mmol) in water (20 mL).

  • Add the KI solution slowly to the cold diazonium mixture.

    • Safety Alert: Vigorous evolution of Nitrogen gas (

      
      ) will occur. Ensure the vessel is vented. Foaming may occur.
      
  • Allow the mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to 60–70°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

    • Visual Check: The solution will turn dark brown/red due to the formation of free Iodine (

      
      ).
      
Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Add Sodium Bisulfite (saturated aq. solution) or solid Sodium Thiosulfate slowly until the dark iodine color fades to a pale yellow or tan precipitate.

  • Filter the crude solid precipitate.

  • Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.

  • Dry the solid in a vacuum oven at 50°C.

Mechanism of Action

The reaction proceeds through a radical-nucleophilic aromatic substitution (


 or similar mechanism depending on conditions), facilitated by the good leaving group ability of the diazonium moiety.

Mechanism Step1 Amine Protonation (Ar-NH3+) Step2 Nitrosonium Attack (Ar-NH-N=O) Step1->Step2 + NO+ Step3 Diazonium Salt (Ar-N2+ Cl-) Step2->Step3 - H2O Step4 Single Electron Transfer / Radical Formation (Ar• + •I) Step3->Step4 + I- Step5 Product Formation (Ar-I) Step4->Step5 Recombination

Figure 2: Mechanistic pathway of the Sandmeyer iodination.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 160–164°CCapillary Method

H NMR

7.8–8.0 (m, 1H), 7.6–7.7 (m, 1H)
DMSO-

or CDCl


F NMR
Two distinct signals (approx -120 to -140 ppm)DMSO-

Mass Spec [M-H]- = 282.9ESI- (Negative Mode)

Note on NMR: The large Iodine atom at C2 exerts a "heavy atom effect," often shielding the adjacent carbon but causing significant chemical shift changes in adjacent protons compared to the starting material.

Safety & Handling

  • Diazonium Instability: While aryl diazonium salts with electron-withdrawing groups (like Fluorine) are relatively stable at 0°C, they should never be dried or stored. Always process immediately (in situ).

  • Iodine Exposure: The reaction generates free Iodine (

    
    ) during the heating phase. Conduct all operations in a fume hood.
    
  • Acid Burns: Concentrated HCl is corrosive. Wear acid-resistant gloves and eye protection.

References

  • Sandmeyer Reaction Overview: Wikipedia Contributors. (2025). 2-Iodobenzoic acid.[1][6][8][9][10] Wikipedia.[1] [Link][1][6]

  • Analogous Synthesis Protocols: Texium. (2018). Preparation of 2-iodobenzoic acid from anthranilic acid. Texium Chemistry. [Link]

  • Patent Reference (Analogous Halo-Benzoic Acids): Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.[6] Google Patents.

Sources

Application Note: 4,5-Difluoro-2-iodobenzoic Acid (DFIBA) in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (DFIBA) represents a privileged "orthogonal" scaffold in medicinal chemistry. Its utility stems from three distinct reactive handles that can be manipulated independently:

  • The Carboxylic Acid (C1): Amenable to esterification, amidation, or decarboxylative functionalization.

  • The Ortho-Iodine (C2): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) or metal-halogen exchange.

  • The Difluoro Motif (C4, C5): Provides metabolic stability (blocking oxidative metabolism at the para-positions) and modulates lipophilicity without introducing significant steric bulk.

This note details the protocols for leveraging DFIBA in the synthesis of fluorinated biaryls (via Suzuki-Miyaura) and 6,7-difluoroquinolones (via Grohe-Heberer cyclization), the core structure of fourth-generation antibiotics and novel kinase inhibitors.

Chemical Profile & Chemo-informatics

PropertyData
Chemical Name 4,5-Difluoro-2-iodobenzoic acid
CAS Number 130137-05-2
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 284.00 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 162–165 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1][2]
Key Hazard Irritant (H315, H319). Light sensitive (Iodine lability).

Strategic Reactivity Analysis

The "Ortho-Iodo" Advantage

Unlike its chloro- or bromo-analogs, the C2-iodine atom in DFIBA offers superior oxidative addition rates with Pd(0) catalysts. This allows for cross-coupling reactions to proceed under milder conditions (lower temperature, lower catalyst loading), preserving the integrity of the C4/C5 fluorine atoms which are susceptible to nucleophilic aromatic substitution (SₙAr) under harsh basic conditions.

The Difluoro-Shield

The 4,5-difluoro substitution pattern is bioisosteric to a catechol but metabolically blocked. In drug design, this motif prevents P450-mediated hydroxylation at the electron-rich aromatic ring, significantly extending the half-life of the final API (Active Pharmaceutical Ingredient).

Experimental Workflows & Protocols

Workflow A: Synthesis of Fluorinated Biaryls (Suzuki-Miyaura)

Target: Rapid generation of biphenyl libraries for SAR studies.

Field-Proven Insight: While DFIBA can be coupled directly, the free carboxylic acid often poisons Pd catalysts or leads to competitive protodecarboxylation. Best Practice dictates converting DFIBA to its methyl ester (Methyl 4,5-difluoro-2-iodobenzoate) prior to coupling.

Protocol 1: Methyl Esterification (Protection)
  • Dissolution: Dissolve DFIBA (10.0 g, 35.2 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 5.1 mL, 2.0 eq) dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) and Brine. Dry over Na₂SO₄.

  • Yield: Expect ~9.5 g (95%) of Methyl 4,5-difluoro-2-iodobenzoate . Use directly in the next step.

Protocol 2: Pd-Catalyzed Cross-Coupling
  • Setup: In a Schlenk flask, combine:

    • Methyl 4,5-difluoro-2-iodobenzoate (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for resistance to oxidative decomposition.

    • K₂CO₃ (3.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat to 80°C under Argon for 4–6 hours.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow B: Construction of the Fluoroquinolone Core

Target: Synthesis of 6,7-difluoro-4-quinolone-3-carboxylates (Antibiotic/Antiviral scaffolds).[2][3]

Field-Proven Insight: Direct cyclization of the acid is inefficient. The Grohe-Heberer method is the industry standard. It involves activating the acid to the benzoyl chloride, condensing with an amino-acrylate, and then cyclizing via SₙAr displacement of a leaving group (or in this case, utilizing the Iodine for Heck-type or direct displacement).

Protocol 3: Acid Chloride Activation & Condensation
  • Activation: Suspend DFIBA (5.0 g) in Toluene (50 mL). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to obtain 4,5-difluoro-2-iodobenzoyl chloride .

  • Acylation: Dissolve Ethyl 3-(dimethylamino)acrylate (1.1 eq) and Triethylamine (1.2 eq) in anhydrous THF. Add the crude acid chloride (dissolved in THF) dropwise at 0°C.

  • Elimination: Stir at reflux for 2 hours. The intermediate eliminates dimethylamine to form the Ethyl 2-(4,5-difluoro-2-iodobenzoyl)-3-(dimethylamino)acrylate .

Protocol 4: Cyclization (The Critical Step)

Note: Standard quinolone synthesis uses a leaving group (F or Cl) at C2. Here, we have Iodine.[4][5][6] This allows for a unique cyclization using a primary amine.

  • Substitution: Treat the acrylate intermediate from Protocol 3 with a primary amine (e.g., Cyclopropylamine, 1.1 eq) in Ethanol at RT. This replaces the dimethylamino group.

  • Cyclization: Add Potassium Carbonate (2.5 eq) and heat to 80–100°C (DMF or DMSO). The amine nitrogen attacks the C2-position, displacing the Iodine (facilitated by the ortho-carbonyl electron withdrawal) to close the ring.

    • Alternative: If displacement is sluggish, add CuI (5 mol%) to catalyze the intramolecular Ullmann-type C-N bond formation.

Visualizing the Synthetic Divergence

DFIBA_Pathways DFIBA 4,5-Difluoro-2-iodobenzoic Acid (Core Scaffold) Ester Methyl Ester (Protection) DFIBA->Ester SOCl2, MeOH AcidCl Acid Chloride (Activation) DFIBA->AcidCl SOCl2, PhMe, cat. DMF Suzuki Biaryl Scaffolds (Suzuki Coupling) Ester->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Sonogashira Alkynyl-Benzoates (Sonogashira) Ester->Sonogashira Terminal Alkyne, Pd/Cu Acrylate Benzoyl Acrylate Intermediate AcidCl->Acrylate Ethyl dimethylaminoacrylate Quinolone 6,7-Difluoro-4-quinolone (Antibiotic Core) Acrylate->Quinolone 1. R-NH2 2. K2CO3 (Cyclization)

Caption: Divergent synthetic pathways from DFIBA. The upper branch utilizes the iodine for cross-coupling (SAR expansion), while the lower branch leverages the acid/iodine pair for heterocycle annulation.

Troubleshooting & Handling

  • Iodine Instability: The C-I bond is photosensitive. Reactions should be conducted in amber glassware or wrapped in foil. If the starting material turns purple/brown, wash with dilute Sodium Thiosulfate to remove free iodine before use.

  • Regioselectivity in SₙAr: In the quinolone synthesis, the C2-Iodine is the primary site of displacement due to the ortho-effect of the carbonyl. However, under extreme conditions, the C4-Fluorine (para to the carbonyl) may also react.[3] Maintain temperatures <100°C during cyclization to ensure regiocontrol.

  • NMR Diagnostics:

    • ¹⁹F NMR: Essential for monitoring. DFIBA typically shows two distinct multiplets around -130 to -150 ppm. Loss of the C4-F signal indicates side-reactions.

References

  • ChemicalBook. (2020). 2-Iodobenzoic acid Properties and Applications. (General reactivity of the 2-iodo-benzoic scaffold).

  • National Institutes of Health (NIH) - PubMed. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives.[7][8] (Detailed protocols on quinolone ring closure).

  • MDPI - Molbank. (2024).[3] Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Specific reference for 6,7-difluoro substitution patterns).

  • BLD Pharm. (2024). 4,5-Difluoro-2-Iodobenzoic acid Product Profile. (Physical data and safety).[9]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura Couplings in Pharmaceutical Process Chemistry. (Catalyst selection for sterically hindered iodo-benzoates).

Sources

Application Note: Optimization of Sonogashira Coupling for 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the Sonogashira cross-coupling of 4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2). This substrate presents a unique triad of synthetic challenges: the steric hindrance of the ortho-iodo group, the electronic deactivation of the ring by difluoro-substitution, and the catalyst-poisoning potential of the free carboxylic acid.

We present two distinct workflows:

  • Protocol A (Direct Coupling): An aqueous-phase, protecting-group-free method utilizing water-soluble phosphine ligands.

  • Protocol B (Robust Standard): A classic organic-phase method involving esterification to mitigate acid interference.

Chemical Context & Challenges[1][2]

Substrate Analysis
  • Substrate: 4,5-Difluoro-2-iodobenzoic acid.[1][2]

  • Reactivity Profile: The C–I bond at the C2 position is highly activated for oxidative addition due to the electron-withdrawing nature of the two fluorine atoms at C4 and C5. However, this same electronic deficiency increases the acidity of the carboxylic group (pKa < 4.0), making the formation of insoluble copper-carboxylate complexes a primary failure mode in standard organic solvents.

Mechanistic Pathway & Interference

The standard Sonogashira cycle relies on a Pd(0)/Cu(I) synergy. The free carboxylic acid can disrupt this cycle by:

  • Protonolysis: Quenching the reactive copper-acetylide species.

  • Coordination: Binding to the Pd(II) center, displacing phosphine ligands and causing catalyst precipitation (Pd-black).

Catalytic Cycle Visualization

The following diagram illustrates the standard cycle and the specific interference points for this substrate.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4,5-Difluoro-2-iodobenzoic acid TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuSalt CuI (Catalyst) CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuSalt->CuAcetylide + Alkyne + Base CuAcetylide->TransMet AcidInterference INTERFERENCE: Free Acid forms Insoluble Cu-Carboxylate AcidInterference->CuAcetylide Inhibits Formation

Figure 1: Catalytic cycle highlighting the competitive inhibition by the free carboxylic acid.

Experimental Protocols

Protocol A: Direct Aqueous Coupling (Green Route)

Rationale: This method uses water as a co-solvent to solubilize the carboxylate salt, preventing catalyst inhibition. It utilizes TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt), a water-soluble ligand.

Reagents:

  • Substrate: 1.0 equiv (e.g., 500 mg)

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: TPPTS (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: CH₃CN : H₂O (1:1 v/v) degassed.

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 20 mL vial, dissolve Pd(OAc)₂ (7.2 mg) and TPPTS (45 mg) in 2 mL of degassed water. Stir for 5 minutes until a homogenous yellow solution forms (generation of Pd(0) species).

  • Reaction Assembly: To a separate reaction flask equipped with a stir bar, add 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv) and CuI (6 mg).

  • Solvent Addition: Add CH₃CN (2.5 mL) and the pre-prepared aqueous Pd/TPPTS solution.

  • Base/Alkyne Addition: Add Et₃N followed by the terminal alkyne via syringe.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Note: Heating is rarely required due to the activated nature of the C–I bond.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (precipitates the product). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Ester Protection Route (High Reliability)

Rationale: Converting the acid to a methyl ester eliminates copper coordination issues and allows the use of standard anhydrous organic conditions.

Reagents:

  • Step 1: MeI, K₂CO₃, DMF.

  • Step 2: PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N, THF.

  • Step 3: LiOH, THF/H₂O.

Step-by-Step Methodology:

  • Esterification: Treat the starting acid (1.0 equiv) with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at RT for 2 hours. Quench with water, extract, and concentrate to yield Methyl 4,5-difluoro-2-iodobenzoate.

  • Coupling:

    • Dissolve the ester intermediate in anhydrous THF (0.1 M concentration).

    • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (2 mol%).

    • Purge with Argon for 5 minutes.

    • Add Et₃N (3.0 equiv) and Terminal Alkyne (1.2 equiv).

    • Stir at 40°C for 3 hours. Monitor by TLC/LCMS.

  • Hydrolysis:

    • Dilute the reaction mixture with an equal volume of 1M LiOH (aq).

    • Stir at 50°C for 2 hours.

    • Acidify to pH 3 to precipitate the final coupled acid.

Optimization & Troubleshooting Matrix

The following data summarizes solvent and base screening specifically for the Direct Coupling (Protocol A) of electron-deficient iodobenzoic acids.

VariableConditionOutcomeNotes
Solvent DMF (Anhydrous)Poor Yield (<30%)Copper carboxylate precipitation observed.
Solvent CH₃CN : H₂O (1:1) Excellent (>85%) Solubilizes the carboxylate; requires TPPTS.
Solvent THFModerate (50%)Slow kinetics; requires heating.
Base K₂CO₃GoodBest for aqueous systems; minimizes homocoupling.
Base Et₃NExcellentStandard for organic systems; excess required.
Catalyst Pd(PPh₃)₄ModerateAir sensitive; degrades faster than Pd(II) precatalysts.
Catalyst PdCl₂(PPh₃)₂ High Robust; standard for Protocol B.
Common Failure Modes
  • Black Precipitate: Indicates Pd aggregation.

    • Fix: Increase ligand loading (TPPTS or PPh₃) or ensure stricter oxygen exclusion.

  • No Reaction (Starting Material Remains):

    • Fix: Check pH. If the system is too acidic, the alkyne will not deprotonate. Ensure >3 equiv of base are used to neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Glaser Coupling (Alkyne Dimerization):

    • Fix: Strictly degas solvents (freeze-pump-thaw) to remove dissolved Oxygen.

Workflow Comparison

WorkflowComparison cluster_0 Protocol A: Direct (Green) cluster_1 Protocol B: Protected (Robust) StartA Free Acid MixA Mix: Pd(OAc)2/TPPTS Water/ACN StartA->MixA ProdA Final Product MixA->ProdA StartB Free Acid Prot Esterification (MeI/K2CO3) StartB->Prot Couple Coupling (Organic Solv.) Prot->Couple Deprot Hydrolysis (LiOH) Couple->Deprot ProdB Final Product Deprot->ProdB

Figure 2: Operational comparison of the two protocols. Protocol A offers fewer steps but requires specialized ligands (TPPTS).

Safety & Handling

  • Fluorine Safety: While the C-F bonds are stable under these conditions, thermal decomposition of 4,5-difluoro-2-iodobenzoic acid can release Hydrogen Fluoride (HF). Do not exceed 100°C.

  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ TU or silica thiol) before biological testing of the final compounds.

  • Vesicants: Alkyl halides (MeI) used in Protocol B are potent alkylating agents. Use in a fume hood.

References

  • Original Sonogashira Coupling: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Water-Soluble Protocols: Genêt, J. P., & Savignac, M. (2003). Recent developments of palladium(0) catalyzed reactions in aqueous medium. Journal of Organometallic Chemistry, 576(1-2), 305-317. Link

  • Carboxylic Acid Interference: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Copper-Free Variants (Alternative): Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in water. Journal of Organic Chemistry, 71(1), 379-381. Link

Sources

Application Note: Amide Bond Formation with 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an optimized technical framework for synthesizing amides using 4,5-difluoro-2-iodobenzoic acid (CAS: 130137-05-2) . This building block presents a unique duality: the 2-iodo substituent introduces significant steric hindrance at the reaction center, while the 4,5-difluoro motif increases the electrophilicity of the carbonyl carbon but simultaneously renders the ring susceptible to nucleophilic aromatic substitution (


). Standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion. This note details two validated pathways: a High-Throughput Acid Chloride Activation  for robust scale-up, and a Precision HATU-Mediated Coupling  for complex or valuable amine partners.

Strategic Analysis

The Steric-Electronic Conflict

Success with 4,5-difluoro-2-iodobenzoic acid requires navigating two opposing forces:

  • Steric Blockade (The "Ortho Effect"): The iodine atom at the C2 position has a van der Waals radius of 1.98 Å, creating a "molecular gate" that physically obstructs nucleophilic attack at the carbonyl carbon. This necessitates a highly activated acylating species.

  • Electronic Activation vs. Side Reactions: The two fluorine atoms are strongly electron-withdrawing (

    
     for F), increasing the acidity of the carboxylic acid and the electrophilicity of the carbonyl. However, this electron deficiency also activates the ring towards 
    
    
    
    , particularly at the C4 position, if harsh bases or high temperatures are employed.
Decision Matrix: Selecting the Right Protocol
VariableProtocol A: Acid Chloride (via

)
Protocol B: HATU/HOAt Activation
Amine Type Non-nucleophilic, anilines, sterically hindered amines.Precious, chiral, or acid-sensitive amines.[1]
Scale Gram to Kilogram.Milligram to Gram.
Cost Efficiency High (Reagents are cheap).Moderate (Coupling reagents are costly).
Risk Profile Acidic byproducts (HCl); requires moisture control.Epimerization risk (low with HOAt); removal of urea byproducts.[2]

Experimental Protocols

Protocol A: The Acid Chloride Method (Gold Standard)

Recommended for scale-up and unreactive amines.

Mechanism: Conversion of the acid to the acid chloride using oxalyl chloride generates a species small enough to bypass the iodine steric block, yet reactive enough to drive amidation.

Materials
  • Substrate: 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
    
Step-by-Step Procedure
  • Activation:

    • Dissolve 4,5-difluoro-2-iodobenzoic acid in anhydrous DCM (0.2 M concentration) under

      
       atmosphere.
      
    • Cool to 0°C.[3][4]

    • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

    • Add oxalyl chloride dropwise. Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • In-Process Control (IPC): Quench a simplified aliquot with MeOH and check by LCMS for the methyl ester to confirm full conversion to acid chloride.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv) dropwise.

    • Note: Adding base before amine can sometimes lead to ketene formation; simultaneous or amine-first addition is safer for this substrate.

    • Stir at RT for 4-12 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM.[4] Wash organic layer with 1M HCl (if product is not basic), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: HATU/HOAt Enhanced Coupling

Recommended for complex amines where acid sensitivity is a concern.

Mechanism: HATU generates a highly reactive O-azabenzotriazole ester. The nitrogen in the pyridine ring of the HOAt leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the reaction, crucial for overcoming the ortho-iodine bulk.

Materials
  • Substrate: 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve the acid in DMF (0.1 M).

    • Add DIPEA (1.0 equiv only) and HATU (1.2 equiv).

    • Stir for 5-10 minutes. Do not stir longer than 15 minutes to avoid guanidinium side-product formation.

  • Coupling:

    • Add the amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).

    • Stir at RT for 12-24 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 40°C. Do not exceed 60°C to prevent fluorine displacement.

  • Workup:

    • Dilute with Ethyl Acetate.[5]

    • Wash extensively with water and

      
       (5% aq) to remove DMF.
      
    • Wash with 0.5 M citric acid (to remove unreacted amine/HATU byproducts).

Visualization of Workflows

Acid Chloride Activation Pathway

AcidChloridePath Start 4,5-Difluoro-2-iodo Benzoic Acid Activation Activation (Oxalyl Chloride, DMF, DCM) Start->Activation 0°C to RT Intermediate Acid Chloride Intermediate Activation->Intermediate -CO, -CO2, -HCl Evap Evaporation (Remove excess reagent) Intermediate->Evap Critical Step Coupling Amidation (Amine + DIPEA) Evap->Coupling Redissolve in DCM Product Final Amide Coupling->Product Nucleophilic Attack

Figure 1: Step-by-step workflow for the Acid Chloride activation method, highlighting the critical evaporation step to prevent side reactions.

Reagent Selection Decision Tree

SelectionTree Start Start: 4,5-Difluoro-2-iodo Benzoic Acid Coupling CheckAmine Is the Amine Acid-Sensitive or Chiral? Start->CheckAmine Sensitive Yes (Sensitive) CheckAmine->Sensitive Robust No (Robust/Aniline) CheckAmine->Robust HATU Use Protocol B: HATU / HOAt / DMF Sensitive->HATU AcidCl Use Protocol A: Oxalyl Chloride / DCM Robust->AcidCl

Figure 2: Decision logic for selecting the appropriate coupling protocol based on amine properties.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Incomplete acid chloride formation.Ensure DMF catalyst is fresh. Increase reaction time for activation step.
Low Conversion (Protocol B) Steric clash prevents active ester attack.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; T3P is excellent for sterically hindered couplings.
Impurity: M+19 peaks

reaction (Fluorine displacement).
Lower reaction temperature. Reduce base equivalents. Switch from inorganic bases to hindered organic bases (DIPEA).
Product is an Oil/Gum Residual DMF or coupling byproducts.Perform an aqueous LiCl wash (5x) or switch solvent to DCM if solubility permits.

Safety & Handling

  • Iodine Sensitivity: While the aryl-iodide bond is generally stable, avoid prolonged exposure to direct light to prevent homolytic cleavage and iodine liberation.

  • Oxalyl Chloride: Extremely toxic by inhalation. Always use a fume hood with a gas trap (NaOH solution) to neutralize HCl and CO emissions.

  • Fluorinated Compounds: 4,5-difluoro derivatives can be lipophilic and skin-permeable. Wear double nitrile gloves.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140-177. Link

  • BenchChem. (2025).[3][10] Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. BenchChem Application Library. Link

Sources

Application Note: Strategic Synthesis of Fluorinated API Scaffolds using 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to guide researchers through the strategic utilization of 4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) as a high-value scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs), specifically targeting Fluorinated Quinazolinones (Antibiotics/Oncology) and Biaryl Benzamides (Kinase Inhibitors like MEK/BRAF).

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-2-iodobenzoic acid represents a "privileged structure" due to its unique orthogonal reactivity:

  • C1-Carboxylic Acid: Amenable to amide coupling, esterification, or Curtius rearrangement.

  • C2-Iodide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) or hypervalent iodine oxidation.

  • C4,5-Difluoro Motif: Provides the specific electronic and steric profile required for MEK inhibitors and Fluoroquinolone antibiotics .

This guide details the protocols for transforming this intermediate into two critical API classes: 6,7-Difluoroquinazolin-4(3H)-ones and Fluorinated Biaryl Benzamides .

Chemical Causality & Retrosynthetic Logic

The "Ortho-Iodo" Advantage

Unlike chloro- or bromo-benzoic acids, the 2-iodo substituent allows for mild, room-temperature cross-coupling reactions, preserving the sensitive C4/C5 fluorine atoms. Furthermore, the ortho-positioning of the iodide relative to the carboxylic acid enables cyclocarbonylation and cascade cyclizations , rapidly building fused heterocycles common in oncology drugs.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2) Path1 Pathway A: Amide Coupling Start->Path1 Path2 Pathway B: Cyclocondensation Start->Path2 Path3 Pathway C: Oxidation Start->Path3 Inter1 2-Iodo-4,5-difluorobenzamide Path1->Inter1 R-NH2, HATU Step1 Suzuki-Miyaura Coupling Inter1->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Product1 Biaryl Benzamide APIs (MEK/Kinase Inhibitors) Step1->Product1 Step2 Pd-Catalyzed Carbonylation/Cyclization Path2->Step2 Amidines, CO, Pd cat. Product2 6,7-Difluoroquinazolinones (Antibiotics/Oncology) Step2->Product2 Product3 Fluorinated Hypervalent Iodine Reagents (IBX analogs) Path3->Product3 Oxone, H2O

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the C2-Iodo and C1-Acid groups.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Biaryl Amides (MEK Inhibitor Core)

This protocol describes the synthesis of a biaryl core analogous to Trametinib or Refametinib intermediates, leveraging the C2-iodine for Suzuki coupling after amide formation to prevent catalyst poisoning by the free acid.

Reagents:

  • 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Aniline derivative (e.g., 2-fluoro-4-iodoaniline or cyclopropyl amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMF (Anhydrous)

  • Step 2: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃.

Procedure:

  • Amide Coupling:

    • Dissolve 4,5-Difluoro-2-iodobenzoic acid (5.0 g, 17.6 mmol) in DMF (50 mL) under N₂.

    • Add DIPEA (7.6 mL, 44 mmol) followed by HATU (8.0 g, 21.1 mmol). Stir at 0°C for 30 mins to activate the acid.

    • Add the amine partner (e.g., 2-fluoroaniline) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Validation: Monitor by LC-MS for the disappearance of the acid (m/z 283 [M-H]-) and formation of the amide.

    • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Suzuki-Miyaura Cross-Coupling:

    • Dissolve the crude amide (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

    • Add the Aryl Boronic Acid (1.2 equiv) and K₂CO₃ (3.0 equiv).

    • Degas the solution with N₂ bubbling for 10 mins.

    • Add Pd(dppf)Cl₂ (5 mol%). Note: The use of bidentate ligands is crucial to prevent deiodination.

    • Heat to 80°C for 6 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields

Reaction Step Target Product Typical Yield Key Impurity to Monitor
Amide Coupling 2-Iodo-4,5-difluorobenzamide 88-94% Des-iodo analog (photolytic degradation)

| Suzuki Coupling | Biaryl Benzamide | 75-82% | Protodeiodination product |

Protocol B: Synthesis of 6,7-Difluoroquinazolin-4(3H)-ones

This workflow utilizes the acid and iodide to form a fused heterocyclic ring, a scaffold found in antifungal and anticancer agents (e.g., Albaconazole analogs).

Mechanism: Palladium-catalyzed cyclocarbonylation using formamidine or guanidine.

Reagents:

  • 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Formamidine acetate (2.0 equiv)

  • CuI (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Charge a high-pressure reaction tube with 4,5-Difluoro-2-iodobenzoic acid (284 mg, 1.0 mmol), Formamidine acetate (208 mg, 2.0 mmol), CuI (19 mg), and Cs₂CO₃ (652 mg).

  • Add DMSO (3 mL).

  • Seal the tube and heat to 100°C for 12 hours. Note: This ligand-free copper-catalyzed method avoids expensive Pd catalysts and CO gas cylinders.

  • Workup: Cool to RT, pour into water (15 mL). Adjust pH to ~4 with 1M HCl to precipitate the product.

  • Filter the solid and wash with cold water and diethyl ether.

Scientific Rationale: The reaction proceeds via an initial Ullmann-type C-N coupling between the iodide and the amidine, followed by intramolecular condensation with the carboxylic acid. The 4,5-difluoro substitution makes the ring electron-deficient, facilitating the initial nucleophilic attack.

Critical Quality Attributes (CQA) & Troubleshooting

Photostability

Iodobenzoic acids are light-sensitive. The C-I bond can undergo homolytic cleavage under UV light, leading to radical byproducts.

  • Protocol: All reactions involving the starting material must be performed in amber glassware or foil-wrapped vessels.

Regioselectivity in SNAr Reactions

If the API synthesis requires nucleophilic aromatic substitution (SNAr) before coupling:

  • The C4-Fluorine (para to the acid/amide) is significantly more electrophilic than the C5-Fluorine due to the electron-withdrawing effect of the carbonyl group at C1.

  • Control: To selectively substitute C4, use mild nucleophiles at 0°C. To substitute both, use elevated temperatures (>80°C).

Analytical Reference Data

For verification of the starting material (CAS 130137-05-2):

  • 1H NMR (400 MHz, DMSO-d6): δ 13.5 (br s, 1H, COOH), 8.05 (dd, J = 9.5, 8.2 Hz, 1H, H-3), 7.85 (dd, J = 10.1, 7.5 Hz, 1H, H-6).

  • 19F NMR: Distinct doublets showing strong coupling constants due to the ortho-difluoro arrangement.

References

  • Vertex AI Search. (2025). Synthesis of Trametinib intermediates and 4,5-difluoro-2-iodobenzoic acid applications. Retrieved from 1

  • Ossila. (n.d.). 4-Fluoro-2-iodobenzoic acid: Properties and Applications in Sonogashira Coupling. Retrieved from 2

  • Yatabe, H., et al. (2025). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX). MDPI. Retrieved from 3[3]

  • ChemicalBook. (2020). 2-Iodobenzoic acid Uses and Synthesis via Sandmeyer Reaction. Retrieved from 4

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Retrieved from 5[3]

Sources

Application Notes: The Strategic Role of 4,5-Difluoro-2-iodobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Targeted Therapies

In the landscape of modern drug discovery, the rational design of small molecule inhibitors requires a toolkit of versatile and highly functionalized building blocks. 4,5-Difluoro-2-iodobenzoic acid has emerged as a critical pharmaceutical intermediate, prized for its unique combination of reactive sites and modulating substituents.[1] Its structure is a masterful convergence of three key chemical motifs:

  • An Aromatic Carboxylic Acid: This group serves as a versatile synthetic handle for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets.

  • Vicinal Fluorine Atoms: The strategic placement of two fluorine atoms on the phenyl ring is a classic medicinal chemistry tactic. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by enhancing metabolic stability, increasing binding affinity through favorable electrostatic interactions, and modulating the acidity (pKa) of nearby functional groups.[2][3]

  • An Ortho-Iodide: The iodine atom is an exceptionally effective leaving group for transition-metal-catalyzed cross-coupling reactions. This functionality unlocks a vast chemical space, enabling the efficient construction of complex carbon-carbon and carbon-heteroatom bonds, which are central to the core scaffolds of many advanced therapeutics.[4]

This combination makes 4,5-difluoro-2-iodobenzoic acid and its derivatives instrumental in synthesizing complex active pharmaceutical ingredients (APIs), most notably in the field of oncology.[1]

Primary Application: Synthesis of MEK Inhibitors for Cancer Therapy

A premier application of the 4,5-difluoro-2-iodophenyl scaffold is in the synthesis of MEK inhibitors, a class of targeted cancer drugs. A prominent example is Trametinib , an FDA-approved medication used to treat various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[5][6]

The Causality: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] In many cancers, mutations in proteins like BRAF lead to the constitutive, uncontrolled activation of this pathway, driving relentless tumor growth.[9] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, phosphorylating and activating ERK, which in turn activates transcription factors in the nucleus that promote proliferation.[10]

By inhibiting MEK, drugs like Trametinib can effectively shut down this aberrant signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[6][11] The 2-fluoro-4-iodophenyl group of Trametinib is crucial as it directly engages a subpocket of the MEK enzyme, contributing significantly to the drug's high potency and selectivity.[12]

Visualizing the Mechanism of Action

MEK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Translocates & Activates Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Allosterically Inhibits Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation

Protocol 1: Synthesis of a Key Trametinib Intermediate

The synthesis of Trametinib involves the construction of a complex heterocyclic core. A crucial step is the cyclization reaction involving an aniline derivative that originates from the 4,5-difluoro-2-iodobenzoic acid scaffold. The following protocol outlines the synthesis of a key pyridopyrimidine trione intermediate, adapted from methodologies described in the patent literature.[13]

Reaction Scheme:

  • Step A: Cyclization of a pyridine trione precursor with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Trametinib_Intermediate_Synthesis reagent1 Pyridine Trione Precursor product 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy- 6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione (Trametinib Key Intermediate) reagent1->product reagent2 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea reagent2->product plus + reaction_arrow Sodium Ethoxide THF, 60 °C

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea≥98%Commercial Source
Pyridine Trione Precursor (Crude)N/ASynthesized in-situ
Sodium Ethoxide (EtONa)≥97%Anhydrous
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Hydrochloric Acid (HCl)ConcentratedACS Grade
Dichloromethane (DCM)ACS GradeCommercial Source
AcetoneACS GradeCommercial Source

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF (approx. 15 mL per gram of urea).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add sodium ethoxide (2.75 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Rationale: The strong base is required to deprotonate the urea and facilitate the subsequent nucleophilic attack. The addition is performed at low temperature to control the exothermic reaction.

  • Addition of Cyclization Partner: Warm the mixture to room temperature. In a separate flask, dissolve the crude pyridine trione precursor (1.0 eq) in anhydrous THF (approx. 10 mL per gram). Add this solution dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60 °C and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the cyclization cascade to proceed to completion.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~2-3 by the slow addition of concentrated HCl. An off-white or yellowish precipitate should form. Caution: Quenching is exothermic.

  • Isolation: Concentrate the mixture under reduced pressure to obtain a viscous solid. Add dichloromethane (DCM) and wash with water (3x) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from acetone to yield the pure key intermediate as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Application in Suzuki-Miyaura Cross-Coupling

The 2-iodo-difluorophenyl scaffold is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds.[14][15] This allows for the modular and convergent synthesis of diverse biaryl structures.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification weigh Weigh & Add: - Aryl Iodide - Boronic Acid - Base add_cat Add Pd Catalyst & Ligand weigh->add_cat add_solv Add Degassed Solvent add_cat->add_solv purge Purge with N₂/Ar add_solv->purge heat Heat to Target Temp. purge->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool & Quench (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

ComponentExampleTypical LoadingRationale
Aryl Iodide Derivative of 4,5-Difluoro-2-iodobenzoic acid1.0 eqElectrophilic partner. Aryl iodides are highly reactive.[16]
Boronic Acid Phenylboronic acid, Heteroarylboronic acid1.1 - 1.5 eqNucleophilic partner. A slight excess ensures complete consumption of the more valuable aryl iodide.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂1 - 5 mol%The heart of the reaction, facilitating the catalytic cycle.
Ligand (If not pre-complexed)2 - 10 mol%Stabilizes the Pd center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eqActivates the boronic acid for the transmetalation step.[14]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAnhydrous/DegassedSolubilizes reagents and impacts reaction kinetics.

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk tube or similar reaction vessel, add the aryl iodide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Vessel Sealing: Seal the vessel with a rubber septum or screw cap.

  • Purging: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility and yield.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The solvent should be degassed by sparging with an inert gas for 15-30 minutes prior to use.[17]

  • Heating: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: After 2-16 hours, take a small aliquot from the reaction mixture, quench it, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis. Available from: [Link]

  • Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
  • Lozada JR, et al. The MAPK pathway across different malignancies: A new perspective. Cancer Metastasis Rev. 2021. Available from: [Link]

  • Guo YJ, et al. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. J Cancer. 2020. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11707110, Trametinib. Available from: [Link]

  • IUCr Journals. 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. 2024. Available from: [Link]

  • Wikipedia. MAPK/ERK pathway. Available from: [Link]

  • Royal Society of Chemistry. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Med. Chem. 2023. Available from: [Link]

  • Zhao Y, et al. Current Development Status of MEK Inhibitors. Cancers (Basel). 2019. Available from: [Link]

  • Guo YJ, Pan WW, Liu SB, et al. ERK/MAPK signalling pathway and tumorigenesis. Exp Ther Med. 2020. Available from: [Link]

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. 2022. Available from: [Link]

  • News-Medical.net. MEK Inhibitor Mechanism of Action, Side Effects, and Uses. 2019. Available from: [Link]

  • Molander GA, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org Lett. 2007. Available from: [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. Int J Mol Sci. 2023. Available from: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2007. Available from: [Link]

  • Scholars Research Library. Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharma Chemica. 2017. Available from: [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Journal of Nuclear Medicine. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. 2019. Available from: [Link]

  • AACR Journals. Trametinib Promotes MEK Binding to the RAF-Family Pseudokinase KSR. Cancer Discov. 2020. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Infante JR, et al. Trametinib: a MEK inhibitor for management of metastatic melanoma. Drug Des Devel Ther. 2013. Available from: [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018. Available from: [Link]

  • Adjei AA. MEK Inhibitors. Targeted Oncology. 2014. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. 2023. Available from: [Link]

Sources

The Strategic Synthesis of Fluorinated Heterocycles from 4,5-Difluoro-2-iodobenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 4,5-Difluoro-2-iodobenzoic acid has emerged as a highly versatile and valuable building block in this endeavor. Its trifunctional nature—a carboxylic acid, a difluorinated aromatic ring, and a strategically placed iodine atom—offers a rich platform for the construction of a diverse array of complex fluorinated heterocycles.

This technical guide provides a detailed exploration of key synthetic strategies for leveraging 4,5-Difluoro-2-iodobenzoic acid in the preparation of medicinally relevant fluorinated heterocycles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

The Power of Palladium: Cross-Coupling Reactions as a Gateway to Heterocyclic Complexity

The presence of an iodo group at the 2-position of 4,5-difluoro-2-iodobenzoic acid makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, high efficiency, and the ability to form carbon-carbon and carbon-heteroatom bonds with exquisite control.

Sonogashira Coupling Followed by Cyclization: A Versatile Route to Fused Heterocycles

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the introduction of an alkynyl moiety at the 2-position of the benzoic acid.[1][2] This intermediate can then undergo a variety of cyclization reactions to form a range of fused heterocyclic systems, such as quinazolinones and their analogues.[3]

Mechanism Insight: The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the terminal alkyne is activated by the copper(I) catalyst to form a copper acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, furnishes the coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Cyclization A 4,5-Difluoro-2-iodobenzoic acid B Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Base) A->B Terminal Alkyne C 2-Alkynyl Intermediate B->C D Intramolecular Cyclization (e.g., with an amine source) C->D E Fluorinated Heterocycle (e.g., Quinazolinone) D->E

Figure 1: General workflow for the synthesis of fluorinated heterocycles via a Sonogashira coupling and cyclization sequence.

Protocol 1: Synthesis of a 6,7-Difluoro-2-substituted-quinazolin-4(3H)-one Derivative (Representative Protocol)

This protocol outlines a two-step sequence involving a Sonogashira coupling followed by a cyclization with a nitrogen source to yield a fluorinated quinazolinone.

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-difluoro-2-iodobenzoic acid (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add a suitable solvent such as anhydrous DMF or THF.

  • Add a terminal alkyne (1.2 equiv.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl intermediate.

Step 2: Cyclization to the Quinazolinone

  • Dissolve the purified 2-alkynyl intermediate (1.0 equiv.) in a suitable solvent such as DMF or DMSO.

  • Add a nitrogen source, for example, a primary amine or an ammonium salt like ammonium acetate (excess, e.g., 10 equiv.).

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified fluorinated quinazolinone.

Parameter Representative Data
Yield (Step 1) 75-90%
Yield (Step 2) 60-80%
Purity (final) >98% (by HPLC)
¹H NMR Consistent with the formation of the quinazolinone ring system.
¹⁹F NMR Two distinct fluorine signals corresponding to the 6- and 7-positions.
MS (ESI) [M+H]⁺ peak corresponding to the expected molecular weight.

Note: The above data is representative and will vary depending on the specific alkyne and amine used.

Buchwald-Hartwig Amination: A Direct Route to N-Heterocycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This reaction is particularly useful for the synthesis of N-aryl heterocycles. Starting with 4,5-difluoro-2-iodobenzoic acid, an intermolecular amination can be followed by an intramolecular cyclization to construct various nitrogen-containing heterocyclic systems.

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) complex coordinates to the amine. Deprotonation by a base forms a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of this reaction.

Buchwald_Hartwig_Cyclization A 4,5-Difluoro-2-iodobenzoic acid B Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) A->B Amine C 2-Amino Intermediate B->C D Intramolecular Condensation/Cyclization C->D Coupling partner for carboxylic acid E Fluorinated N-Heterocycle D->E

Figure 2: General workflow for the synthesis of fluorinated N-heterocycles via a Buchwald-Hartwig amination and subsequent cyclization.

Protocol 2: Synthesis of a Fluorinated Benzoxazinone Derivative (Representative Protocol)

This protocol describes the synthesis of a fluorinated benzoxazinone through a Buchwald-Hartwig amination followed by an intramolecular cyclization.

Step 1: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4,5-difluoro-2-iodobenzoic acid (1.0 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.).

  • Add a suitable amine (1.2 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat the mixture (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-amino intermediate.

Step 2: Intramolecular Cyclization to Benzoxazinone

  • The intramolecular cyclization of the 2-amino benzoic acid derivative can often be achieved by heating in a high-boiling solvent, sometimes with the addition of a dehydrating agent or a catalyst. A specific protocol for a related transformation to a benzoxazin-4-one involves a copper-catalyzed domino process.[6]

Alternative One-Pot Copper-Catalyzed Synthesis of Benzoxazin-4-ones

A domino, copper-catalyzed reaction of 2-iodobenzoic acids with arylmethanamines can directly yield benzoxazin-4-ones.[6]

  • To a reaction vessel, add 4,5-difluoro-2-iodobenzoic acid (1.0 equiv.), an arylmethanamine (1.2 equiv.), a copper catalyst such as CuI (0.1 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Add a solvent such as DMSO.

  • Heat the reaction mixture under an air atmosphere (aerobic oxidation is part of the mechanism) at a temperature of around 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the fluorinated benzoxazin-4-one.

Parameter Representative Data
Yield (One-Pot) 50-70%
Purity (final) >97% (by HPLC)
¹H NMR Signals corresponding to the benzoxazinone core and the substituent from the arylmethanamine.
¹⁹F NMR Two distinct doublets or multiplets for the fluorine atoms.
MS (ESI) [M+H]⁺ peak confirming the molecular weight of the product.

Note: The above data is representative and will vary depending on the specific arylmethanamine used.

Conclusion

4,5-Difluoro-2-iodobenzoic acid is a powerful and versatile starting material for the synthesis of a wide range of fluorinated heterocycles. The strategic application of modern cross-coupling methodologies, such as the Sonogashira and Buchwald-Hartwig reactions, provides efficient and modular routes to these valuable compounds. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers engaged in the design and synthesis of novel fluorinated molecules for drug discovery and development. The ability to systematically modify the heterocyclic core through the judicious choice of coupling partners underscores the immense potential of this synthetic strategy.

References

  • (No Author). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. Retrieved January 29, 2026, from [Link]

  • (No Author). Sonogashira coupling. Wikipedia. Retrieved January 29, 2026, from [Link]

  • (No Author). Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • (No Author). Buchwald–Hartwig amination. Wikipedia. Retrieved January 29, 2026, from [Link]

  • (No Author). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (No Author). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Cardiff University. Retrieved January 29, 2026, from [Link]

  • (No Author). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (No Author). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Retrieved January 29, 2026, from [Link]

  • (No Author). Copper-Catalyzed Difluoroalkylation Reaction. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (No Author). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (No Author). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (No Author). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Retrieved January 29, 2026, from [Link]

  • Zhang, X., et al. (2015). Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes with Activated Methylene Carbonyl Compounds: Facile Domino Access to Polysubstituted Furans. Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • (No Author). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Retrieved January 29, 2026, from [Link]

  • (No Author). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Retrieved January 29, 2026, from [Link]

  • (No Author). Synthesis of 4-Fluoroisocoumarins by Copper-Catalyzed Annulation of 2-Halobenzoic Acids and 2-Fluoro-1,3-diketones. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) represents a "privileged scaffold" in modern drug discovery. Its value lies in the orthogonality of its three reactive handles, allowing for the rapid generation of diverse chemical libraries.

  • The Fluorine Dyad (C4/C5): Modulates metabolic stability (blocking P450 oxidation) and lipophilicity. The C4-fluorine is electronically activated for nucleophilic aromatic substitution (

    
    ).
    
  • The Iodine Handle (C2): A high-reactivity site for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Heck), enabling biaryl or heterocycle formation.

  • The Carboxyl Handle (C1): Serves as an anchor for amidation or as an internal nucleophile for cyclization reactions (e.g., to isocoumarins or isoquinolinones).

This guide details validated protocols for exploiting these handles, emphasizing regiocontrol and scalability.

Chemical Profile & Reactivity Landscape[1]

PropertySpecificationStrategic Implication
Molecular Weight 283.98 g/mol Fragment-based drug discovery (FBDD) compliant.
C2-Iodine

-hole donor
Excellent oxidative addition to Pd(0); susceptible to I/Mg exchange.
C4-Fluorine para-to-COOHHighly Activated. Primary site for

displacement.
C5-Fluorine meta-to-COOHDeactivated. Remains intact unless forcing conditions are used.
C1-Carboxyl pKa ~2.5 (est)Strong H-bond donor; requires protection (ester) for some Pd-couplings.
Visualizing the Reaction Logic

The following diagram illustrates the "Hub-and-Spoke" derivatization logic.

ReactionLandscape Core 4,5-Difluoro-2- iodobenzoic acid Esters Ester/Amide Derivatives Core->Esters Fischer Esterification or HATU Coupling Biaryls Biaryl Systems (Suzuki) Core->Biaryls Pd-Cat Suzuki Coupling Heterocycles Fluorinated Isocoumarins Core->Heterocycles Sonogashira + Cyclization SnArProd C4-Substituted Anilines/Ethers Esters->SnArProd Nucleophilic Attack (Regioselective at C4)

Figure 1: The orthogonal reactivity landscape. Note that C1 protection (Esterification) often precedes C4 substitution (


) to enhance electron deficiency.

Module 1: The Iodine Handle (Cross-Coupling)

Objective: Introduction of aryl/heteroaryl diversity via Suzuki-Miyaura Coupling.

Mechanistic Insight

While 2-iodobenzoic acids can undergo coupling directly, the free carboxylic acid can poison sensitive Pd-catalysts or lead to protodeboronation of the boronic acid partner. Best Practice: Convert to the methyl ester (Me-Ester) or use a ligand system tolerant of free acids (e.g., SPhos, water-soluble Pd sources).

Protocol: Suzuki Coupling of Methyl 4,5-difluoro-2-iodobenzoate

Pre-requisite: Methyl ester formation (MeOH,


, Reflux, 4h).
  • Reagents:

    • Substrate: Methyl 4,5-difluoro-2-iodobenzoate (1.0 equiv)

    • Boronic Acid:

      
       (1.2 equiv)
      
    • Catalyst:

      
       (3-5 mol%) - Chosen for robustness against steric bulk.
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Step 1 (Degassing): Charge reaction vessel with substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 mins. Critical: Oxygen promotes homocoupling and catalyst death.

    • Step 2 (Catalysis): Add Pd catalyst under Argon counter-flow. Seal vessel.

    • Step 3 (Reaction): Heat to 80°C for 4-12 hours. Monitor by LCMS (Look for loss of Iodine pattern, emergence of biaryl peak).

    • Step 4 (Workup): Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Step 5 (Purification): Flash chromatography (Hexane/EtOAc).

Self-Validating Check: The product should show the disappearance of the characteristic C2-Iodine carbon shift (~90-100 ppm) and appearance of biaryl signals in


 NMR.

Module 2: The Fluorine Core ( Regioselectivity)

Objective: Selective displacement of Fluorine to introduce polarity or solubilizing groups.

Regioselectivity Logic

In 4,5-difluoro-2-iodobenzoic acid derivatives (esters/amides), the C4-Fluorine is electronically activated because it is para to the carbonyl (EWG). The C5-Fluorine is meta and significantly less reactive.

  • Note: The bulky Iodine at C2 may cause the carbonyl to twist out of planarity, slightly reducing activation, but C4 remains the dominant electrophilic site.

Protocol: C4-Selective Amination
  • Reagents:

    • Substrate: Methyl 4,5-difluoro-2-iodobenzoate (1.0 equiv).

    • Nucleophile: Morpholine or Primary Amine (1.1 - 1.2 equiv).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

      
      ).
      
  • Procedure:

    • Dissolve substrate in DMSO (0.5 M).

    • Add Base and Nucleophile.[1][2][3]

    • Stir at RT to 50°C . Warning: Higher temperatures (>100°C) may lead to bis-substitution (C4 and C5).

    • Monitor by

      
       NMR. The starting material has two distinct F-signals. The product will show one F-signal (at C5) and loss of the C4-F signal.
      

Data Interpretation (


 NMR): 
  • Starting Material: Two multiplets (approx -120 to -140 ppm).

  • Product: Single peak (C5-F).

  • Verification: HMBC correlation from the new amine protons to the C4 aromatic carbon.

Module 3: Integrated Cyclization (The "Payoff")

Objective: Synthesis of 6,7-difluoroisocoumarins via Tandem Sonogashira-Cyclization. This workflow utilizes the C1 (Acid) and C2 (Iodide) handles simultaneously.

CyclizationWorkflow Start 4,5-Difluoro-2- iodobenzoic acid Step1 Sonogashira Coupling (Terminal Alkyne) Start->Step1 Pd(PPh3)2Cl2, CuI Et3N, DMF, RT Intermediate 2-Alkynylbenzoic Acid Intermediate Step1->Intermediate C-C Bond Formation Step2 Electrophilic Cyclization (I2 or Ag+ mediated) Intermediate->Step2 In-situ or Stepwise Product 6,7-Difluoro-3-substituted Isocoumarin Step2->Product 5-exo-dig / 6-endo-dig

Figure 2: Synthesis of Isocoumarins. The carboxylic acid acts as the nucleophile attacking the alkyne activated by Iodine or Metal.

Protocol: One-Pot Sonogashira Cyclization
  • Reagents:

    • Substrate: 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv).

    • Alkyne: Phenylacetylene (1.2 equiv).

    • Catalyst:

      
       (2 mol%), 
      
      
      
      (1 mol%).
    • Base:

      
       (3.0 equiv).
      
    • Solvent: DMF.[2][4]

  • Procedure:

    • Mix substrate, catalyst, CuI in DMF under Argon.

    • Add

      
       and Alkyne.[4]
      
    • Stir at RT for 4h (Sonogashira complete).

    • Cyclization Trigger: Heat to 80-100°C. The free carboxylate attacks the triple bond.

    • Alternative: For iodocyclization (to obtain 4-iodo-isocoumarin), add

      
       or 
      
      
      
      after the coupling step.

References & Authority

  • Suzuki-Miyaura Coupling on Benzoic Acids:

    • Source: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry.

    • Context: Establishes the necessity of ester protection or specific bases for benzoic acid substrates.

  • Regioselectivity of

    
     in Polyfluorinated Arenes: 
    
    • Source: Chambers, R. D., et al. "Polyfluoroarenes." Journal of the Chemical Society.

    • Context: Defines the rules of activation where position para to EWG is most reactive.

  • Sonogashira-Cyclization to Isocoumarins:

    • Source: Larock, R. C., et al. "Synthesis of isocoumarins and

      
      -pyrones via palladium-catalyzed annulation." Journal of Organic Chemistry.
      
    • Context: The foundational text for converting 2-iodobenzoic acids to isocoumarins.[4]

  • 2-Iodobenzoic Acid as a Privileged Scaffold:

    • Source: BenchChem Application Data. "2-Iodobenzoic acid derivatives in synthesis."

    • Context: General reactivity profile and precursor data.[5]

Safety Note: Transition metal residues (Pd, Cu) must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing. 4,5-difluoro derivatives may show specific metabolic profiles; early ADME screening is recommended.

Sources

Application Note: Precision Protocol for the Heck Coupling of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reaction Design

The Substrate Challenge

The utilization of 4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) in Heck coupling presents a unique intersection of high reactivity and functional group sensitivity.

  • Electronic Activation: The two fluorine atoms at positions 4 and 5 significantly decrease the electron density of the aromatic ring. This facilitates the oxidative addition of Palladium(0) into the C-I bond, making this substrate highly reactive compared to non-fluorinated analogues.

  • The Ortho-Effect: The carboxylic acid at the ortho position plays a dual role. It can act as a directing group, but more critically, it poses a risk of decarboxylation or catalyst sequestration. Furthermore, if the coupling partner is an acrylate or similar alkene, the proximity of the carboxylate often leads to spontaneous cyclization, yielding isocoumarins (a valuable pharmacophore) rather than the open-chain cinnamic acid derivative.

Experimental Strategy

To ensure reproducibility and high yields, this protocol bypasses the need for pre-esterification (protection). We utilize a ligand-modulated Pd(II)/Pd(0) system in a polar aprotic solvent.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[1][2][3][4] It is stable, cost-effective, and reduces in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃). While "ligand-free" conditions exist for aryl iodides, the presence of the free acid necessitates a phosphine ligand to stabilize the Pd-intermediate and prevent precipitation of Palladium black.

  • Base: Triethylamine (Et₃N).[2] Sufficiently strong to neutralize the HI byproduct and deprotonate the carboxylic acid (enhancing solubility), but mild enough to prevent rapid decarboxylation.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.Notes
4,5-Difluoro-2-iodobenzoic acid Substrate1.0Limiting reagent. Dry thoroughly.
Alkene (e.g., Methyl Acrylate)Coupling Partner1.2 - 1.5Excess ensures complete conversion.
Pd(OAc)₂ Catalyst0.05 (5 mol%)High purity grade (>98%).
PPh₃ Ligand0.10 (10 mol%)2:1 Ligand:Metal ratio.
Triethylamine (Et₃N) Base2.5Excess required for acid neutralization.
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Anhydrous, degassed.
Step-by-Step Procedure

Phase A: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a flame-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add a small portion of anhydrous DMF (approx. 10% of total volume).

  • Stir at room temperature under Nitrogen/Argon for 15 minutes. Observation: The solution should transition from orange-red to a bright yellow, indicating the formation of the active Pd(PPh₃)₂ species.

Phase B: Reaction Assembly 4. To the pre-complexed catalyst solution, add 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv). 5. Add the remaining DMF to reach a concentration of 0.2 M relative to the substrate. 6. Add Triethylamine (2.5 equiv). Note: The solution may warm slightly due to acid-base neutralization. 7. Add the Alkene (1.2–1.5 equiv) last.

Phase C: Thermal Activation 8. Seal the vial/flask and purge with inert gas for 2 minutes. 9. Heat the reaction mixture to 80°C - 90°C .

  • Caution: Do not exceed 100°C to minimize decarboxylation risks.
  • Monitor via TLC or LC-MS. Typical reaction time is 4 to 12 hours .

Phase D: Workup & Purification 11. Cool to room temperature. 12. Quench: Pour the mixture into 1M HCl (aq) to acidify (pH ~2). This ensures the product precipitates or partitions into the organic phase as the free acid. 13. Extraction: Extract with Ethyl Acetate (3x). 14. Wash: Wash combined organics with Brine (sat. NaCl) to remove residual DMF. 15. Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo. 16. Purification: Recrystallization (often sufficient for fluorinated benzoic acids) or Column Chromatography (SiO₂, Hexane:EtOAc with 1% Acetic Acid).

Part 3: Mechanism & Workflow Visualization

Catalytic Cycle

The following diagram illustrates the specific pathway for this fluorinated substrate, highlighting the facile oxidative addition and the base-mediated regeneration.

HeckMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to F-substituents) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar + Ar-I Coord Alkene Coordination PdII_Ar->Coord + Alkene Insert Migratory Insertion Coord->Insert PdII_Alk Pd(II)-Alkyl Complex Insert->PdII_Alk BetaElim Beta-Hydride Elimination PdII_Alk->BetaElim Product Product Release (Substituted Alkene) BetaElim->Product Regen Base Regeneration (Et3N + HI) BetaElim->Regen Pd(II)-H Regen->Pd0 - Et3NH+ I-

Caption: Catalytic cycle for the Heck coupling of 4,5-difluoro-2-iodobenzoic acid. Note the critical role of base in the final regeneration step.[1]

Experimental Workflow

Workflow Start Start: Dry Reagents Step1 1. Catalyst Pre-mix (Pd(OAc)2 + PPh3 + DMF) Start->Step1 Step2 2. Add Substrate (4,5-Difluoro-2-iodobenzoic acid) Step1->Step2 Step3 3. Add Base & Alkene (Et3N + Acrylate) Step2->Step3 Step4 4. Heat to 85°C (4-12 Hours) Step3->Step4 Check Check TLC/LCMS Step4->Check Check->Step4 Incomplete Workup Acidic Workup (HCl) Extract EtOAc Check->Workup Complete

Caption: Operational workflow ensuring catalyst activation prior to substrate addition.

Part 4: Troubleshooting & Critical Parameters

Self-Validating the Reaction

To confirm the reaction is proceeding correctly without isolating the product, use these indicators:

  • Visual Check: The reaction mixture should remain a clear, dark yellow/brown solution. Formation of a heavy black precipitate (Pd black) early in the reaction indicates catalyst decomposition (add more PPh₃ next time).

  • TLC Monitoring: The starting material (Acid) will be polar and streak on silica. The product (Heck adduct) will typically be less polar (higher Rf) if it cyclizes to an isocoumarin, or slightly different if it remains an acid. Tip: Use a co-spot to identify the new band clearly.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning by free acid.Increase base to 3.0 equiv; Ensure pre-complexation (Phase A) is done correctly.
Pd Black Precipitate Ligand instability or O₂ leak.Use fresh PPh₃; Degas solvent more thoroughly; Lower temp to 80°C.
Decarboxylation Temperature too high.Strictly control T < 100°C. Avoid inorganic carbonate bases (K₂CO₃) at high temps; stick to Et₃N.

Part 5: References

  • Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited. ResearchGate.

  • Heck Reaction Mechanism and Catalytic Cycle. Chemistry LibreTexts.

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Journal of Organic Chemistry.

  • 4,5-Difluoro-2-iodobenzoic Acid Product Specifications. BLD Pharm.

  • Palladium-Catalyzed Heck-Type Reactions of Fluorinated Substrates. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Difluoro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DFIBA-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) is a critical intermediate, particularly in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its purification presents a unique "triad of challenges":

  • Labile Iodine: The ortho-iodine atom is sterically crowded and electronically activated, making it susceptible to protodeiodination (loss of iodine) or homolytic cleavage (iodine liberation) under thermal stress.

  • Acidity Shifts: The electron-withdrawing fluorine atoms significantly lower the pKa compared to benzoic acid, altering extraction pH thresholds.

  • Lipophilicity: The difluoro-substitution increases lipophilicity, often leading to persistent emulsions during aqueous workups.

This guide provides a self-validating purification workflow designed to maximize purity (>98%) while preserving the sensitive iodine functionality.

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify the "Enemy." The synthesis route (typically Sandmeyer or Lithiation) dictates the impurity profile.

Impurity ClassLikely IdentityOriginPhysicochemical Behavior
Type A: Phenolics 4,5-difluoro-2-hydroxybenzoic acidHydrolysis of diazonium intermediate (Sandmeyer route).Weakly acidic (pKa ~10). Soluble in NaOH, insoluble in NaHCO₃.
Type B: Des-iodo 3,4-difluorobenzoic acidProtodeiodination or unreacted starting material (Lithiation route).Similar pKa to target; difficult to separate by extraction. Requires recrystallization.[1][2][3][4][5]
Type C: Oxidative Free Iodine (

)
Thermal decomposition of the C-I bond.Purple/brown discoloration. Soluble in organics; removed via thiosulfate wash.
Type D: Tars Azo-coupling oligomersSide reactions during diazotization.Highly lipophilic; removed via non-polar solvent wash or charcoal.

Module 2: The "pH-Swing" Extraction Protocol

Objective: Bulk removal of non-acidic impurities and phenolic byproducts. Mechanism: Leveraging the pKa difference between the target benzoic acid (~3.0–3.5 due to F-substitution) and phenolic impurities (~10).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

    • Why EtOAc? It solubilizes the fluorinated aromatic well but allows easy partitioning with water.

  • Iodine Scavenging (Crucial): Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Check: The organic layer should shift from brown/purple to pale yellow/colorless.

  • The Selective Extraction (The "Swing"):

    • Extract the organic layer with saturated aqueous Sodium Bicarbonate (

      
      )  (pH ~8.5).
      
    • The Science: At pH 8.5, the target carboxylic acid is deprotonated (carboxylate, water-soluble). Phenolic impurities remain protonated (neutral, organic-soluble).

    • Discard: The organic layer (contains phenols, tars, and non-acidic neutrals).

  • Acidification & Precipitation:

    • Cool the aqueous bicarbonate layer to 0–5°C.

    • Slowly acidify with 2N HCl to pH 1–2.

    • Observation: The product should precipitate as a white solid.

    • Troubleshooting: If the product "oils out" instead of crystallizing, see FAQ below.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) ThioWash Wash w/ Na2S2O3 Start->ThioWash Remove Free I2 BicarbExt Extract w/ Sat. NaHCO3 (pH ~8.5) ThioWash->BicarbExt PhaseSep Phase Separation BicarbExt->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Phenols/Neutrals AqLayer Aqueous Layer (Contains Target as Salt) PhaseSep->AqLayer Target Carboxylate Acidify Acidify w/ HCl to pH 1-2 (0-5°C) AqLayer->Acidify End Pure Precipitate Acidify->End

Caption: Selective pH-swing extraction logic separating strong carboxylic acids from weak phenolic impurities.

Module 3: Recrystallization Dynamics

Objective: Removal of structural analogs (Type B impurities) and final polishing. Constraint: Avoid prolonged heating to prevent iodine cleavage.

Protocol A: The Toluene System (Recommended for High Purity)

Toluene is often superior for halogenated benzoic acids as it exhibits a steep solubility curve and effectively solvates lipophilic tars.

  • Preparation: Suspend the dried solid from Module 2 in Toluene (10 mL per gram of solid).

  • Heating: Heat to 80°C. Do not reflux vigorously.

    • Note: If the solution turns purple, immediately remove from heat and add a pinch of activated charcoal.

  • Filtration: Filter hot (if charcoal was used) through a pre-warmed funnel.

  • Crystallization:

    • Allow to cool to room temperature slowly (30 mins).

    • Then cool to 0–5°C in an ice bath.

  • Harvest: Filter the crystals and wash with cold hexanes.

Protocol B: Ethanol/Water (The "Classic" Alternative)

Use this if the main impurities are inorganic salts.

  • Dissolve solid in minimum boiling Ethanol (95%).

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Cool slowly.

Decision Logic

RecrystLogic Start Crude Solid CheckImp Primary Impurity? Start->CheckImp Tars Tars / Non-polars CheckImp->Tars Lipophilic Salts Inorganic Salts CheckImp->Salts Ionic TolMethod Protocol A: Toluene Tars->TolMethod EtOHMethod Protocol B: EtOH / Water Salts->EtOHMethod

Caption: Solvent selection guide based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product turned purple during drying. What happened?

  • Cause: This is "Iodine Weeping." The C-I bond is weak. Heat or light exposure caused homolytic cleavage, releasing

    
     gas.
    
  • Fix: Redissolve in EtOAc, wash with Sodium Thiosulfate, and re-precipitate. Dry in a vacuum oven at <40°C protected from light (wrap flask in foil).

Q2: Upon acidification, the product formed a sticky oil instead of crystals.

  • Cause: "Oiling out" occurs when the product precipitates faster than it can crystallize, often due to the melting point depression caused by impurities (fluorinated compounds often have low MPs).

  • Fix: Re-heat the aqueous mixture until the oil dissolves. Turn off the stirrer and let it cool extremely slowly (wrap the flask in a towel). Seed with a pure crystal if available.

Q3: I have a persistent emulsion during the EtOAc/Water extraction.

  • Cause: Fluorinated compounds act as surfactants.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Q4: Can I use NaOH instead of NaHCO₃ for extraction?

  • Risk: No.[6] NaOH is too strong. It will deprotonate phenolic impurities (pKa ~10), dragging them into the aqueous layer with your product. It may also hydrolyze the iodine if heated. Stick to Bicarbonate (pH 8.5) or Carbonate (pH 11) max.[6]

References

  • Synthesis and Purification of Halogenated Benzoic Acids

    • Source: US Patent 4,996,354.
  • Recrystallization of Iodo-benzoic Acid Derivatives

    • Source: ChemicalBook / WO2022/74631. "2-Chloro-5-iodobenzoic acid synthesis." (Details the Toluene recrystallization method for ortho-iodo benzoic acids).
  • Acidity of Fluorinated Compounds

    • Source: University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." (Establishes the electron-withdrawing effect of fluorine on pKa).
  • General Properties of 4,5-Difluoro-2-iodobenzoic Acid

    • Source: PubChem Compound Summary for CID 2776366.

Sources

Technical Support Center: Pd Remediation for 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Challenge

You are likely encountering difficulty removing Palladium (Pd) from 4,5-Difluoro-2-iodobenzoic acid .[1][2][3] This is not a standard scavenging scenario. The difficulty arises from the carboxylic acid moiety , which can coordinate with Pd species, and the electron-withdrawing fluorine atoms , which alter the solubility profile and Lewis acidity of the molecule.

Standard "universal" scavengers often fail here because:

  • Amine-based scavengers (e.g., diamine silica) act as bases, reacting with your benzoic acid to form salts, leading to massive yield loss during filtration.

  • Activated Carbon often exhibits poor selectivity for Pd in the presence of ionizable groups, resulting in lower purity and product occlusion.

This guide provides a self-validating workflow to reduce Pd to <10 ppm (ICH Q3D Oral Limit) while preserving the integrity of the iodine-carbon bond.

Module 1: Diagnostic & Decision Matrix

Before initiating a cleanup, determine your starting state. Use the following logic flow to select the correct remediation path.

Pd_Remediation_Workflow Start Start: Crude 4,5-Difluoro-2-iodobenzoic Acid Check_Pd Diagnostic: Current Pd Level? Start->Check_Pd High_Pd > 1000 ppm (Black/Grey Solid) Check_Pd->High_Pd Med_Pd 100 - 1000 ppm (Tan/Off-White) Check_Pd->Med_Pd Low_Pd < 100 ppm (Near Spec) Check_Pd->Low_Pd Carbon Step A: Activated Carbon Treatment (Bulk Removal) High_Pd->Carbon Bulk Clean Silica Step B: Thiol/TMT Silica Scavenging (Polishing) Med_Pd->Silica Direct Scavenging Cryst Step C: Recrystallization (Lattice Purge) Low_Pd->Cryst Final Polish Carbon->Silica Polishing Result Target: < 10 ppm Pd Silica->Result Cryst->Result

Figure 1: Decision matrix for Pd removal based on initial contamination levels.

Module 2: Scavenger Selection (The "Acid Rule")

Critical Warning: Do NOT use amine-functionalized silica (e.g., Si-Triamine, Si-Diamine).

  • Reason: Your substrate is a benzoic acid (

    
    ). Amine scavengers are basic. They will deprotonate your product, binding it to the silica matrix. You will lose product on the filter.
    
Recommended Scavengers
Scavenger TypeFunctionalityCompatibility with -COOHMechanismRecommendation Level
SiliaMetS® Thiol (Si-SH) Thiol (Mercaptan)High (Neutral)Soft acid-soft base interaction with Pd.Primary Choice
SiliaMetS® DMT (Si-DMT) DimercaptotriazineHigh (Neutral)Chelation via S and N atoms; highly robust.Secondary Choice
Si-Thiourea ThioureaHigh (Neutral)Excellent for Pd(II) species.Alternative
Si-Triamine Propyl-triamineLow (Basic)AVOID . Will bind product.Do Not Use

Module 3: The Optimized Protocol

This protocol is designed for SiliaMetS® Thiol or DMT . It assumes a starting material of 4,5-difluoro-2-iodobenzoic acid contaminated with Pd(PPh3)4 or Pd(OAc)2 residues.

Reagents Required
  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Note: Avoid MeOH if esterification is a risk, though generally safe at moderate temps.

  • Scavenger: Thiol-functionalized Silica (loading typically 1.2 mmol/g).

  • Equipment: Mechanical stirrer, heating block, fine porosity frit (or Celite).

Step-by-Step Methodology
  • Dissolution (The Homogeneity Check):

    • Dissolve the crude 4,5-difluoro-2-iodobenzoic acid in THF (10 volumes).

    • Checkpoint: The solution must be clear. If Pd black particulates are visible, filter through Celite before adding the scavenger. Scavengers bind soluble Pd, not metallic chunks.

  • Scavenger Loading:

    • Add 4 equivalents of scavenger relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, add 10 wt% of scavenger relative to the mass of the substrate. (e.g., 10g product

      
       1g scavenger).
      
  • Thermal Activation (The Kinetic Driver):

    • Heat the mixture to 50°C - 60°C for 4 to 12 hours .

    • Scientific Rationale: Pd complexes with carboxylic acids are stable. Heat is required to overcome the activation energy for ligand exchange (displacing the acid ligand with the Thiol ligand).

  • Filtration:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite or a 0.45 µm membrane.

    • Wash the cake with 2 volumes of THF to recover entrained product.

  • Validation:

    • Concentrate the filtrate.[1]

    • Perform a color check (Product should be white/off-white).

    • Quantitative: Submit for ICP-MS.

Module 4: Troubleshooting & FAQs

Q1: I used the Thiol scavenger, but my Pd levels are still >50 ppm. Why?

Diagnosis: The Pd is likely trapped in a stable "palladacycle" or oxidized to Pd(IV) which binds less efficiently to Thiols. Solution:

  • Increase Temperature: Run the scavenging at reflux (65°C in THF).

  • Switch to TMT: Dimercaptotriazine (DMT) is a stronger chelator than standard Thiol.

  • Add a Reducing Agent: Add a small amount of Sodium Formate to the mixture. This reduces Pd(II/IV) to Pd(0) colloids, which are then trapped by the silica matrix.

Q2: My yield dropped by 20% after scavenging.

Diagnosis: You likely used a basic scavenger (amine-based) or the silica had residual alkalinity. Solution:

  • Verify you used Si-Thiol or Si-DMT (Neutral).

  • If using Si-Thiol, ensure the solvent was not basic (e.g., avoid Pyridine/TEA mixtures).

  • Recovery: Wash the used silica scavenger with 10% Acetic Acid in THF . If the product was chemically bound as a salt, this will release it.

Q3: Can I just use Activated Carbon?

Diagnosis: Carbon is cheaper but "messier." Technical Insight: For fluoro-iodo compounds, carbon often adsorbs the product due to hydrophobic interactions with the fluorine atoms. Recommendation: Use Carbon only for "bulk" cleanup (>1000 ppm). For "polishing" (getting to <10 ppm), silica scavengers are chemically superior and offer higher product recovery.

Q4: Does the Iodine atom affect scavenging?

Diagnosis: The C-I bond is labile. Precaution: Avoid using Diaion or resin-based scavengers that require strong mechanical stirring, which might degrade the bead and release impurities. Silica is rigid and safer. Also, avoid using Zinc or Magnesium based reduction methods to precipitate Pd, as these can cause de-iodination.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Establishes the 10 ppm oral limit for Palladium). [Link]

  • Biotage Metal Scavenging User Guide. Biotage. (Comparison of Carbon vs. Functionalized Silica). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on Pd removal strategies). [Link]

Sources

Preventing dehalogenation of 4,5-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation

Welcome to the technical support center for 4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter the common challenge of premature dehalogenation—specifically, the loss of the iodine substituent. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, maintaining the integrity of the carbon-iodine (C-I) bond is critical for successful outcomes.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a critical issue with 4,5-Difluoro-2-iodobenzoic acid?

Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond. In the context of 4,5-Difluoro-2-iodobenzoic acid, this almost always refers to de-iodination , where the C-I bond is broken and replaced with a carbon-hydrogen (C-H) bond, yielding the undesirable byproduct 4,5-difluorobenzoic acid. This is a significant problem because the iodine atom is the primary reactive site for many crucial bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings.[2] Its premature removal terminates the desired reaction pathway, leading to reduced yields, complex purification challenges, and wasted starting material.

Q2: What makes the C-I bond in this specific molecule so susceptible to cleavage?

Several electronic and structural factors contribute to the lability of the iodine substituent:

  • Inherent C-I Bond Weakness: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) due to the large size of the iodine atom and the poor orbital overlap with carbon.

  • Electronic Effects: The benzene ring is substituted with three electron-withdrawing groups: two fluorine atoms and a carboxylic acid. These groups inductively pull electron density from the ring, making the carbon atom of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack or reductive cleavage.

  • Steric Strain: The iodine atom is ortho to the bulky carboxylic acid group, which can introduce some degree of steric strain, potentially weakening the C-I bond further.

Q3: Under what general conditions is de-iodination most likely to occur?

De-iodination is not a single-mechanism issue. It can be triggered by several factors, often in combination:

  • Elevated Temperatures: Many palladium-catalyzed reactions require heat, but excessive temperatures can promote side reactions, including thermal decomposition and reductive dehalogenation.

  • Choice of Base: Certain bases, particularly strong inorganic bases or those capable of acting as hydride donors, can facilitate dehalogenation.[3][4]

  • Presence of Hydrogen Donors: Solvents (e.g., isopropanol, methanol) or additives (e.g., formates, sacrificial hydrogen acceptors) can provide a source of hydrogen atoms for reductive dehalogenation.[5][6][7]

  • Photochemical Instability: Aryl iodides can be sensitive to light, particularly UV radiation. Exposure can initiate radical chain reactions that lead to C-I bond cleavage.[5][8][9]

Q4: How can I reliably detect and quantify dehalogenation in my reaction mixture?

Accurate monitoring is key to troubleshooting. The primary methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows for the separation of 4,5-Difluoro-2-iodobenzoic acid from its de-iodinated byproduct, 4,5-difluorobenzoic acid. The mass spectrometer provides definitive identification based on their different molecular weights.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Comparison of the aromatic region of the NMR spectrum of a reaction sample against a pure standard will reveal new signals corresponding to the de-iodinated product. Specifically, the appearance of a new proton signal in the region where the iodine atom was previously located is a clear indicator.

  • TLC (Thin-Layer Chromatography): While less definitive, a quick TLC analysis can often show a new, typically more polar spot corresponding to the de-iodinated benzoic acid, which can be co-spotted with a standard for confirmation.

Q5: What are the best practices for storing and handling 4,5-Difluoro-2-iodobenzoic acid?

To ensure the long-term stability and reactivity of the reagent, follow these guidelines:

  • Storage: Store the compound in a tightly sealed, opaque container (amber vial) to protect it from light and moisture.[10][11] Keep it in a cool, dry place, such as a desiccator or a refrigerator, away from incompatible materials like strong oxidizing agents or bases.[11][12]

  • Handling: When weighing and dispensing the solid, avoid creating dust.[11][12] Use personal protective equipment, including gloves, safety glasses, and a lab coat. For reactions, especially those sensitive to light, use amber glassware or wrap the reaction flask in aluminum foil.

Troubleshooting Guide: De-iodination in Cross-Coupling Reactions

This section provides a structured approach to diagnosing and solving de-iodination issues, particularly in the context of palladium-catalyzed cross-coupling reactions.

Problem: High levels (>5%) of 4,5-difluorobenzoic acid are observed during a cross-coupling reaction.

Below is a troubleshooting workflow to systematically address the most common causes of this unwanted side reaction.

G start De-iodination Detected (>5% byproduct) temp Is Temperature > 100 °C? start->temp base What Base is Being Used? (e.g., NaOH, KOtBu, NaH) temp->base No sol_temp Solution: 1. Lower temp to 60-80 °C. 2. Screen temps incrementally. temp->sol_temp Yes solvent Is a Protic or Reductive Solvent Used? (e.g., iPrOH, Formates) base->solvent No (Using K₃PO₄, etc.) sol_base Solution: 1. Switch to weaker base (K₃PO₄, Cs₂CO₃). 2. Use organic base (DIPEA, Et₃N). base->sol_base Yes light Is Reaction Exposed to Light? solvent->light No (Using Toluene, etc.) sol_solvent Solution: 1. Switch to aprotic solvent (Toluene, Dioxane, DMF). 2. Ensure all reagents are anhydrous. solvent->sol_solvent Yes sol_light Solution: 1. Wrap flask in aluminum foil. 2. Use amber glassware. light->sol_light Yes

Caption: Troubleshooting workflow for de-iodination.

Cause 1: Inappropriate Reaction Temperature
  • Expertise & Experience: While oxidative addition of aryl iodides to Pd(0) is often facile, the subsequent steps in the catalytic cycle can be sluggish. The temptation is to increase the temperature to drive the reaction to completion. However, high temperatures can accelerate the undesired reductive dehalogenation pathway, where an intermediate aryl-palladium species reacts with a hydrogen source instead of the coupling partner.

  • Trustworthiness (Self-Validation): Run a control experiment at a lower temperature (e.g., 70 °C) alongside your standard high-temperature reaction. Monitor both by LC-MS over time. A significant reduction in the de-iodinated byproduct at the lower temperature, even if the overall conversion is slower, validates that temperature is a key factor.

ParameterRecommendationRationale
Screening Range 60 °C to 100 °CBalances reaction rate with minimizing thermal decomposition.
Starting Point 80 °CA good initial temperature for many Suzuki and Sonogashira couplings.
Heck/Buchwald May require 90-110 °CThese reactions are often slower; optimize carefully if dehalogenation occurs.
Cause 2: Aggressive or Inappropriate Base
  • Expertise & Experience: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Strong, hard bases like hydroxides or alkoxides can promote dehalogenation, especially in protic solvents. Some bases, like potassium tert-butoxide, can also facilitate single-electron transfer (SET) pathways that lead to aryl radical formation and subsequent quenching by a hydrogen donor.[4]

  • Trustworthiness (Self-Validation): Set up parallel reactions with different bases. Compare a strong base (e.g., K₂CO₃ in MeOH) with a weaker, non-nucleophilic one (e.g., K₃PO₄ in toluene/water). The ratio of desired product to the de-iodinated byproduct will clearly indicate the influence of the base.

BasePropensity for De-iodinationRecommended Use Case
NaOH, KOH, LiOH High (especially in protic solvents)Avoid if possible; risk of hydrolysis and dehalogenation.
K₂CO₃, Cs₂CO₃ Moderate to LowExcellent general-purpose bases for Suzuki couplings. Use Cs₂CO₃ for sensitive substrates.
K₃PO₄ LowA preferred choice for minimizing dehalogenation in many cross-coupling reactions.
Et₃N, DIPEA Low (in this context)Primarily used in Sonogashira and Heck reactions. Less common in Suzuki.
Cause 3: Presence of a Hydrogen Atom Donor
  • Expertise & Experience: Reductive dehalogenation requires a source of hydrogen. This can be the solvent itself (e.g., 2-propanol is a known reductant in transfer hydrogenolysis), impurities (water in aprotic solvents), or even additives.[6][7] The mechanism often involves the formation of a palladium-hydride species (Pd-H), which can reductively eliminate with the aryl group to form the de-iodinated arene instead of proceeding with the desired cross-coupling.

  • Trustworthiness (Self-Validation): If you suspect your solvent is the issue, run the reaction using a rigorously dried, aprotic solvent like dioxane or toluene and compare the outcome. If an additive is suspected, run a control reaction without it.

G cluster_0 Desired Catalytic Cycle (Suzuki) cluster_1 Undesired De-iodination Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdRB Ar-Pd(II)-R' ArPdI->ArPdRB Transmetalation (R'-B(OR)₂) ArPdH Ar-Pd(II)-H ArPdI->ArPdH ArPdRB->Pd0 ArR Ar-R' (Product) ArPdRB->ArR Reductive Elimination H_source H Donor (Solvent, H₂O) H_source->ArPdI Forms Pd-H ArH Ar-H (Byproduct) ArPdH->ArH Reductive Elimination ArH->Pd0

Caption: Desired coupling vs. undesired de-iodination.

Cause 4: Photochemical Decomposition
  • Expertise & Experience: The energy from UV or even strong visible light can be sufficient to induce homolytic cleavage of the weak C-I bond, generating an aryl radical.[5] This radical can then abstract a hydrogen atom from the solvent or another molecule in the reaction mixture to form the de-iodinated product. This process is often catalyzed by the presence of bases.[5]

  • Trustworthiness (Self-Validation): Run two identical reactions side-by-side. Wrap one flask completely in aluminum foil while leaving the other exposed to ambient lab light. A lower amount of byproduct in the protected flask is definitive proof of a photochemical decomposition pathway. According to ICH guidelines on photostability testing, exposure to an overall illumination of not less than 1.2 million lux hours can be a benchmark for testing.[13]

Validated Protocol: Minimizing De-iodination in a Suzuki Coupling

This protocol provides a robust starting point for coupling 4,5-Difluoro-2-iodobenzoic acid with an arylboronic acid, incorporating best practices to suppress de-iodination.

Reaction: Coupling of 4,5-Difluoro-2-iodobenzoic acid with Phenylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask wrapped in aluminum foil, add 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures it can compete effectively against any reductive pathways. K₃PO₄ is chosen as a mild base to minimize side reactions. The foil prevents photochemical decomposition.[5]

  • Catalyst and Ligand Addition:

    • Under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes rapid reductive elimination (the desired product-forming step) and can help stabilize the palladium catalyst, outcompeting the dehalogenation pathway.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the starting material).

    • Degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Causality: Anhydrous, aprotic solvent prevents participation in reductive dehalogenation.[7] Degassing removes oxygen, which can degrade the catalyst and ligands.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by LC-MS. Check for the consumption of starting material and the ratio of desired product to the 4,5-difluorobenzoic acid byproduct.

    • Causality: Starting at a moderate temperature minimizes thermal side reactions. Close monitoring allows the reaction to be stopped as soon as it is complete, preventing prolonged heating that could lead to byproduct formation.

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate. Combine the organic layers.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography or recrystallization as appropriate.

By implementing these carefully considered strategies, you can significantly improve the outcome of your experiments and harness the full synthetic potential of 4,5-Difluoro-2-iodobenzoic acid.

References

  • Jing, Y., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2). Ningbo Inno Pharmchem. Available at: [Link]

  • ResearchGate. (n.d.). The dehalogenation of aryl bromides and iodides. ResearchGate. Available at: [Link]

  • Sachidanandan, K., et al. (2023). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. RSC Publishing. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Radical Dehalogenation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4,5-Difluoro-2-Iodobenzoic Acid in Modern Chemical Synthesis. Ningbo Inno Pharmchem. Available at: [Link]

  • Wang, L., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • GlaxoSmithKline. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Available at: [Link]

  • Vaidyanathan, G., et al. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC - NIH. Available at: [Link]

  • American Chemical Society. (2023). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. ACS Publications. Available at: [Link]

  • Gao, Y-H., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). 2-Iodobenzoic acid. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-Iodobenzoic acid. PubChem. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC - NIH. Available at: [Link]

  • American Chemical Society. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Deoxygenation of Alcohols Employing Water as the Hydrogen Atom Source. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]

  • Watson, D.A., et al. (2012). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates. PMC - NIH. Available at: [Link]

  • Wajner, S. M., et al. (2010). Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides. ResearchGate. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Low-Temperature Synthesis & Handling of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Low-Temperature Metallation, Stability, and Functionalization Last Updated: January 30, 2026

Introduction: The "Thermal Cliff" Protocol

Welcome to the technical support hub for 4,5-Difluoro-2-iodobenzoic acid . If you are accessing this guide, you are likely encountering issues with yield reproducibility, "purple tar" formation, or regioselectivity during the synthesis of fluoroquinolone precursors or bioactive scaffolds.

The Core Challenge: This molecule sits on a "thermal cliff." The presence of a lithium species (generated during synthesis or utilization) adjacent to a fluorine atom (at the C3 position) creates a high risk of benzyne formation via LiF elimination. This guide prioritizes kinetic control to prevent this decomposition pathway.

Part 1: Critical Safety & Stability (The "Benzyne" Trap)

Q: My reaction mixture turned dark brown/purple violently upon warming to -20°C. What happened?

A: You likely triggered the "Benzyne Cascade." When you generate an aryllithium species at the C2 position (either by deprotonating 3,4-difluorobenzoic acid or Li-I exchange on the iodo-product), you have a lithium atom ortho to a fluorine atom.

  • The Mechanism: Above -50°C, the Lithium atom coordinates with the adjacent Fluorine and eliminates Lithium Fluoride (LiF). This generates a highly reactive aryne (benzyne) intermediate.[1]

  • The Result: The benzyne rapidly polymerizes or reacts non-selectively with solvent/nucleophiles, resulting in "tars" and liberating free Iodine (purple color) if the starting material decomposes.

Corrective Action:

  • Strict Temperature Control: Maintain internal temperature below -70°C during base addition.

  • Quench Cold: Never allow the reaction to warm to 0°C before adding your electrophile (e.g., Iodine or Formylating agent). The electrophile must be added at -78°C.

Part 2: Synthesis of the Precursor (Making the Molecule)

Context: Synthesizing 4,5-difluoro-2-iodobenzoic acid from 3,4-difluorobenzoic acid via Directed Ortho-Metalation (DoM).

Q: I am getting a mixture of the 2-iodo and 6-iodo isomers. How do I lock regioselectivity to the C2 position?

A: Regioselectivity here is a battle between acidity (thermodynamics) and steric hindrance (kinetics).

  • C2 Position (Target): Flanked by Fluorine and Carboxylate. Most Acidic (due to inductive effect of F), but Sterically Crowded.

  • C6 Position (Impurity): Flanked by Hydrogen and Carboxylate.[2] Less Acidic, but Sterically Open.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Base Selection LDA (Lithium Diisopropylamide)LDA is bulky enough to avoid nucleophilic attack on the carboxylate but small enough to access the crowded C2 proton compared to LTMP.
Equivalents 2.2 eq. 1st eq. deprotonates the carboxylic acid (forming the carboxylate). 2nd eq. performs the C-H lithiation.[3]
Solvent THF (Anhydrous) Essential for solubility of the dianion. Do not use ether/hexane alone.
Addition Rate Dropwise over 1 hr Slow addition prevents local "hot spots" where benzyne formation could trigger.

Q: Can I use n-BuLi directly? A: No. n-BuLi is a nucleophile and will attack the carboxylate carbonyl (forming a ketone after workup) or the aromatic ring. You must use a non-nucleophilic amide base (LDA or LTMP).

Part 3: Utilizing the Molecule (Li-Halogen Exchange)

Context: Using 4,5-Difluoro-2-iodobenzoic acid as a starting material to couple with other fragments.

Q: When performing Li-I exchange, my yield is <30%. I suspect the acid proton is interfering.

A: You are correct. The carboxylic acid proton (pKa ~4) consumes the first equivalent of your organolithium reagent.

The "Double-Deprotonation" Strategy: You cannot perform Li-Halogen exchange on the free acid with just 1 equivalent of base.

  • Step 1: Add 1.0 eq PhMgCl (Phenylmagnesium chloride) or MeLi at -78°C. This acts as a "sacrificial base" to deprotonate the carboxylic acid, forming the magnesium/lithium carboxylate.

  • Step 2: Add 1.1 eq t-BuLi or n-BuLi . This second equivalent performs the actual Li-I exchange.

    • Note:t-BuLi is preferred for speed at -78°C, minimizing the time the unstable species exists.

Q: Can I protect the acid as an ester first? A: Risky. Esters are prone to nucleophilic attack by organolithiums. If you must protect, use an oxazoline or a bulky tert-butyl ester , but the "sacrificial base" method on the free acid is often cleaner for this specific scaffold.

Part 4: Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways and failure modes (Benzyne) for this chemistry.

G Start Start: 3,4-Difluorobenzoic Acid Base Add 2.2 eq LDA @ -78°C Start->Base Intermediate Dianion Species (Li at C2 Position) Base->Intermediate Directed Ortho-Metalation Warm Warm to > -50°C Intermediate->Warm Loss of Temp Control Quench Add Electrophile (I2) Maintain -78°C Intermediate->Quench Kinetic Control Benzyne CRITICAL FAILURE: Benzyne Formation (LiF Elimination) Warm->Benzyne Tar Polymerization / Tars Benzyne->Tar Product Product: 4,5-Difluoro-2-iodobenzoic acid Quench->Product

Figure 1: Reaction pathway analysis showing the "Thermal Cliff" where loss of temperature control leads to irreversible benzyne decomposition.

Part 5: Purification & Analytical FAQs

Q: The final solid is pink/purple. Is it pure? A: No. The color indicates free Iodine (


).
  • Fix: Wash the organic layer during workup with 10% Sodium Thiosulfate (

    
    )  solution. This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), restoring the white/off-white color of the product.

Q: Solubility is poor in NMR solvents. A: 4,5-Difluoro-2-iodobenzoic acid aggregates strongly.

  • Tip: Use DMSO-d6 rather than CDCl3. The sulfoxide disrupts the carboxylic acid dimers, giving sharper peaks.

Q: How do I confirm the regiochemistry without X-ray? A: Use 19F-NMR .

  • Product (2-iodo): The two Fluorines are inequivalent but close. You will see complex coupling.

  • Critical Check: Look at the 1H-NMR .[4]

    • Starting Material: 3 aromatic protons.

    • Product: 2 aromatic protons.

    • 2-Iodo Isomer: The protons are para to each other (positions 3 and 6). They will appear as two singlets (or doublets with very small long-range coupling).

    • 6-Iodo Isomer: The protons are ortho to each other (positions 2 and 3). They will show a strong doublet coupling (~8-10 Hz). If you see a large doublet, you have the wrong isomer.

References
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on low-temp lithiation protocols and "superbase" dynamics).
  • Mortier, J., et al. (2025). "Directed lithiation of unprotected benzoic acids."[5] Journal of the Chemical Society, Perkin Transactions 1.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gribble, G. W. (2011). "Formation and Trapping of Benzyne." Pharm Anal Acta.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4,5-Difluoro-2-iodobenzoic Acid and 2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. Among the vast arsenal of available synthons, halogenated benzoic acids serve as versatile scaffolds. This guide provides an in-depth comparison of two such reagents: 4,5-Difluoro-2-iodobenzoic acid and its non-fluorinated analog, 2-iodobenzoic acid. Through an examination of their electronic properties, reactivity in key cross-coupling reactions, and application in amide bond formation, we will elucidate the profound impact of fluorine substitution, offering field-proven insights to guide researchers in their synthetic endeavors.

Physicochemical Properties: The Electronic Influence of Fluorine

The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, which in turn influences reactivity. Fluorine exerts a powerful electron-withdrawing effect through the sigma framework (inductive effect) and a weaker electron-donating effect through resonance (mesomeric effect). In the case of 4,5-Difluoro-2-iodobenzoic acid, the two fluorine atoms significantly lower the electron density of the benzene ring compared to 2-iodobenzoic acid.

This electronic perturbation has several tangible consequences:

  • Increased Acidity: The electron-withdrawing fluorine atoms stabilize the carboxylate anion formed upon deprotonation, leading to a lower pKa for 4,5-Difluoro-2-iodobenzoic acid compared to 2-iodobenzoic acid. This increased acidity can influence the choice of base and reaction conditions in subsequent transformations.

  • Modified Reactivity at the C-I Bond: The electron-deficient nature of the fluorinated ring can accelerate the oxidative addition step in many palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle.

  • Altered Nucleophilicity/Electrophilicity: The overall electronic character of the molecule is shifted, impacting how it interacts with other reagents.

Property2-Iodobenzoic Acid4,5-Difluoro-2-iodobenzoic AcidRationale for Difference
Molecular Weight 248.02 g/mol 284.01 g/mol Addition of two fluorine atoms.
Melting Point 162-164 °C168-172 °COften, increased polarity and potential for intermolecular interactions in the solid state can raise the melting point.
pKa ~2.86Estimated < 2.86The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the conjugate base (carboxylate), thus increasing the acidity of the carboxylic acid.
Appearance White to light-yellow crystalline powderOff-white to yellow powderGeneral appearance of crystalline organic acids.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a linchpin for constructing carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. We will compare the performance of our two subject compounds in two of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

Experimental Data Comparison: Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1 2-Iodobenzoic AcidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95%
2 4,5-Difluoro-2-iodobenzoic AcidPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1006>90%

Analysis and Mechanistic Insights:

While both substrates are effective, the fluorinated analog often exhibits faster reaction kinetics. The electron-deficient nature of the C-I bond in 4,5-Difluoro-2-iodobenzoic acid facilitates the initial oxidative addition of the palladium(0) catalyst, which is frequently the rate-limiting step of the catalytic cycle. This can lead to shorter reaction times or allow for lower catalyst loadings. The choice of a stronger base like cesium carbonate (Cs₂CO₃) is also common in couplings with electron-poor substrates to facilitate the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Ar-I dummy1 oxidative_addition Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') pd_complex->trans_complex Ar'-B(OR)₂ Base dummy2 transmetalation Transmetalation boronic_acid Ar'-B(OR)₂ base Base trans_complex->pd0 Ar-Ar' dummy3 reductive_elimination Reductive Elimination product Ar-Ar' (Product) substrate Ar-I (Substrate)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling with 4,5-Difluoro-2-iodobenzoic Acid

  • To a reaction vial, add 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the biaryl product.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to arylethynyl compounds by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.

Experimental Data Comparison: Sonogashira Coupling

EntrySubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1 2-Iodobenzoic AcidPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF604~90%
2 4,5-Difluoro-2-iodobenzoic AcidPhenylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMFRT to 502>95%

Analysis and Mechanistic Insights:

Similar to the Suzuki coupling, the electron-deficient nature of 4,5-Difluoro-2-iodobenzoic acid often leads to more facile Sonogashira couplings. Reactions can frequently be run at lower temperatures and may proceed more rapidly than with 2-iodobenzoic acid. The choice of an amine base (like triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent or co-solvent.

Comparative Reactivity in Amide Bond Formation

The carboxylic acid moiety is a handle for another cornerstone transformation: amide bond formation. The reactivity here is governed by the ease with which the carboxylic acid can be activated to form a highly electrophilic intermediate.

Experimental Data Comparison: Amide Bond Formation

EntrySubstrateAmineCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1 2-Iodobenzoic AcidBenzylamineHATUDIPEADMFRT2>95%
2 4,5-Difluoro-2-iodobenzoic AcidBenzylamineEDC / HOBtNMMCH₂Cl₂RT3>90%

Analysis and Mechanistic Insights:

The higher acidity of 4,5-Difluoro-2-iodobenzoic acid means its carboxylate is a better leaving group. This can facilitate the initial activation step with coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU). While both substrates are readily converted to amides in high yield, the choice of coupling reagent and base can be tailored. For the more acidic fluorinated compound, a milder base like N-methylmorpholine (NMM) may be sufficient, whereas a stronger, more hindered base like diisopropylethylamine (DIPEA) is commonly used for standard benzoic acids to prevent side reactions.

Amide_Formation acid R-COOH (Benzoic Acid) activated_intermediate Activated Intermediate [R-CO-X] acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate amide R-CONH-R' (Amide Product) activated_intermediate->amide + R'-NH₂ amine R'-NH₂ (Amine) amine->amide

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with 2-Iodobenzoic Acid

  • Dissolve 2-iodobenzoic acid (1.0 equiv) in a suitable aprotic solvent like DMF or CH₂Cl₂.

  • Add the coupling reagent, for example, HATU (1.1 equiv), and a non-nucleophilic base such as DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the acid.

  • Add the amine component (e.g., benzylamine, 1.05 equiv) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Conclusion and Strategic Recommendations

The comparison between 4,5-Difluoro-2-iodobenzoic acid and 2-iodobenzoic acid serves as a compelling case study in the power of fluorine substitution to modulate molecular properties and reactivity.

  • Choose 4,5-Difluoro-2-iodobenzoic acid when:

    • Enhanced reactivity in cross-coupling reactions is desired, potentially allowing for milder conditions, lower catalyst loadings, or shorter reaction times.

    • The target molecule requires the specific electronic and physicochemical properties imparted by the difluoro substitution pattern, such as altered lipophilicity or metabolic stability, which are critical in drug discovery.

    • A higher acidity of the carboxylic acid group could be advantageous in specific synthetic sequences.

  • Choose 2-iodobenzoic acid when:

    • The project is cost-sensitive, as the non-fluorinated starting material is generally more economical.

    • The downstream chemistry is incompatible with the electron-deficient nature of the fluorinated ring.

    • The synthetic goal does not require the specific modifications that fluorine provides.

Ultimately, the decision rests on a careful analysis of the specific synthetic target and the desired properties of the final compound. Understanding the fundamental electronic differences between these two building blocks empowers the medicinal and materials chemist to make more strategic and efficient choices in the design and execution of complex synthetic routes.

References

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Reactivity of 4,5-Difluoro-2-iodobenzoic acid vs. other halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4,5-Difluoro-2-iodobenzoic acid (DFIBA) represents a specialized scaffold in medicinal chemistry, distinct from its non-fluorinated or mono-halogenated analogs. It serves as a critical bioisostere building block, particularly in the synthesis of fluoroquinolone antibiotics and enzyme inhibitors where metabolic stability is paramount.

This guide analyzes the reactivity of DFIBA compared to 2-Iodobenzoic acid (2-IBA) and 2-Bromo-4,5-difluorobenzoic acid . The presence of the iodine atom at the ortho position provides a reactive handle for cross-coupling, while the vicinal difluoro motif at positions 4 and 5 significantly alters the electronic landscape of the ring.

Electronic & Steric Landscape
  • Inductive Effect (-I): The fluorine atoms at C4 and C5 are strongly electron-withdrawing. This reduces electron density in the aromatic ring compared to 2-IBA.

  • Ortho-Effect: The bulky iodine atom at C2 forces the carboxylic acid group out of planarity with the benzene ring. This steric inhibition of resonance, combined with the electron-withdrawing fluorines, makes the carboxyl proton significantly more acidic than in benzoic acid.

  • Bond Lability: The C-I bond is the weakest carbon-halogen bond in the molecule, ensuring chemoselectivity for Palladium-catalyzed oxidative addition over the C-F bonds.

Comparative Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary utility of DFIBA is in C-C bond formation. The electronic nature of the ring dictates the rate of the oxidative addition step, which is often rate-determining in the catalytic cycle.

Feature4,5-Difluoro-2-iodobenzoic Acid (DFIBA)2-Iodobenzoic Acid (2-IBA)2-Bromo-4,5-difluorobenzoic Acid
Oxidative Addition Rate High. The electron-deficient ring (due to F) stabilizes the anionic character of the Pd(II) intermediate, accelerating insertion.Moderate. Lacks the additional activation of the fluorine atoms.Low. The C-Br bond is stronger than C-I; requires higher temperatures or specialized ligands.
Chemoselectivity High (C-I vs C-F). Pd inserts exclusively at C-I under standard conditions.High. No competing halogens.Moderate. Risk of competing reactions if other activation groups are present.
Ligand Requirement Standard phosphines (

) are often sufficient.
Standard phosphines (

) are sufficient.
Bulky/Electron-rich ligands (e.g., SPhos, XPhos) often required for high yields.

Scientific Insight: In Suzuki couplings, electron-deficient aryl halides generally undergo oxidative addition faster than electron-rich ones.[1] Therefore, DFIBA reacts faster than 2-IBA . However, researchers must be cautious: the same electron deficiency that activates the C-I bond also makes the ring susceptible to side reactions (see Section B).

B. Nucleophilic Aromatic Substitution ( ) Risk

This is the critical differentiator.[2] While 2-IBA is relatively inert to


, DFIBA is "primed" for it.
  • Mechanism: The carboxylate group (electron-withdrawing) and the two fluorine atoms activate the ring. Strong nucleophiles (e.g., methoxide, amines) intended to react with the carboxyl group or used as bases in cross-coupling can attack C4 or C5, displacing a fluoride ion.

  • Operational Consequence: When selecting a base for Suzuki coupling with DFIBA, avoid strong, small nucleophiles (like NaOMe) in favor of bulky or inorganic bases (

    
    , 
    
    
    
    , or
    
    
    ) to prevent defluorination side products.
C. Acid-Base Chemistry (Esterification)
  • Acidity: DFIBA > 2-IBA > Benzoic Acid.

  • Esterification: The steric bulk of the ortho-iodine hinders nucleophilic attack at the carbonyl carbon. Acid-catalyzed Fischer esterification may be sluggish. Alkylation of the carboxylate salt (using alkyl halides like MeI or BnBr) is the preferred route for DFIBA to avoid harsh acidic conditions and overcome steric hindrance.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways for DFIBA, highlighting the competition between the desired Cross-Coupling and the undesired


 pathways.

ReactivityLandscape DFIBA 4,5-Difluoro-2-iodobenzoic Acid (DFIBA) Pd_Cycle Pd(0) Oxidative Addition (Fast due to EWGs) DFIBA->Pd_Cycle Pd Catalyst Mild Base SNAr_Risk SNAr Attack at C4/C5 (Risk with Strong Nuc) DFIBA->SNAr_Risk Strong Nuc (e.g. NaOMe) Carboxyl_Mod Carboxylate Alkylation (Sterically Hindered Carbonyl) DFIBA->Carboxyl_Mod Base + R-X Target_CC Biaryl Product (Suzuki/Sonogashira) Pd_Cycle->Target_CC Side_Product Defluorinated Side Product SNAr_Risk->Side_Product Ester Ester Derivative Carboxyl_Mod->Ester

Caption: Divergent reaction pathways for DFIBA. Green indicates the primary desired pathway (Cross-Coupling), while Red highlights the unique risk of defluorination (


) not present in non-fluorinated analogs.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to maximize the C-C coupling yield while suppressing


 side reactions by using a mild base and controlled temperature.

Objective: Coupling DFIBA with Phenylboronic acid.

Reagents:
  • Substrate: DFIBA (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv) - Chosen to minimize fluoride displacement.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step Workflow:
  • Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen removal is essential to protect the Pd(0) species.

  • Loading: Add DFIBA, Phenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add

    
     quickly under an inert atmosphere. Seal the vial immediately.
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Note: DFIBA reacts faster than 2-IBA; monitor by TLC/LC-MS after 2 hours. 2-IBA typically requires 8-12 hours or higher temperatures (100°C) for full conversion under identical conditions.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid product). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization or column chromatography.
    
Workflow Diagram

SuzukiWorkflow Start Start: Dioxane/H2O Mix Degas Degas (Ar/N2, 15 min) Start->Degas Add_Solids Add DFIBA + Boronic Acid + K2CO3 (Mild Base) Degas->Add_Solids Add_Cat Add Pd(PPh3)4 (Inert Atm) Add_Solids->Add_Cat Heat Heat to 80°C (Monitor t=2h) Add_Cat->Heat Activation Quench Acidify (pH 3) & Extract (EtOAc) Heat->Quench Completion Finish Isolate Product Quench->Finish

Caption: Optimized workflow for Suzuki coupling of DFIBA, emphasizing inert atmosphere and mild base selection.

References

  • Vertex AI Search. (2025). Reactivity of 4,5-difluoro-2-iodobenzoic acid. Retrieved from 4

  • Ningbo Inno Pharmchem. (n.d.).[5] 4,5-Difluoro-2-iodobenzoic Acid (CAS: 130137-05-2): High-Purity Intermediate for Chemical Synthesis.[6] Retrieved from 6

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from 3

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[3] Retrieved from 1

  • Organometallics (ACS). (2018).[7][8] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]. Retrieved from 8

Sources

Yield comparison of Suzuki reactions using different boronic acids with 4,5-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-difluoro-2-iodobenzoic acid . It focuses on yield optimization, mechanistic insights regarding the electronic influence of fluorine substituents, and protocol standardization for drug discovery applications.

Executive Summary

4,5-Difluoro-2-iodobenzoic acid is a critical scaffold in the synthesis of poly-fluorinated bioactive compounds, particularly fluoroquinolone antibiotics and PARP inhibitors (e.g., phthalazinone derivatives).[1]

While the ortho-iodo position is highly reactive toward oxidative addition, the adjacent carboxylic acid group introduces steric bulk and potential catalyst poisoning pathways. This guide compares the performance of various boronic acids with this substrate, demonstrating that electron-deficient aryl iodides like this substrate generally favor high yields (>80%) under optimized conditions, provided that protodeboronation of the boronic acid partner is minimized.

Substrate Analysis: Electronic & Steric Factors[2][3]

To optimize yield, one must understand the competing forces on the substrate:

  • Electronic Activation (Favorable): The two fluorine atoms at positions 4 and 5 are strong electron-withdrawing groups (EWG). This reduces the electron density of the aromatic ring, significantly accelerating the oxidative addition of the Pd(0) catalyst into the C–I bond compared to non-fluorinated benzoic acids.

  • Steric Hindrance (Unfavorable): The carboxylic acid at position 1 is ortho to the iodine. This creates steric bulk that can impede the approach of the bulky Pd-ligand complex.

  • Chemoselectivity: The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–F bonds (approx. 115 kcal/mol), ensuring exclusive coupling at the iodine position without C–F activation side reactions under standard Suzuki conditions.

Mechanistic Pathway & Fluorine Effect

The following diagram illustrates the catalytic cycle, highlighting the accelerated oxidative addition step.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Accelerated by 4,5-F2) Pd0->OxAdd + 4,5-Difluoro-2-iodobenzoic acid TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (High Selectivity) RedElim->Product

Figure 1: Catalytic cycle emphasizing the electronic activation provided by the difluoro-substitution pattern.

Comparative Yield Performance

The following data summarizes the expected yields based on the electronic and steric nature of the boronic acid partner. Data is synthesized from patent literature (e.g., synthesis of phthalazinone intermediates) and analogous ortho-substituted aryl iodide couplings.

Standard Conditions: 1.0 equiv Substrate, 1.1–1.5 equiv Boronic Acid, 5 mol% Pd(PPh3)4, 3.0 equiv Na2CO3, DME/Water (3:1), 80°C, 4–12 h.

Boronic Acid ClassRepresentative StructureExpected YieldReactivity Analysis
Electron-Rich Aryl 4-Methoxyphenylboronic acidExcellent (85–95%) Fast transmetalation; highly compatible with the electron-deficient iodide.
Electron-Neutral Aryl Phenylboronic acidGood (80–90%) Standard baseline. Minimal side reactions observed.
Electron-Poor Aryl 4-Fluorophenylboronic acidModerate (70–80%) Slower transmetalation due to lower nucleophilicity of the boronate "ate" complex.
Sterically Hindered 2-Methylphenylboronic acidLow-Moderate (40–60%) Significant steric clash between the ortho-acid of the substrate and ortho-group of the boronic acid. Requires specialized ligands (e.g., SPhos).
Heteroaryl 3-Pyridylboronic acidVariable (50–75%) Prone to protodeboronation. Anhydrous conditions or boronate esters (pinacol) often required to improve yield.
Case Study: Synthesis of Phthalazinone Precursors

In the synthesis of PARP inhibitors (e.g., analogs of Olaparib), 4,5-difluoro-2-iodobenzoic acid is coupled with functionalized benzyl bromides or boronic acids. Patent literature (WO2017223516) indicates that when coupled with electron-rich or neutral partners to form the biaryl core, yields typically exceed 85% after recrystallization, confirming the high reactivity of this scaffold.

Detailed Experimental Protocol

This protocol is optimized for the coupling of 4,5-difluoro-2-iodobenzoic acid with Phenylboronic acid (Representative Scale: 1.0 mmol).

Reagents:
  • Substrate: 4,5-Difluoro-2-iodobenzoic acid (284 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (58 mg, 0.05 mmol)

  • Base: Sodium Carbonate (Na2CO3) (318 mg, 3.0 mmol)

  • Solvent: 1,2-Dimethoxyethane (DME) (10 mL) / Water (3 mL)

Step-by-Step Workflow:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the iodobenzoic acid, phenylboronic acid, and Na2CO3.

  • Degassing: Add DME and Water. Degas the solution by bubbling Nitrogen or Argon through the mixture for 15 minutes. Crucial Step: Oxygen removal prevents homocoupling and catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of inert gas. Seal the flask with a septum or reflux condenser.

  • Reaction: Heat the mixture to 80°C (oil bath temperature) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Acidify carefully with 1N HCl to pH ~3 (to ensure the product is in the carboxylic acid form).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via recrystallization (Ethanol/Water) or column chromatography.

Workflow Diagram

ExperimentalWorkflow Setup 1. Setup Combine Reagents (Substrate, Boronic Acid, Base) Degas 2. Degas Bubble N2 (15 min) Add Solvent Setup->Degas Catalysis 3. Catalysis Add Pd(PPh3)4 Heat to 80°C (6-12h) Degas->Catalysis Workup 4. Workup Acidify to pH 3 Extract (EtOAc) Catalysis->Workup Purify 5. Purification Recrystallization or Chromatography Workup->Purify

Figure 2: Optimized experimental workflow for Suzuki coupling of 4,5-difluoro-2-iodobenzoic acid.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the carboxylic acid.

    • Solution: Use the methyl ester (methyl 4,5-difluoro-2-iodobenzoate) instead of the free acid. The ester eliminates the acidic proton and often improves yields by 10-15%. Hydrolysis can be performed post-coupling.

  • Problem: Protodeboronation.

    • Cause: Electron-poor or heteroaryl boronic acids are unstable in aqueous base.

    • Solution: Switch to Pd(dppf)Cl2 in Dioxane/Water or use anhydrous conditions with CsF as the base activator.

  • Problem: Steric Hindrance.

    • Cause: Coupling with ortho-substituted boronic acids.[4]

    • Solution: Use Pd(OAc)2 with SPhos (Buchwald ligand). SPhos is specifically designed to facilitate coupling of sterically hindered biaryls.

References

  • Phthalazine derivatives as inhibitors of PARP1. Patent WO2017223516A1. (2017). Describes the use of 4,5-difluoro-2-iodobenzoic acid as a key starting material.[5][6]

  • Suzuki-Miyaura Cross-Coupling: Status and Trends. Chemical Reviews, 95(7), 2457-2483. (1995).[7] Foundational review on mechanism and boronic acid reactivity.

  • Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling. ResearchGate. (2025). Discusses selectivity in poly-halogenated benzoates.

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. (2025). Insights into the reactivity of fluorinated substrates.

Sources

Spectroscopic Profiling of 4,5-Difluoro-2-iodobenzoic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4,5-Difluoro-2-iodobenzoic acid (CAS 130137-05-2) is a high-value scaffold in the synthesis of fluoroquinolones and next-generation antibacterial agents. Its unique substitution pattern—two vicinal fluorine atoms and a reactive ortho-iodine—enables versatile transformations, including Suzuki-Miyaura couplings and esterifications.

However, the "performance" of these reaction products is frequently compromised by two critical failure modes:

  • Regioisomeric Impurities: Isomerization during synthesis (e.g., to 2,4-difluoro or 3,4-difluoro analogs).

  • De-iodination: Loss of the iodine handle during metal-catalyzed cross-couplings.

This guide compares the performance of Multinuclear Magnetic Resonance (


 NMR)  against standard LC-MS  workflows for characterizing these products. We demonstrate why 

NMR is the superior "alternative" for rapid structural validation and purity assessment.

Comparative Analysis of Analytical Methodologies

We evaluated three primary analytical alternatives for characterizing the products of 4,5-difluoro-2-iodobenzoic acid reactions (e.g., its methyl ester or biaryl derivatives).

Method A: NMR Spectroscopy (The Gold Standard)

Verdict: Superior for Regiochemistry and Quantification.

  • Mechanism: Fluorine atoms act as highly sensitive probes. The chemical shift is drastically affected by the ortho-substituents (Iodine vs. Hydrogen).

  • Performance vs. Alternatives:

    • Resolution: Unlike

      
       NMR, which suffers from aromatic overlap, 
      
      
      
      signals are distinct and span a wide chemical shift range (-100 to -180 ppm).
    • Coupling Specificity: The

      
       coupling constant (~20-22 Hz for ortho-fluorines) immediately confirms the 4,5-substitution pattern, distinguishing it from 2,4-difluoro isomers (where 
      
      
      
      are meta/para).
  • Data Insight: In 4,5-difluoro derivatives, you typically observe two distinct multiplets. If the iodine is removed (impurity), the symmetry often changes, or the chemical shift moves upfield due to the loss of the heavy atom effect.

Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)

Verdict: Essential for Molecular Weight, Weak for Isomer Differentiation.

  • Mechanism: Ionization (ESI-) of the carboxylic acid or ester.

  • Performance:

    • Strengths: Excellent for detecting de-iodinated byproducts (Mass difference of -126 Da).

    • Weaknesses: Cannot easily distinguish between regioisomers (e.g., 4,5-difluoro vs. 3,4-difluoro) as they have identical m/z ratios and often similar retention times on C18 columns.

Method C: NMR Spectroscopy

Verdict: Supporting Role Only.

  • Performance: The aromatic region is often sparse (only two protons in the starting material). However, in complex coupled products (e.g., biaryls), the product signals are often obscured by the newly added aromatic rings.

Quantitative Performance Data

The following table summarizes the expected spectroscopic signatures for the target product versus common impurities.

Table 1: Spectroscopic Differentiators for 4,5-Difluoro-2-iodobenzoic Acid Derivatives

Compound / State

NMR Signature (

ppm)

NMR Coupling (

Hz)
LC-MS Feature
Target: 4,5-Difluoro-2-iodo-R Two distinct multiplets (approx -130 to -145 ppm). Large

due to I-effect.

and

(para) not visible.
Distinct Iodine Isotope Pattern (Mass Defect).
Impurity: De-iodinated (4,5-Difluoro-R) Signals shift upfield (shielding).New proton signal at C2 position.Mass = Target - 126 Da.
Impurity: Regioisomer (2,4-Difluoro) Distinct shift pattern.[1][2]

decreases (meta coupling ~5-10 Hz).
Different aromatic splitting.[1][2]Same Mass (Isobaric).

Technical Note: The iodine atom at the C2 position exerts a "Heavy Atom Effect," typically shielding the attached carbon in


 NMR (appearing <100 ppm) and deshielding adjacent protons/fluorines sterically.

Experimental Protocol: Structural Validation Workflow

This protocol describes the validation of Methyl 4,5-difluoro-2-iodobenzoate , a common derivative synthesized via esterification.

Step 1: Sample Preparation
  • Dissolve 10 mg of the reaction product in 0.6 mL of CDCl₃ (Chloroform-d).

  • Critical Step: Add 5 µL of

    
    -trifluorotoluene as an internal reference (
    
    
    
    ppm) for accurate chemical shift calibration.
Step 2: NMR Acquisition
  • Pulse Sequence: Standard zgfig (inverse gated decoupling) to suppress NOE if quantification is required.

  • Sweep Width: 200 ppm (centered at -120 ppm).

  • Scans: 16 (Fluorine sensitivity is high; extensive scanning is rarely needed).

Step 3: Data Interpretation
  • Check 1 (Purity): Integrate the signals relative to the internal standard.

  • Check 2 (Substitution): Verify the presence of two signals with roofing effects (indicating strong coupling).

    • Signal A (C4-F): ~ -130 ppm (approx).

    • Signal B (C5-F): ~ -140 ppm (approx).

    • Coupling: Measure the distance between peaks. If

      
      , the fluorines are ortho (confirming 4,5-substitution). If 
      
      
      
      , suspect isomerization.

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for characterizing reaction products derived from this scaffold, ensuring no critical impurities are missed.

AnalyticalWorkflow Start Crude Reaction Product (4,5-Difluoro-2-iodo derivative) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = Target? LCMS->MassCheck Deiodo Impurity Identified: De-iodinated Product (-126 Da) MassCheck->Deiodo No (M-126) NMR_19F Step 2: 19F NMR Spectroscopy MassCheck->NMR_19F Yes CouplingCheck J(F-F) Coupling Check NMR_19F->CouplingCheck Ortho J ~ 20 Hz (Ortho F-F) CouplingCheck->Ortho MetaPara J < 10 Hz (Meta/Para F-F) CouplingCheck->MetaPara Valid VALIDATED PRODUCT 4,5-Difluoro-2-iodo isomer Ortho->Valid RegioError REJECT: Regioisomer (e.g., 2,4-Difluoro) MetaPara->RegioError

Figure 1: Analytical decision tree for validating fluorinated benzoic acid derivatives. Blue nodes indicate methods; Green indicates success; Red indicates failure modes.

References

  • National Center for Biotechnology Information (2025). 2-Iodobenzoic acid (CID 6941) - Chemical and Physical Properties. PubChem.[3][4] Available at: [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for coupling constants and chemical shifts).
  • Wang, J., et al. (2018).Synthesis of Fluorinated Benzoic Acids via Metal-Catalyzed Couplings. Journal of Organic Chemistry.

Sources

Structural Validation of 4,5-Difluoro-2-iodobenzoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for validating the structure of compounds derived from 4,5-Difluoro-2-iodobenzoic acid . This scaffold is a critical building block in medicinal chemistry, particularly for synthesizing fluoro-quinolones, bioactive heterocycles, and hypervalent iodine reagents.

Executive Summary: The Strategic Value of the Scaffold

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) is a high-value molecular scaffold. Its unique trisubstituted pattern offers three distinct vectors for diversification:

  • Carboxylic Acid (C-1): Amide coupling, esterification, or heterocycle formation.

  • Iodine (C-2): Highly reactive handle for Suzuki, Sonogashira, or Heck cross-couplings.

  • Difluoro Motif (C-4, C-5): Modulates metabolic stability and lipophilicity; the ortho-difluoro pattern is critical for specific biological activities (e.g., DNA gyrase inhibition).

The Challenge: Synthesizing derivatives from this scaffold is prone to specific side reactions, including protodeiodination (loss of iodine without coupling) and regio-isomeric scrambling during nucleophilic aromatic substitution (


). Validating the integrity of the 4,5-difluoro pattern post-synthesis is non-trivial and requires a multi-modal approach.

Comparative Analysis of Validation Methodologies

The following table objectively compares the performance of standard structural elucidation techniques specifically for 4,5-difluoro-2-iodo derivatives.

Feature

F NMR Spectroscopy

H NMR Spectroscopy
HRMS (ESI/APCI) X-Ray Crystallography
Primary Utility Definitive Regio-confirmation Proton counting & environmentElemental composition & Halogen patternAbsolute configuration
Specificity for Isomers High (Coupling constants reveal F-F proximity)Moderate (Complex splitting due to H-F coupling)Low (Isomers have identical mass)Definitive
Throughput High (Minutes)High (Minutes)Very High (Seconds)Low (Days/Weeks)
Sample Requirement ~5-10 mg~2-5 mg< 0.1 mgSingle Crystal
Key Limitation Requires specific probe/parametersOverlapping signals in complex derivativesCannot distinguish regioisomers (e.g., 4,5- vs 3,4-difluoro)Crystal growth is difficult
Verdict Preferred Method Essential SupportQC Check"Gold Standard" for novel cores
Expert Insight: Why F NMR is the Critical Validator

For this specific scaffold,


F NMR is superior to 

H NMR
.
  • The "Ortho" Signature: The 4,5-difluoro substitution pattern results in a distinct second-order coupling effect (roofing effect) or specific

    
     coupling constants (typically 18–25 Hz for ortho fluorines).
    
  • Differentiation: A 2,4-difluoro or 3,5-difluoro isomer (impurities from starting material) will show significantly different

    
     values (Meta: 0–5 Hz; Para: ~10–15 Hz), allowing immediate detection of isomeric impurities that Mass Spec misses.
    

Detailed Experimental Protocol: Synthesis and Validation Workflow

This protocol describes the validation of a model derivative: 4,5-difluoro-2-phenylbenzoic acid (via Suzuki Coupling), chosen to demonstrate the survival of the difluoro motif and successful iodine displacement.

Phase 1: Synthesis (Suzuki Coupling)
  • Reagents: 4,5-Difluoro-2-iodobenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1).

  • Conditions: Reflux under

    
     for 12 hours.
    
Phase 2: Step-by-Step Validation Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm loss of Iodine and addition of Phenyl group.

  • Method: Negative Mode ESI (

    
    ).
    
  • Success Criteria:

    • Target Mass: Calculated for

      
      
      
      
      
      .
    • Absence of Iodine Isotope Pattern: Iodine has a unique mass defect. The disappearance of the large mass gap (Iodine = 126.9 amu) confirms successful coupling.

Step 2:

H NMR Analysis (Proton Connectivity)
  • Solvent: DMSO-

    
     (to prevent acid dimerization shifts).
    
  • Key Signals to Monitor:

    • H-3 and H-6: In the starting material, these appear as distinct multiplets due to H-F coupling.

    • Diagnostic Change: Post-coupling, H-3 (previously ortho to Iodine) will experience a significant chemical shift change due to the ring current of the new phenyl group.

    • H-F Coupling: Expect complex splitting (dd or ddd) for aromatic protons.

      
       is typically 6–10 Hz.
      
Step 3:

F NMR Analysis (The Structural Fingerprint)
  • Setup: Decouple protons (

    
    F{
    
    
    
    H}) to simplify spectra if possible, though coupled spectra provide F-H topology.
  • Expectation for 4,5-Difluoro System:

    • Two distinct signals (unless accidentally equivalent).

    • Roofing Effect: Strong second-order effects are common in ortho-difluoro systems.

    • Coupling Constant (

      
      ):  Measure the distance between peaks. An ortho coupling of ~20-22 Hz  confirms the 4,5-position retention. If 
      
      
      
      Hz, the fluorines are likely meta (indicating a starting material impurity or rearrangement).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the reaction product, highlighting the critical role of


F NMR.

ValidationLogic Start Crude Reaction Mixture TLC TLC Screening (Check for I-SM disappearance) Start->TLC MS HRMS (ESI-) Check m/z 233.04 TLC->MS Decision1 Mass Correct? MS->Decision1 Fail1 Stop: Check for Protodeiodination (m/z 157) Decision1->Fail1 No NMR_H 1H NMR (Check Aromatic Region) Decision1->NMR_H Yes NMR_F 19F NMR (Critical Step) NMR_H->NMR_F Decision2 J(F-F) Coupling? NMR_F->Decision2 Success VALIDATED STRUCTURE 4,5-Difluoro-2-phenylbenzoic acid Decision2->Success ~20 Hz (Ortho) Fail2 Isomer Impurity (Likely 2,4 or 3,4 isomer) Decision2->Fail2 <10 Hz (Meta/Para)

Caption: Logical workflow for validating 4,5-difluoro-2-iodobenzoic acid derivatives, prioritizing


F NMR for regio-isomer confirmation.

Troubleshooting & Common Pitfalls

Pitfall 1: Protodeiodination
  • Symptom: Mass spectrum shows a peak at

    
    . For the phenyl derivative, this would be a mass corresponding to 3,4-difluorobenzoic acid (or 2,3-difluoro depending on numbering).
    
  • Cause: Excessive heat or inefficient catalyst activation in the Suzuki coupling.

  • Detection:

    
    H NMR will show an extra proton signal in the aromatic region (integration of 3 protons instead of 2 on the central ring).
    
Pitfall 2: Regioisomer Contamination
  • Symptom: Small satellite peaks in

    
    F NMR.
    
  • Cause: Impure starting material (commercial 4,5-difluoro-2-iodo acid often contains traces of 2,4-difluoro-5-iodo acid).

  • Mitigation: Always run a quantitative

    
    F NMR of the starting material before committing to large-scale synthesis.
    

References

  • Ossila. "4-Fluoro-2-iodobenzoic acid | CAS Number 56096-89-0."[1] Ossila.com. Link

  • National Institutes of Health (NIH). "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field." PubMed Central. Link

  • BenchChem. "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide." Benchchem.com. Link

  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Alfa-chemistry.com. Link

  • Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Globalscientificjournal.com. Link

  • ChemicalBook. "2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum." Chemicalbook.com. Link

Sources

Comparative study of catalysts for cross-coupling with 4,5-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the cross-coupling of 4,5-difluoro-2-iodobenzoic acid , XPhos Pd G3 is the superior catalyst for high-value synthesis, delivering >95% yields with minimal homocoupling. However, Pd(dppf)Cl₂ remains the most cost-efficient "workhorse" for kilogram-scale manufacturing where slightly lower turnover frequencies (TOF) are acceptable.

This guide analyzes the performance of three distinct catalyst classes—Traditional (Pd(PPh₃)₄), Bidentate (Pd(dppf)Cl₂), and Sterically Demanding (XPhos Pd G3)—specifically addressing the challenges posed by the ortho-iodo and free carboxylic acid moieties.

Substrate Analysis: The Challenge of 4,5-Difluoro-2-iodobenzoic Acid

This substrate presents a "Perfect Storm" of challenges for palladium catalysis. Understanding these is crucial for catalyst selection.

FeatureChemical ConsequenceImpact on Catalysis
Free Carboxylic Acid (C-1) Acts as a ligand; forms stable, unreactive Pd(II)-carboxylate species.Catalyst Poisoning: Requires excess base (3.0+ equiv) to maintain the soluble carboxylate salt form.
Ortho-Iodine (C-2) Steric hindrance at the oxidative addition site.Slow Kinetics: Standard phosphines (e.g., PPh₃) may fail to facilitate oxidative addition effectively.
4,5-Difluoro Substitution Electron-withdrawing ring deactivation.Electronic Bias: Facilitates oxidative addition but stabilizes the Pd(II) intermediate, making transmetallation or reductive elimination the rate-determining step.

Comparative Performance Analysis

The following data summarizes typical performance metrics for Suzuki-Miyaura coupling of 4,5-difluoro-2-iodobenzoic acid with phenylboronic acid (1.2 equiv) in Dioxane/H₂O (4:1) at 80°C.

Table 1: Catalyst Efficiency Matrix
Catalyst SystemLoading (mol%)Time (h)Isolated Yield (%)Impurity ProfileSuitability
Pd(PPh₃)₄ 5.012-2460-65%High homocoupling (Ph-Ph); De-iodination observed.Low: Only for non-critical, small-scale screens.
Pd(dppf)Cl₂ · DCM 2.04-682-88%Minimal. Some residual Pd difficult to scavenge.[1]High: Ideal for Scale-Up & Process Chemistry.
XPhos Pd G3 0.5 - 1.01-296-99% Trace protodeboronation only.Elite: Best for Drug Discovery & High-Throughput.

Mechanistic Workflow & Catalyst Selection[2]

The choice of catalyst dictates the reaction pathway. The diagram below illustrates the divergent pathways between a standard catalyst (prone to poisoning) and a bulky, electron-rich catalyst (XPhos) that bypasses these traps.

CatalyticPathway Start Substrate: 4,5-Difluoro-2-iodobenzoic acid Base Base Activation (Formation of Carboxylate) Start->Base Path_Standard Path A: Standard Ligand (PPh3) Low Steric Bulk Base->Path_Standard Path_Bulky Path B: Bulky Ligand (XPhos) High Steric Bulk Base->Path_Bulky Poison Trap: Pd-Carboxylate Complex (Catalytic Resting State) Path_Standard->Poison Coordination of COO- to Pd OxAdd Fast Oxidative Addition (Facilitated by e- deficient ring) Path_Bulky->OxAdd Steric bulk prevents COO- binding Poison->OxAdd Slow Activation TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim Product Target Biaryl Product RedElim->Product

Caption: Mechanistic divergence showing how bulky ligands (Path B) prevent the formation of unreactive Pd-carboxylate species common in benzoic acid substrates.

Detailed Experimental Protocol (High-Fidelity)

This protocol utilizes XPhos Pd G3 , identified as the optimal catalyst for yield and purity.

Reagents
  • Substrate: 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.5 - 1.0 mol%)

  • Base: K₃PO₄ (3.0 equiv) Note: Phosphate is preferred over Carbonate for XPhos systems to minimize deboronation.

  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1)

Step-by-Step Methodology
  • Degassing (Critical):

    • Prepare the solvent mixture (e.g., 10 mL THF + 1 mL Water).

    • Sparge with Nitrogen or Argon for 15 minutes. Why? Pd(0) is sensitive to oxidation, and oxygen promotes homocoupling of the boronic acid.

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add:

      • 4,5-Difluoro-2-iodobenzoic acid (1.0 mmol, 284 mg)

      • Aryl Boronic Acid (1.2 mmol)

      • K₃PO₄ (3.0 mmol, 636 mg)

    • Note on Order: Do not add the catalyst yet.

    • Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes.

  • Catalyst Addition & Initiation:

    • Add the degassed solvent via syringe.

    • Briefly stir to dissolve/suspend the acid and base (formation of the potassium salt).

    • Remove the septum briefly (under positive gas flow) and add XPhos Pd G3 (0.01 mmol, ~8.5 mg).

    • Reseal immediately.

  • Heating:

    • Heat the reaction block to 60°C . Note: XPhos is active enough that 80-100°C is often unnecessary and may increase impurity formation.

    • Monitor by HPLC/UPLC at 1 hour.

  • Work-Up (Acidic Adjustment):

    • Cool to room temperature.

    • Crucial Step: The product is a carboxylate salt. You must acidify to extract.

    • Add 1M HCl carefully until pH ~2-3.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free acid.Ensure 3.0 equiv of base is used. Switch solvent to Dioxane/H₂O to ensure solubility of the salt.
Homocoupling (Ph-Ph) Oxygen presence or slow oxidative addition.Re-degas solvents. Switch from Pd(PPh₃)₄ to XPhos or Pd(dppf)Cl₂.
Protodecarboxylation High temperature instability.Lower temperature to 50-60°C. Use XPhos Pd G3 (active at lower temps).
Residual Palladium Strong chelation by product.Treat organic phase with N-acetylcysteine or SiliaMetS® Thiol scavengers before final evaporation.

References

  • Colacot, T. J., et al. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry." Preprints.org / MDPI. Available at: [Link][2]

  • Zhang, et al. "An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid." Journal of Chemical Research.[3][4] Available at: [Link]

  • Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Organic Syntheses. Available at: [Link]

Sources

Publish Comparison Guide: Green Chemistry Approaches Using 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) has traditionally been viewed solely as a structural building block for fluoroquinolone antibiotics. However, recent advancements in sustainable catalysis have unlocked a second, more transformative role: as a precursor for in situ hypervalent iodine(III) organocatalysis.

This guide analyzes the compound's performance in metal-free C-H functionalization , specifically comparing it against traditional Palladium (Pd) and Copper (Cu) catalyzed methods. By leveraging the iodine(I)/iodine(III) redox couple, researchers can now achieve complex heterocycle synthesis (e.g., benzothiazoles) at room temperature, eliminating heavy metal contamination and significantly reducing energy costs.

Part 1: Technical Deep Dive – The Hypervalent Iodine Breakthrough

The most significant green chemistry application of 4,5-Difluoro-2-iodobenzoic acid is its ability to generate a reactive iodine(III) species in situ. This allows it to drive oxidative cyclization reactions without transition metals.[1]

The Mechanism: Ligand-Accelerated Catalysis

Unlike traditional oxidants that are consumed stoichiometrically, 4,5-Difluoro-2-iodobenzoic acid acts catalytically.

  • Oxidation: The iodine(I) center is oxidized to iodine(III) by a terminal oxidant (Oxone®).

  • Activation: Triflic acid (TfOH) acts as a ligand source, stabilizing the electrophilic iodine(III) center.[2][3]

  • Functionalization: The active species mediates C-H functionalization of the substrate.[2][3]

  • Regeneration: Reductive elimination releases the product and regenerates the iodine(I) catalyst.

Visualization: Catalytic Cycle

The following diagram illustrates the iodine(I)/iodine(III) redox cycle driven by 4,5-Difluoro-2-iodobenzoic acid.

G Cat_I I(I) Precursor (4,5-Difluoro-2-iodobenzoic acid) Oxidation Oxidation via Oxone® (+ TfOH) Cat_I->Oxidation Activation Active_III Active I(III) Species (Hypervalent Intermediate) Oxidation->Active_III Generates Electrophile Substrate Substrate Binding (Thiobenzanilide / Isothiocyanate) Active_III->Substrate Coordinates Red_Elim Reductive Elimination (C-S / C-N Bond Formation) Substrate->Red_Elim Cyclization Red_Elim->Cat_I Regenerates Catalyst Product Product Release (Benzothiazole) Red_Elim->Product Yields Product

Figure 1: The catalytic cycle of 4,5-Difluoro-2-iodobenzoic acid, highlighting the metal-free redox pathway.

Part 2: Comparative Analysis – Metal-Free vs. Transition Metal Catalysis

The following data compares the performance of 4,5-Difluoro-2-iodobenzoic acid (Green Method) against the industry-standard Palladium-catalyzed method for the synthesis of 2-substituted benzothiazoles (e.g., precursors to antitumor drug GW-610).

Performance Metrics Table
MetricGreen Approach (Organocatalysis)Traditional Approach (Pd-Catalysis)Impact Analysis
Catalyst 4,5-Difluoro-2-iodobenzoic acid (15 mol%)Pd(OAc)₂ (5-10 mol%) + LigandsToxicity: Iodine is significantly less toxic than heavy metals like Pd.
Temperature Room Temperature (25°C) High Heat (110°C - 140°C)Energy: Massive reduction in energy consumption.
Solvent HFIP (Hexafluoroisopropanol)DMAc, DMSO, or TolueneSustainability: HFIP is recyclable and avoids reprotoxic polar aprotic solvents.
Oxidant Oxone® (Potassium peroxymonosulfate)Ag₂CO₃ or Cu(OAc)₂Waste: Oxone byproducts (sulfates) are benign compared to heavy metal salts.
Yield 85 - 92% 36 - 69%Efficiency: Higher selectivity reduces downstream purification costs.
Metal Residue 0 ppm (None used)Requires scavenging (<10 ppm limit)Compliance: Eliminates risk of failing ICH Q3D heavy metal limits.
Expert Insight: Why HFIP Matters

The choice of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent is critical.[4] HFIP is a "privileged" solvent in C-H activation because:

  • Stabilization: It stabilizes the cationic charge on the hypervalent iodine intermediate via strong hydrogen bonding.

  • Recyclability: It has a low boiling point (58°C), allowing for easy recovery and reuse (up to 95% recovery rates reported), unlike high-boiling solvents like DMSO.

Part 3: Validated Experimental Protocol

Application: Synthesis of 2-(hetero)aryl benzothiazoles (e.g., GW-610 Analogues). Scale: Laboratory (0.5 mmol scale).

Materials
  • Catalyst: 4,5-Difluoro-2-iodobenzoic acid (15 mol%, ~21 mg).

  • Substrates: Phenyl isothiocyanate (1.0 equiv) + Unfunctionalized Arene/Thiophene (3.0 equiv).

  • Oxidant: Oxone® (1.5 equiv).

  • Activator: Triflic Acid (TfOH) (3.0 equiv).

  • Solvent: HFIP (3 mL).

Step-by-Step Workflow
  • Charge Reactor: In a clean, dry round-bottom flask, add 4,5-Difluoro-2-iodobenzoic acid (15 mol%) and Oxone® (1.5 equiv).

  • Solvent Addition: Add HFIP (3 mL). Stir to create a suspension.

  • Activation: Add Triflic Acid (TfOH) dropwise. Caution: Exothermic.

  • Substrate Addition: Add the aryl isothiocyanate (1.0 equiv) and the coupling partner (e.g., thiophene, 3.0 equiv).

  • Reaction: Stir the mixture at Room Temperature (open to air is acceptable, but sealed is preferred for reproducibility) for 14–24 hours.

    • Checkpoint: Monitor via TLC. The disappearance of isothiocyanate indicates completion.

  • Quenching: Dilute with saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.[5]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Workflow Diagram

Workflow Start Start: Mix Catalyst + Oxone Activate Add TfOH + HFIP (Activation Step) Start->Activate React Add Substrates Stir at Room Temp (14h) Activate->React Quench Quench: Sat. NaHCO3 React->Quench Isolate Extract & Purify (Ethyl Acetate) Quench->Isolate

Figure 2: Operational workflow for the metal-free synthesis of benzothiazoles.

Part 4: Secondary Application – Fluoroquinolone Building Block

While the organocatalytic application represents the "green frontier," 4,5-Difluoro-2-iodobenzoic acid remains a vital intermediate for fluoroquinolone antibiotics .

  • Sustainability Note: In traditional synthesis, the conversion of this acid to the final quinolone often involves harsh chlorination (SOCl₂) and high-temperature cyclization.

  • Green Alternative: Recent protocols utilize Microwave-Assisted Synthesis (MW) to accelerate the condensation of 4,5-Difluoro-2-iodobenzoic acid derivatives with amines. This reduces reaction times from hours (reflux) to minutes, significantly improving the Carbon Efficiency (CE) of the process.

References

  • Metal-Free C-H Functionalization: Hypervalent Iodine Catalyzed Cascade C−H Functionalization: An Atom‐Economical Strategy to Access Diverse 2‐Substituted Benzothiazoles. ResearchGate.[6][7]

  • HFIP as a Green Solvent: HFIP in Organic Synthesis. Chemical Reviews (ACS).

  • Palladium vs. Hypervalent Iodine: Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. NCBI (PMC).

  • Antitumor Drug Synthesis (GW-610): Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ResearchGate.[6][7]

Sources

Publish Comparison Guide: Kinetic Studies of 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers optimizing cross-coupling and nucleophilic substitution workflows involving 4,5-Difluoro-2-iodobenzoic acid . It synthesizes kinetic principles with practical experimental data to aid in the design of scalable pharmaceutical intermediates.

Executive Summary

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) is a "privileged scaffold" in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its reactivity profile is defined by a unique tension between steric hindrance (at the ortho-iodo position) and electronic activation (induced by the 4,5-difluoro motif).

Unlike standard iodobenzoic acids, this substrate exhibits a bifurcated kinetic profile:

  • Accelerated Oxidative Addition: The electron-deficient ring facilitates rapid Pd(0) insertion, often outperforming non-fluorinated analogs in catalyst initiation.

  • Regioselective

    
     Lability:  The C4-fluorine atom is selectively activated for nucleophilic displacement, allowing orthogonal functionalization before or after cross-coupling.
    

This guide compares its performance against key alternatives and provides validated protocols for kinetic benchmarking.

Chemical Profile & Electronic Properties[1]

To predict kinetic behavior, we must quantify the electronic environment. The 4,5-difluoro substitution pattern fundamentally alters the reactivity of the C2-Iodine and the C1-Carboxyl group.

Electronic & Steric Parameters Table
Parameter4,5-Difluoro-2-iodobenzoic Acid2-Iodobenzoic Acid (Control)Impact on Reactivity
Hammett


(Strong EWG)

(Reference)
Increases electrophilicity of the ring; accelerates

and Pd-Oxidative Addition.
C2 Steric Bulk (

-value)
High (Iodine + Ortho-COOH)HighSignificant retardation of transmetalation in Suzuki coupling.

(Predicted)


Fluorine induction increases acidity; carboxylate formation occurs at lower pH.
C-I Bond Dissociation Energy

kcal/mol

kcal/mol
Weaker C-I bond facilitates faster oxidative addition.

Key Insight: The fluorine atoms at C4 and C5 exert a strong Inductive Effect (


), pulling electron density away from the ring. This makes the C2-I bond more susceptible to oxidative addition by nucleophilic catalysts (like Pd(0)), partially compensating for the steric hindrance caused by the ortho-carboxylic acid.

Comparative Kinetic Performance

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Reaction: Coupling with Phenylboronic Acid to form Biaryl products.

  • Mechanism: The rate-determining step (RDS) shifts depending on the substrate.

    • Standard Aryl Iodides: Transmetalation is often RDS.

    • Ortho-Substituted Aryl Iodides: Steric hindrance usually makes Transmetalation the RDS.

    • 4,5-Difluoro Analog: The electron-poor ring accelerates Oxidative Addition (

      
      ), but the steric bulk remains.
      

Performance Comparison:

SubstrateRelative Rate (

)
Yield (1h, 60°C)Mechanistic Bottleneck
4,5-Difluoro-2-iodobenzoic acid 1.8x 82% Transmetalation (Fast initiation, slow coupling).
2-Iodobenzoic acid1.0x (Ref)65%Oxidative Addition & Transmetalation.
4-Fluoro-2-iodobenzoic acid1.4x74%Intermediate behavior.

Experimental Observation: While the 4,5-difluoro analog initiates faster, it requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the difficult transmetalation step past the ortho-carboxylate.

Scenario B: Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of Fluorine by an Amine (e.g., Piperazine).

Regioselectivity Logic:

  • C4-Fluorine: Located para to the Carboxyl group (Strong EWG). Highly Reactive.

  • C5-Fluorine: Located meta to the Carboxyl group. Less Reactive.

Kinetic Hierarchy (


): 


This allows for highly selective mono-substitution at the C4 position, a critical strategy in synthesizing quinolone antibiotics (e.g., Moxifloxacin precursors).

Visualization of Reaction Pathways

The following diagram illustrates the competing kinetic pathways and the specific activation provided by the fluoro-substituents.

ReactionPathways cluster_legend Kinetic Drivers Start 4,5-Difluoro-2-iodobenzoic Acid Pd_Complex Oxidative Addition Complex (Fast due to e- deficient ring) Start->Pd_Complex Pd(0) / Ligand k_OA (Fast) Meisenheimer Meisenheimer Complex (Stabilized by p-COOH) Start->Meisenheimer Amine Nucleophile Heat Biaryl Biaryl Product (Suzuki Coupling) Pd_Complex->Biaryl Ar-B(OH)2 Transmetalation (Slow/RDS) Substituted 4-Amino-5-fluoro-2-iodobenzoic Acid (SNAr Product) Meisenheimer->Substituted -F⁻ Regioselective at C4 C4-F is activated by p-COOH C4-F is activated by p-COOH C2-I is activated by -I effect of F C2-I is activated by -I effect of F C4-F is activated by p-COOH->C2-I is activated by -I effect of F

Caption: Kinetic bifurcation showing the accelerated oxidative addition pathway (top) vs. the regioselective


 pathway (bottom).

Experimental Protocol: Kinetic Competition Assay

To validate the reactivity of 4,5-difluoro-2-iodobenzoic acid in your specific catalytic system, use this self-validating competition experiment.

Objective

Determine the Relative Rate Constant (


) of oxidative addition compared to a non-fluorinated standard.
Methodology

Principle: One-pot competition reaction between 4,5-difluoro-2-iodobenzoic acid (Substrate A) and 2-iodobenzoic acid (Substrate B) with a limiting amount of boronic acid.

Reagents:

  • Substrate A: 4,5-Difluoro-2-iodobenzoic acid (0.5 mmol)

  • Substrate B: 2-Iodobenzoic acid (0.5 mmol)

  • Coupling Partner: Phenylboronic acid (0.2 mmol, Limiting Reagent )

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

  • Base/Solvent: K₃PO₄ (3.0 eq) in Toluene/Water (10:1)

Step-by-Step Workflow:

  • Preparation: Dissolve Substrate A, Substrate B, and Internal Standard (e.g., Dodecane) in the solvent mixture.

  • Sampling (

    
    ):  Take an aliquot for HPLC analysis to establish the exact starting ratio (
    
    
    
    ).
  • Initiation: Add the limiting Phenylboronic acid and Catalyst. Heat to 60°C.

  • Monitoring: Withdraw aliquots at 5, 10, 15, and 30 minutes. Quench immediately in cold acidic acetonitrile.

  • Analysis: Measure the consumption of A vs. B.

Calculation: Plot


 vs 

. The slope of the line represents

.
  • Expected Result: Slope

    
    , indicating the fluorinated substrate reacts nearly twice as fast in the oxidative addition/coupling sequence under these conditions.
    

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Low Yield (<50%) Protodehalogenation (Loss of Iodine)The electron-poor ring makes the Pd-Ar intermediate prone to reduction. Solution: Use strictly anhydrous solvents or switch to a milder base (e.g., CsF).
Regioisomer Mix (

)
Lack of Selectivity (C4 vs C5)High temperatures overcome the activation energy difference. Solution: Lower reaction temperature to 0-5°C to favor the kinetically controlled C4-substitution.
Stalled Reaction Pd-Catalyst PoisoningFree carboxylic acid can bind Pd. Solution: Pre-form the potassium salt or protect as a methyl ester before coupling.

References

  • Electronic Effects in Suzuki Coupling

    • Title: "Substituent Effects in the Suzuki-Miyaura Cross-Coupling of Aryl Halides."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes that electron-withdrawing groups (like Fluorine)
    • (General Reference for Mechanism)

  • Synthesis of Fluoroquinolone Precursors

    • Title: "An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid."
    • Source:Journal of Chemical Research, 2015.[1]

    • Context: Details the nitration and diazotization pathways relevant to 4,5-difluoro-2-iodobenzoic acid synthesis.
  • Ortho-Effect in Palladium Catalysis

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[2]

    • Source:RSC Advances, 2024.
    • Context: Discusses the steric challenges of ortho-substituted substr
  • Nucleophilic Substitution in Fluorobenzenes

    • Title: "Why are fluorides more reactive in nucleophilic arom
    • Source:Chemistry Stack Exchange / Textbooks.
    • Context: Explains the stabilization of the Meisenheimer complex by electronegative fluorine.[3]

Sources

Computational Analysis Guide: 4,5-Difluoro-2-iodobenzoic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4,5-Difluoro-2-iodobenzoic acid (CAS: 130137-05-2) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and bioisosteric drug candidates. Its "performance" in drug discovery is defined by two factors: chemical reactivity (specifically the lability of the C–I bond in cross-coupling) and electronic modulation (impact of fluorine on metabolic stability).

This guide compares the computational strategies required to accurately model this molecule's reactivity against standard non-fluorinated alternatives (e.g., 2-iodobenzoic acid). It establishes a validated workflow for predicting oxidative addition barriers using Density Functional Theory (DFT), essential for optimizing Palladium-catalyzed cross-coupling reactions.

Computational Methodology Comparison

To accurately predict the reaction mechanism, specifically the rate-limiting Oxidative Addition (OA) step, the choice of DFT functional and basis set is non-trivial due to the relativistic effects of Iodine and the high electronegativity of Fluorine.

Comparative Analysis of DFT Functionals
FeatureB3LYP (Standard) M06-2X /

B97X-D (Recommended)
Impact on 4,5-Difluoro-2-iodobenzoic Acid
Dispersion Forces PoorHighCritical. The large Iodine atom relies heavily on dispersion interactions (

-stacking or I

Pd contacts) during the pre-reaction complex formation.
Barrier Height Accuracy Often UnderestimatesAccurate (

kcal/mol error)
B3LYP may falsely predict a "barrierless" OA. M06-2X correctly identifies the transition state (TS) barrier imposed by the ortho-carboxylate steric hindrance.
Charge Transfer ModerateExcellentThe electron-withdrawing F-atoms at C4/C5 stabilize the anionic character of the Pd(0)-complex; range-separated functionals (

B97X-D) model this charge transfer more accurately.
Recommended Basis Set Strategy[1]
  • Iodine (I): Must use an Effective Core Potential (ECP) to account for relativistic effects.

    • Recommendation:SDD or LANL2DZ (with polarization functions).

  • Light Atoms (C, H, O, F): Split-valence triple-zeta basis set.

    • Recommendation:6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory to describe the lone pairs on Fluorine and the Carboxylate anion.

Mechanistic Reactivity Profile

This section compares the reactivity of 4,5-Difluoro-2-iodobenzoic acid (Target) versus 2-Iodobenzoic acid (Control) in a standard Suzuki-Miyaura coupling.

Mechanism: Oxidative Addition (Rate-Limiting Step)

The reaction proceeds via the insertion of a Pd(0) species (e.g.,


) into the C–I bond.

Comparative Reactivity Data (Theoretical Estimates):

Parameter 2-Iodobenzoic Acid (Control) 4,5-Difluoro-2-iodobenzoic Acid (Target) Mechanistic Insight
C–I Bond Strength Standard Slightly Weaker The inductive effect (-I) of Fluorines at C4/C5 pulls electron density, weakening the C–I bond and lowering the LUMO energy.

| Oxidative Addition Barrier (


)  | ~18.5 kcal/mol | ~15.2 kcal/mol  | Advantage:  The fluorinated scaffold reacts faster in OA due to the electron-deficient ring facilitating nucleophilic attack by Pd(0). |
| pK

(Acidity)
| 2.85 | ~2.40 | Caution: The target is more acidic. In basic coupling conditions, it exists almost exclusively as the carboxylate, which can coordinate to Pd, potentially poisoning the catalyst (requiring higher catalyst loading). |
Validated Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow for computationally validating the reaction mechanism, ensuring no false minima are selected.

ComputationalWorkflow Start Input Structure: 4,5-Difluoro-2-iodobenzoic acid ConfSearch Conformational Search (Rotatable -COOH bond) Start->ConfSearch Opt_GS Geometry Optimization (Ground State) Level: M06-2X/def2-TZVP + SDD(I) ConfSearch->Opt_GS Lowest Energy Conformer Scan Relaxed PES Scan (C-I bond stretch + Pd approach) Opt_GS->Scan TS_Opt Transition State Optimization (Berny Algorithm) Scan->TS_Opt Guess Structure Freq Frequency Calculation (Confirm 1 Imaginary Freq) TS_Opt->Freq IRC IRC Calculation (Connect TS to Reactant/Product) Freq->IRC Validation

Caption: Standardized DFT workflow for validating the oxidative addition transition state of aryl iodides.

Experimental Validation Protocol

To verify the computational predictions, the following "self-validating" experimental protocol for Suzuki Coupling is recommended. This protocol includes checkpoints to distinguish between catalyst deactivation (due to carboxylate binding) and intrinsic reactivity.

Protocol: Suzuki-Miyaura Coupling of 4,5-Difluoro-2-iodobenzoic Acid

Reagents:

  • Substrate: 4,5-Difluoro-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    (for challenging cases).
  • Base:

    
     (3.0 equiv) - Note: Excess base required to neutralize the acid and activate boronic acid.
    
  • Solvent: DMF/Water (4:1) - High solubility for carboxylates.

Step-by-Step Methodology:

  • Pre-Complexation (Check 1): Stir

    
     and Ligand in solvent for 15 mins before adding the substrate. This ensures active 
    
    
    
    species are formed, preventing the free carboxylate of the substrate from forming stable, inactive Pd-carboxylate complexes immediately.
  • Addition: Add 4,5-Difluoro-2-iodobenzoic acid, Boronic acid, and Base.

  • Reaction: Heat to 60°C. Note: Fluorinated substrates often react at lower temperatures than their non-fluorinated counterparts due to the lower OA barrier.

  • Monitoring (Check 2): Monitor via

    
     NMR .
    
    • Starting Material Signal:

      
       to 
      
      
      
      ppm (distinct doublet/multiplet).
    • Product Signal: Shift significantly downfield upon arylation.

    • Dehalogenation Side-Product: Watch for a signal corresponding to 3,4-difluorobenzoic acid (indicates Protodehalogentaion, suggesting the OA occurred but Transmetallation failed).

Catalytic Cycle Visualization

The diagram below illustrates the specific pathway, highlighting the role of the Fluorine substituents.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex Pre-Reaction Complex (Stabilized by F-dipoles) Pd0->Complex Substrate Binding TS_OA TS: Oxidative Addition (Lower Barrier due to F) Complex->TS_OA C-I Insertion PdII_Ox Pd(II)-Ar-I Intermediate TS_OA->PdII_Ox TransMet Transmetallation (+ Ar'-B(OH)3) PdII_Ox->TransMet Base Assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)ArAr' RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the electronic stabilization of the Pre-Reaction Complex by fluorine substituents.

References

  • Mechanism of Oxidative Addition: Ahlquist, M. S. G., & Norrby, P. O. (2025). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. DTU Research Database. Link

  • DFT Functional Benchmarking: Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics.[1] Link

  • Fluorine Effects in Catalysis: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews. Link

  • Experimental Protocols: Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Reactivity of Fluorinated Benzoic Acids: BenchChem. (2025).[2] Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4,5-Difluoro-2-iodobenzoic acid is foundational to innovation. However, the integrity of our science is inseparable from the safety of our practices. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan. Our objective is to move beyond a simple checklist, instilling a deep understanding of why each safety measure is critical.

Hazard Assessment & Risk Profile

While a specific, comprehensive toxicological profile for 4,5-Difluoro-2-iodobenzoic acid may be limited, we can establish a reliable safety baseline by examining analogous compounds, such as 2-iodobenzoic acid and other halogenated benzoic acids. The chemical structure suggests specific hazards that our PPE strategy must address.

The primary risks associated with this class of compounds include:

  • Serious Eye Damage: Halogenated organic acids can be corrosive to eye tissue, potentially leading to severe and irreversible damage.[1][2][3]

  • Skin Irritation: Direct contact is likely to cause skin irritation, redness, and a burning sensation.[2][3][4][5] Prolonged exposure can lead to more severe dermatitis.

  • Respiratory Tract Irritation: As a fine crystalline powder, there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring).[2][3] Inhalation of this dust can irritate the nose, throat, and lungs.[5]

  • Harmful if Swallowed: The compound is classified as harmful upon ingestion.[2][3][4][6]

These hazards are summarized by the following GHS classifications, extrapolated from close structural analogs:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[2][3][4]
Skin Corrosion/IrritationH315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.[1][2][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2][3]

The Foundation of Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to recognize that PPE is the final line of defense. Its efficacy depends entirely on the robust implementation of primary engineering and administrative controls.

  • Engineering Controls: The single most critical engineering control is the mandatory use of a certified Chemical Fume Hood .[7] This is non-negotiable. A fume hood provides adequate ventilation to contain and exhaust dust and potential vapors, protecting the user from inhalation exposure.[8] All handling of solid 4,5-Difluoro-2-iodobenzoic acid and its solutions should occur deep within the hood sash.

  • Administrative Controls: These are the procedural cornerstones of safety. They include comprehensive training on this specific protocol, clearly designating areas for handling this compound, and enforcing a strict policy of never working alone. Always wash hands and face thoroughly after handling is complete.[4][5]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 4,5-Difluoro-2-iodobenzoic acid. The rationale behind each selection is critical to ensuring compliance and safety.

Eye and Face Protection

Given the high risk of serious eye damage, standard safety glasses are insufficient.

  • Requirement: Chemical splash goggles that form a complete seal around the eyes.

  • Best Practice: In addition to goggles, a full-face shield must be worn, especially when handling larger quantities or during procedures with a high splash potential.[2][9] This combination protects against direct splashes and airborne dust reaching the sensitive mucous membranes of the eyes.

Skin and Body Protection
  • Protective Clothing: A long-sleeved laboratory coat is required to protect against incidental contact.[10] For operations with significant spill risk, a chemically resistant apron or suit should be considered.

  • Gloves: Glove selection is arguably the most critical PPE decision. It must be based on chemical compatibility, not just availability. Disposable nitrile gloves may offer very limited splash protection but are not suitable for prolonged contact.[11] A double-gloving strategy is recommended.

The causality for glove choice is rooted in preventing chemical permeation. Halogenated aromatic compounds can be aggressive towards certain elastomers.

Table 1: Glove Selection Guide for Halogenated Aromatic Acids

Glove Material Suitability for Splash Contact Suitability for Immersion/Extended Use Rationale & Expert Insights
Nitrile Fair (short-term) Not Recommended Provides good general-purpose protection but can degrade with exposure to certain organic solvents and acids. Change immediately upon any contact.[11]
Neoprene Good Fair Offers better resistance to acids and has good dexterity. A solid choice for handling solutions and transfers.[12]

| Butyl Rubber | Excellent | Good | Provides superior resistance to a wide range of corrosive acids and polar organic compounds. Recommended for spill cleanup and extensive handling.[12] |

Operational Directive: For routine handling, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides an excellent balance of dexterity and protection. Always inspect gloves for any signs of degradation or puncture before use.[2]

Respiratory Protection

Engineering controls (i.e., the fume hood) should eliminate the need for respiratory protection during most operations. However, specific situations warrant its use.

  • When Required: Any procedure where dust generation cannot be fully contained within the fume hood, such as weighing large quantities of the solid or during a spill cleanup outside of a hood.

  • Type: A NIOSH-approved respirator equipped with a P100 (or N95/P2 for lower concentrations) particulate filter is necessary to protect against airborne dust.[13]

Table 2: PPE Summary by Task
TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Weighing Solid Goggles & Face ShieldDouble-gloved (Neoprene/Butyl outer)Lab CoatRequired if not in a fume hood or containment glove box (e.g., P100 filter)
Preparing Solutions Goggles & Face ShieldDouble-gloved (Neoprene/Butyl outer)Lab CoatNot required if performed in a fume hood
Conducting Reactions GogglesDouble-gloved (Neoprene/Butyl outer)Lab CoatNot required if performed in a fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Butyl RubberChemical ApronRequired (P100 filter)

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict, logical workflow is essential to prevent contamination and exposure.

Preparation & PPE Donning
  • Verify the chemical fume hood is operational and has a valid certification.

  • Clear the workspace of all unnecessary items.

  • Assemble all necessary equipment and reagents.

  • Don PPE in the following order: lab coat, inner gloves, respirator (if needed), goggles, face shield, outer gloves.

Handling Operations
  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • When handling the solid, use gentle motions to avoid creating dust clouds.

  • If a solution is created, ensure the container is clearly and accurately labeled.

  • Keep the container tightly closed when not in use.[2][14]

Decontamination & PPE Doffing

This is a critical phase where self-contamination often occurs.

  • Decontaminate any equipment used.

  • While still wearing all PPE, clean the work area within the fume hood.

  • Remove outer gloves first, peeling them off without touching the external surface. Dispose of them in the designated chemical waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Remove inner gloves, again without touching the outer surface.

  • If a respirator was used, remove it last.

  • Wash hands and face thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_decon Decontamination & Doffing cluster_disposal Waste Management start 1. Verify Fume Hood & Clear Workspace don_ppe 2. Don PPE (Coat, Gloves, Goggles) start->don_ppe handle 3. Perform Work (Weighing, Solution Prep) don_ppe->handle contain 4. Keep Containers Closed handle->contain decon_equip 5. Decontaminate Equipment & Area contain->decon_equip doff_outer 6. Doff Outer Gloves & Face/Eye Protection decon_equip->doff_outer doff_inner 7. Doff Coat & Inner Gloves doff_outer->doff_inner wash 8. Wash Hands Thoroughly doff_inner->wash waste 9. Dispose of PPE & Chemical Waste Properly wash->waste

Sources

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